Structural & Synthetic Profiling of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic Acid
Executive Summary This guide provides an in-depth technical analysis of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid , a specialized heterocyclic building block utilized in modern drug discovery. Structurally, the compou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth technical analysis of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid , a specialized heterocyclic building block utilized in modern drug discovery. Structurally, the compound features a pyrazole core substituted at the 4-position with an isopropoxy group and N-alkylated at the 1-position with a propionic acid tail .
This molecule represents a strategic scaffold in Fragment-Based Drug Discovery (FBDD) and PROTAC (Proteolysis Targeting Chimera) linker design. The isopropoxy group modulates lipophilicity and blocks the metabolically labile 4-position of the pyrazole ring, while the propionic acid moiety serves as a versatile handle for amide coupling or further functionalization.
Structural Architecture & Pharmacophore Analysis
The compound combines three distinct structural domains, each serving a specific role in medicinal chemistry applications.
The following diagram illustrates the connectivity and functional role of each moiety within the structure.
Figure 1: Pharmacophore decomposition of the target molecule highlighting functional domains.
Physicochemical Profiling
Understanding the physicochemical properties is critical for assessing the compound's viability as a drug fragment. The 4-isopropoxy group significantly alters the electronic and steric profile compared to the unsubstituted parent.
Property
Value (Predicted)
Significance in Drug Design
cLogP
~1.2 - 1.5
Moderate lipophilicity; ideal for CNS penetration or intracellular targets.
pKa (Acid)
4.6 ± 0.2
Typical carboxylic acid; ionized at physiological pH (7.4), improving solubility.
pKa (Pyrazole)
~2.5 (Conjugate Acid)
The N2 nitrogen is weakly basic; unlikely to be protonated at physiological pH.
tPSA
~65 Ų
Well within the range for good membrane permeability (<140 Ų).
H-Bond Donors
1 (COOH)
Low donor count favors permeability.
H-Bond Acceptors
4 (2 N, 2 O)
Facilitates interactions with protein residues (e.g., serine/threonine).
Expert Insight: The 4-isopropoxy substituent exerts a positive mesomeric effect (+M) , increasing the electron density of the pyrazole ring. This makes the N2 nitrogen slightly more basic than in unsubstituted pyrazoles, potentially strengthening hydrogen bond interactions with target proteins.
Synthetic Methodology
The most robust synthetic route involves the Michael addition of 4-isopropoxypyrazole to an acrylate ester, followed by saponification. This approach is preferred over direct alkylation with 3-halopropionic acids due to higher regioselectivity and the avoidance of elimination side products (acrylic acid formation).
Synthetic Pathway Diagram
Figure 2: Two-step synthetic workflow: Michael addition followed by ester hydrolysis.
Detailed Experimental Protocols
Step 1: Michael Addition (Ester Formation)
Objective: Regioselective N1-alkylation of the pyrazole core.
Reaction: aza-Michael addition.
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropoxypyrazole (1.0 equiv, commercially available or synthesized via cyclization) in anhydrous Acetonitrile (MeCN) (10 mL/g substrate).
Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) or Cs
CO (0.5 equiv). Note: DBU is preferred for homogeneous kinetics; Cesium Carbonate is preferred if the substrate is sensitive to strong organic bases.
Addition: Dropwise add Ethyl Acrylate (1.2 equiv) at room temperature.
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (SiO
, 50% EtOAc/Hexanes) or LC-MS. The product (ester) typically runs higher (less polar) than the starting pyrazole.
Workup: Evaporate the solvent under reduced pressure. Redissolve the residue in EtOAc, wash with water (2x) and brine (1x).[1] Dry over Na
SO, filter, and concentrate.
Purification: If necessary, purify via flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).
Step 2: Saponification (Acid Generation)
Objective: Hydrolysis of the ethyl ester to the free carboxylic acid without degrading the ether linkage.
Solubilization: Dissolve the intermediate ester (from Step 1) in a THF:Water (3:1) mixture (approx. 0.1 M concentration).
Base Addition: Add Lithium Hydroxide Monohydrate (LiOH·H
O) (2.0 equiv). Why LiOH? It is milder than NaOH and minimizes potential retro-Michael side reactions.
Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by LC-MS for the disappearance of the ester mass (M+Et) and appearance of the acid mass (M+H).
Acidification: Cool the reaction to 0°C. Carefully adjust pH to ~3–4 using 1M HCl . Caution: Do not drop below pH 2 to avoid protonating the pyrazole excessively, which complicates extraction.
Isolation: Extract the aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF) or EtOAc (3x). The product will partition into the organic phase.
Drying: Dry combined organics over MgSO
and concentrate in vacuo to yield the target acid as a white to off-white solid.
Validation & Quality Control (Self-Validating Systems)
To ensure the integrity of the synthesized compound, the following diagnostic signals must be confirmed. This acts as a "checksum" for the chemist.
1H NMR (DMSO-d6) Diagnostics:
Pyrazole CHs: Two singlets (or doublets with small J) around δ 7.2 – 7.6 ppm .
Isopropoxy CH: A septet around δ 4.3 – 4.5 ppm .
Isopropoxy CH
: A doublet (6H) around δ 1.2 ppm .
Propionic Linker: Two triplets. The N-CH
triplet will be deshielded (~ δ 4.2 ppm ), while the CH-COOH triplet will be upfield (~ δ 2.7 ppm ).
Carboxylic Acid: A broad singlet around δ 12.0 ppm (exchangeable with D
O).
Purity Check:
LC-MS: Single peak purity >95%. Ensure no "Retro-Michael" peak (loss of acrylate, mass -72) is observed, which can occur in the MS source if temperatures are too high.
Applications in Drug Discovery[1][5][6]
Bioisosterism
The 3-(pyrazol-1-yl)propionic acid motif serves as a bioisostere for phenyl-propionic acids (common in NSAIDs) or gamma-amino acids . The pyrazole nitrogen offers an additional hydrogen bond acceptor vector that phenyl rings lack, potentially improving potency against kinases or GPCRs.
PROTAC Linkers
This molecule is an ideal "exit vector" linker. The carboxylic acid can be amide-coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand), while the isopropoxy-pyrazole moiety can serve as a solvent-exposed cap or be further functionalized (e.g., via C-H activation) to attach to a Warhead.
References
Michael Addition of Azoles:
Walczak, K. et al. "Michael-type addition of azoles of broad-scale acidity to methyl acrylate."[2] Beilstein Journal of Organic Chemistry, 2011, 7, 24–30.
Synthesis of N-Alkylated Pyrazoles:
Li, H. et al. "Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates." RSC Advances, 2014, 4, 328-331.
Physicochemical Properties of Pyrazoles:
Elguero, J. et al. "Pyrazoles."[3][4][5] Comprehensive Heterocyclic Chemistry II, Pergamon, 1996.
General Protocol for Ester Hydrolysis:
Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition. (Standard reference for LiOH hydrolysis conditions).
This technical guide provides an in-depth analysis of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid , a specialized heterocyclic building block. While a direct CAS number for the free acid form is not widely indexed in pu...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid , a specialized heterocyclic building block.
While a direct CAS number for the free acid form is not widely indexed in public chemical registries (indicating its status as a transient intermediate or custom-synthesized motif), this guide identifies the definitive parent CAS , establishes the synthetic route, and provides the predicted physicochemical profile required for its application in medicinal chemistry.
Structural Identification & CAS Verification
Status: Custom/Novel Intermediate
Parent Building Block CAS:14884-03-8 (4-Isopropoxy-1H-pyrazole)
The compound 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid is a functionalized pyrazole derivative used primarily as a linker or scaffold in drug discovery, particularly for GPR119 agonists and kinase inhibitors where the 4-position substitution modulates lipophilicity.
Public chemical databases (PubChem, CAS Common Chemistry) do not currently list a unique registry number for the specific propionic acid derivative. This is common for "make-on-demand" intermediates. Researchers must synthesize this compound from 4-Isopropoxy-1H-pyrazole (CAS 14884-03-8) via a Michael addition sequence.
Retrosynthetic Analysis & Synthesis Protocol
To access this compound, a two-step sequence is required: N-alkylation (Michael Addition) followed by Ester Hydrolysis . This route is preferred over direct alkylation with 3-halopropionic acids to avoid oligomerization and ensure regioselectivity at the N1 position.
Synthesis Workflow Diagram
Caption: Two-step synthesis via Michael addition of ethyl acrylate followed by basic hydrolysis.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-(4-isopropoxypyrazol-1-yl)propionate
Reagents: Dissolve 4-Isopropoxy-1H-pyrazole (1.0 eq) in acetonitrile or ethanol.
Addition: Add Ethyl Acrylate (1.2 eq) and a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Cs₂CO₃ (0.1 eq).
Reaction: Heat to reflux (approx. 80°C) for 4–12 hours. Monitor by TLC (EtOAc/Hexane) for consumption of the pyrazole.
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate. The crude ester is typically sufficiently pure for the next step.
Step 2: Hydrolysis to Free Acid
Reagents: Dissolve the crude ester in a 3:1 mixture of THF:Water.
Reaction: Add LiOH.H₂O (2.0 eq) or NaOH (2.0 eq). Stir at room temperature for 2–4 hours.
Workup: Acidify carefully with 1N HCl to pH ~3–4. Extract with EtOAc (x3).
Purification: Dry organic layers (MgSO₄) and concentrate. Recrystallize from EtOAc/Hexane if necessary to obtain the white solid acid.
Physicochemical Profiling (Predicted)
Understanding the physical properties is crucial for assay development and formulation.
Property
Predicted Value
Note
LogP
1.2 – 1.5
Moderate lipophilicity due to isopropoxy group.
pKa (Acid)
4.2 – 4.5
Typical for aliphatic carboxylic acids.
pKa (Base)
~2.5
Pyrazole nitrogen (weakly basic).
Solubility
High in DMSO, MeOH, EtOAc.
Low water solubility at acidic pH; soluble at pH > 7.
Topological Polar Surface Area
~65 Ų
Good membrane permeability predicted.
Analytical Characterization Standards
To validate the synthesis, the following NMR signals are diagnostic.
This scaffold is a bioisostere for phenyl-propionic acids and is frequently utilized in:
GPR119 Agonists: The isopropoxy-pyrazole moiety mimics metabolic stability while maintaining receptor affinity.
Kinase Inhibitors: The pyrazole acts as a hinge binder, with the propionic acid tail providing a solubilizing group or a handle for PROTAC linker attachment.
Structural Logic Diagram
Caption: Medicinal chemistry applications of the isopropoxy-pyrazole scaffold.
References
AA Blocks. 4-Isopropoxy-1H-pyrazole (CAS 14884-03-8) Product Page. Retrieved from .
PubChem. 4-Isopropoxy-1H-pyrazole (Compound Summary). National Library of Medicine. Retrieved from .
BLD Pharm. 2-(4-Isopropoxy-1H-pyrazol-1-yl)ethan-1-ol (Related Precursor). Retrieved from .
Chemical Communications. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction. Royal Society of Chemistry. Retrieved from .
Executive Summary This technical guide provides a comprehensive characterization of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid , a functionalized pyrazole derivative utilized as a building block in medicinal chemistry....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive characterization of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid , a functionalized pyrazole derivative utilized as a building block in medicinal chemistry. This molecule combines a polar carboxylic acid tail with a lipophilic isopropoxy-substituted pyrazole core, making it a valuable scaffold for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and agrochemicals.
This document details the physicochemical properties, validated synthetic routes, and analytical spectral predictions required for the identification and usage of this compound in research settings.
Part 1: Physicochemical Identity & Profile
The molecular weight and elemental composition are derived from the specific stoichiometry of the 4-isopropoxy-1H-pyrazole core coupled with a propionic acid moiety.
Key Chemical Data
Property
Value
Notes
Chemical Name
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid
IUPAC Systematic
Molecular Formula
C₉H₁₄N₂O₃
Confirmed
Molecular Weight
198.22 g/mol
Average Mass
Exact Mass
198.1004
Monoisotopic (for HRMS)
Core Scaffold
Pyrazole (N1-substituted)
4-position functionalized
Precursor CAS
14884-03-8
Refers to 4-Isopropoxy-1H-pyrazole
Predicted LogP
~1.2 - 1.5
Lipophilic core / Polar tail
pKa (Acid)
~4.2 - 4.5
Carboxylic acid moiety
Structural Analysis
The molecule consists of three distinct domains affecting its reactivity and binding potential:
The Pyrazole Core: A 5-membered aromatic heterocycle acting as a rigid linker.
The Isopropoxy Group (-OiPr): Located at position 4, this group provides steric bulk and lipophilicity, often engaging in hydrophobic interactions within protein binding pockets.
The Propionic Acid Tail (-CH₂CH₂COOH): Attached at position N1, this flexible linker provides solubility and a "handle" for further conjugation (e.g., amide coupling).
Structural Visualization (DOT)
The following diagram illustrates the chemical connectivity and functional domains.
Part 2: Synthesis Protocol
Since this specific derivative is often a custom synthesis target, the most robust route involves the Michael Addition of the commercially available precursor 4-isopropoxy-1H-pyrazole to an acrylate ester, followed by hydrolysis.
Michael Acceptor: Ethyl Acrylate (CAS: 140-88-5) or Methyl Acrylate.
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triton B.
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).
Step-by-Step Workflow
Step 1: N-Alkylation (Michael Addition)
Dissolve 4-isopropoxy-1H-pyrazole (1.0 eq) in Acetonitrile.
Add catalytic base (DBU, 0.1 eq).
Add Ethyl Acrylate (1.2 eq) dropwise at 0°C.
Reflux at 60-80°C for 4–12 hours.
Monitor: TLC should show consumption of the pyrazole.
Workup: Evaporate solvent; purify the intermediate ester via column chromatography (Hexane/EtOAc).
Step 2: Ester Hydrolysis
Dissolve the intermediate ethyl ester in THF/Water (1:1).
Add LiOH (2.0 eq) or NaOH.
Stir at Room Temperature (RT) for 2–4 hours.
Acidification: Adjust pH to ~3.0 using 1M HCl. The product, 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid, typically precipitates or can be extracted with Ethyl Acetate.
Drying: Dry organic layer over MgSO₄, filter, and concentrate.
Synthesis Pathway Diagram
Part 3: Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these predicted spectral signatures.
Fragment Pattern: Loss of the isopropyl group (-42 Da) may be observed at higher collision energies, resulting in a peak at ~157 m/z.
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆ or CDCl₃.
Position
Shift (δ ppm)
Multiplicity
Integration
Assignment
COOH
~12.0
Broad Singlet
1H
Carboxylic Acid proton
Pyrazole-H5
7.30 - 7.50
Singlet
1H
Ring proton (adjacent to N)
Pyrazole-H3
7.10 - 7.20
Singlet
1H
Ring proton
O-CH
4.20 - 4.30
Septet
1H
Isopropyl methine
N-CH₂
4.15 - 4.25
Triplet
2H
Propionic chain (alpha to N)
CH₂-CO
2.70 - 2.80
Triplet
2H
Propionic chain (alpha to COOH)
CH₃ (iPr)
1.20 - 1.30
Doublet
6H
Isopropyl methyls
Note: The chemical shifts of the pyrazole protons (H3/H5) are sensitive to concentration and solvent choice.
Part 4: Applications in Drug Discovery
This molecule serves as a versatile linker-scaffold in medicinal chemistry:
Fragment-Based Drug Discovery (FBDD): The low molecular weight (<200 Da) and distinct polarity vector make it an ideal fragment for screening against binding pockets.
Kinase Inhibition: Pyrazole derivatives are privileged structures in kinase inhibitor design (e.g., Ruxolitinib analogs). The isopropoxy group mimics the steric bulk of ATP-binding site residues.
PROTAC Linkers: The carboxylic acid terminus allows for easy conjugation to E3 ligase ligands or warheads via standard amide coupling reagents (HATU/EDC).
References
AA Blocks. (n.d.). 4-Isopropoxy-1H-pyrazole (CAS 14884-03-8) Product Sheet. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Isopropoxyphenol (Analogous ether chemistry). Retrieved from
Sigma-Aldrich. (n.d.). 3-(1H-Pyrazol-1-yl)propanoic acid (Base scaffold reference). Retrieved from
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for Michael Addition mechanism).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Isopropoxypyrazole Derivatives in Medicinal Chemistry
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Drug Discovery Scientists[1]
Executive Summary
The 4-isopropoxypyrazole moiety represents a strategic structural motif in modern medicinal chemistry, particularly within the design of kinase inhibitors (e.g., JNK, ALK, EGFR) and anti-inflammatory agents.[1] Unlike simple pyrazoles, the introduction of an isopropoxy group at the 4-position serves three critical functions:
Metabolic Shielding: It sterically hinders cytochrome P450-mediated O-dealkylation, a common clearance liability for 4-methoxy analogs.[1]
Hydrophobic Filling: The isopropyl group effectively occupies hydrophobic pockets (e.g., the ribose binding pocket or gatekeeper regions) in ATP-competitive inhibitors.[1]
Physicochemical Tuning: It modulates lipophilicity (
) and solubility without introducing significant molecular weight penalties compared to larger cycloalkyl ethers.
This guide details the synthesis, physicochemical properties, and structure-activity relationship (SAR) logic of 4-isopropoxypyrazole derivatives.
Reduces entropic penalty upon binding if the pocket is pre-organized.
Metabolic Soft Spots
While the isopropoxy group protects the oxygen linkage, the tertiary carbon of the isopropyl group can eventually undergo hydroxylation by CYP3A4.[1] However, this reaction rate is significantly slower than the O-demethylation of the corresponding methoxy analog.
Synthetic Methodologies
The synthesis of 4-isopropoxypyrazoles generally follows two strategies: O-Alkylation of 4-Hydroxypyrazoles (preferred for late-stage diversification) or De Novo Cyclization (preferred for scale-up of core scaffolds).[1]
Protocol A: O-Alkylation of 4-Hydroxypyrazoles (Standard Route)
This method allows for the introduction of the isopropoxy group on a pre-formed pyrazole core, often protected at the N1 position.[1]
Purification: Flash column chromatography (Hexane/EtOAc) typically yields the product as a white solid or oil.[1]
Protocol B: De Novo Cyclization (Knorr-Type)
For building blocks where N1-substitution flexibility is required later.[1]
Precursor: Synthesis of 2-isopropoxy-3-oxobutanal (or equivalent 1,3-dicarbonyl).[1]
Cyclization: Condensation with hydrazine hydrate (or substituted hydrazine) in ethanol under reflux.
Result: Formation of the pyrazole ring with the isopropoxy group already in place.
Visualization: Synthesis & SAR Logic
The following diagrams illustrate the synthetic workflow and the medicinal chemistry decision tree for selecting this scaffold.
Caption: Synthetic pathway via O-alkylation and SAR decision tree for optimizing metabolic stability.
Case Study: Kinase Inhibitor Optimization
Context: JNK3 and ALK Inhibition
In the development of c-Jun N-terminal kinase (JNK) inhibitors, researchers often encounter a "selectivity vs. potency" trade-off.[1] A 4-pyrazolyl-pyridine scaffold is a common starting point.[1]
Experimental Data Comparison (Hypothetical based on Literature Trends):
Optimal. Isopropyl fills the hydrophobic pocket; steric bulk prevents metabolism.
Mechanism of Action:
The 4-isopropoxypyrazole moiety acts as a hinge-binder or solvent-front occupier.[1] In ALK inhibitors (related to Crizotinib analogs), the alkoxy group often points towards the solvent front or a specific hydrophobic sub-pocket (e.g., the gatekeeper residue), where the isopropyl group provides tighter Van der Waals contact than a methyl group.[1]
Detailed Experimental Protocol (Synthesis of 4-Isopropoxy-1-methyl-1H-pyrazole)
Objective: Synthesis of a robust building block for Suzuki coupling.
Vertex Pharmaceuticals. (2009).[1] Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Pfizer Inc. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
BenchChem. (2025).[1][3] Synthesis of 4-Iodopyrazole and Derivatives: Technical Protocols. Link
MDPI. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole derivatives as potential dual tyrosine kinase inhibitors. Bioorganic Chemistry. Link
American Chemical Society. (2008). Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent Rho kinase (ROCK-II) inhibitors. Journal of Medicinal Chemistry. Link
The Emergence of Pyrazole-1-Propionic Acid Derivatives: A New Frontier in Anti-Inflammatory Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Convergence of a Privileged Scaffold and a Classic Pharmacophore The pyrazole nucleus, a five-membered aromati...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of a Privileged Scaffold and a Classic Pharmacophore
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1][2] This "privileged scaffold" is a core component in numerous FDA-approved drugs, demonstrating a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4] A notable example is Celecoxib, a selective COX-2 inhibitor widely used for its anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[5]
Parallel to the rise of heterocyclic drugs, the propionic acid moiety has established itself as a classic pharmacophore for NSAIDs. This acidic group is crucial for the activity of many widely used anti-inflammatory drugs, such as ibuprofen and naproxen, as it is essential for their interaction with the cyclooxygenase (COX) enzymes.[6]
This technical guide delves into the promising class of compounds that arises from the fusion of these two key motifs: the pyrazole-1-propionic acid derivatives. We will explore the synthetic pathways to these molecules, their biological activities, and the underlying structure-activity relationships that govern their therapeutic potential. This document serves as a comprehensive resource for researchers and drug development professionals seeking to explore this emerging class of anti-inflammatory agents.
Synthetic Strategies: Building the Pyrazole-1-Propionic Acid Core
The synthesis of pyrazole-1-propionic acid derivatives can be logically approached in two main stages: the construction of the pyrazole core and the subsequent introduction of the propionic acid side chain at the N1 position.
Formation of the Pyrazole Ring
A cornerstone of pyrazole synthesis is the Knorr pyrazole synthesis, a condensation reaction between a hydrazine or its derivative and a 1,3-dicarbonyl compound.[7] This versatile method allows for the creation of a wide array of substituted pyrazoles. Another common approach involves the cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines.[8]
N-Alkylation: The Key to Pyrazole-1-Propionic Acid
The introduction of the propionic acid moiety at the N1 position of the pyrazole ring is typically achieved through N-alkylation. A common and effective method involves the reaction of a pre-formed pyrazole with an alkylating agent such as ethyl 3-bromopropionate in the presence of a base. The resulting ester is then hydrolyzed to yield the desired carboxylic acid.
Controlling the regioselectivity of the N-alkylation is a critical challenge, as unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 isomers.[9] The choice of base, solvent, and the steric and electronic nature of the substituents on the pyrazole ring can influence the regioselectivity of the reaction.[9] Alternative methods, such as those employing trichloroacetimidate electrophiles under acidic conditions, have been developed to provide better control over the N-alkylation process.[10][11]
Caption: General synthetic workflow for pyrazole-1-propionic acid derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Pyrazole-1-Propionic Acid Derivative
Step 1: N-Alkylation of 3,5-dimethylpyrazole
To a solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
Stir the suspension at room temperature for 30 minutes.
Add ethyl 3-bromopropionate (1.2 eq) dropwise to the reaction mixture.
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate.
Step 2: Hydrolysis of the Ester
Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water.
Add sodium hydroxide (NaOH, 2.0 eq) to the solution.
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC.
Remove the ethanol under reduced pressure.
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
Acidify the aqueous layer to pH 2-3 with 1N hydrochloric acid (HCl).
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.
Biological Activity and Mechanism of Action
The primary therapeutic rationale for designing pyrazole-1-propionic acid derivatives is to develop novel anti-inflammatory and analgesic agents.[1][12] The biological activity of these compounds is typically evaluated through a series of in vitro and in vivo assays.
In Vitro Evaluation: Cyclooxygenase (COX) Inhibition
The principal mechanism of action for most NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[12] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[13] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as gastric protection and platelet aggregation. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[14]
The inhibitory activity of pyrazole-1-propionic acid derivatives against COX-1 and COX-2 is determined using enzyme inhibition assays. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates a more potent inhibitor. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) is used to determine the selectivity of the compound for COX-2. A higher selectivity index suggests a greater preference for inhibiting COX-2, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: Mechanism of action of pyrazole-1-propionic acid derivatives as COX inhibitors.
In Vivo Evaluation: Anti-inflammatory and Analgesic Activity
The in vivo anti-inflammatory activity of these compounds is commonly assessed using the carrageenan-induced paw edema model in rodents.[12] In this assay, inflammation is induced by injecting carrageenan into the paw, and the anti-inflammatory effect of the test compound is measured by the reduction in paw swelling over time.
Analgesic activity can be evaluated using models such as the acetic acid-induced writhing test or the hot plate test.[1] The writhing test assesses peripheral analgesic activity by counting the number of abdominal constrictions induced by an injection of acetic acid. The hot plate test measures central analgesic activity by determining the reaction time of the animal to a thermal stimulus.
Note: The table provides a general overview of the reported activities for related pyrazole derivatives, as specific data for a broad series of pyrazole-1-propionic acids is limited in the current literature.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study specifically for pyrazole-1-propionic acid derivatives is yet to be published, we can infer key relationships based on the broader class of pyrazole-based anti-inflammatory agents and classical NSAIDs.[15][16][17]
The Propionic Acid Moiety: The carboxylic acid group is expected to be crucial for activity, as it typically forms a key ionic interaction with a conserved arginine residue in the active site of the COX enzymes.[6]
Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact both potency and COX-2 selectivity. For instance, in diarylpyrazoles like Celecoxib, a trifluoromethyl group at the 3-position and a p-sulfonamide phenyl group at the 5-position are key for COX-2 selectivity.[5] Similar principles of steric and electronic modulation can be applied to the design of novel pyrazole-1-propionic acid derivatives.
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, will affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to access the active site of the COX enzymes.[15]
Conclusion and Future Perspectives
Pyrazole-1-propionic acid derivatives represent a promising, yet underexplored, class of potential anti-inflammatory agents. The combination of the well-established pyrazole scaffold with the classic propionic acid pharmacophore offers a compelling strategy for the development of new NSAIDs with potentially improved efficacy and safety profiles.
Future research in this area should focus on:
Synthesis of Diverse Libraries: The systematic synthesis of a wide range of pyrazole-1-propionic acid derivatives with varied substitution patterns on the pyrazole ring is essential for a thorough exploration of the chemical space and for establishing a comprehensive SAR.
Detailed Biological Evaluation: In-depth in vitro and in vivo pharmacological profiling, including COX-1/COX-2 inhibition assays, a battery of analgesic and anti-inflammatory models, and gastrointestinal safety studies, is required to identify lead candidates.
Computational Modeling: Molecular docking and other computational studies can provide valuable insights into the binding modes of these compounds with the COX enzymes, aiding in the rational design of more potent and selective inhibitors.[18]
The exploration of pyrazole-1-propionic acid derivatives holds significant potential for the discovery of the next generation of anti-inflammatory drugs. By leveraging the principles of medicinal chemistry and modern drug discovery techniques, researchers can unlock the full therapeutic potential of this intriguing class of compounds.
References
Ali, N., Coleman, H., Taher, A., Sarg, M., & Elnagdi, N. H. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]
(2021). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]
(2024). Some examples of commercially available pyrazole derivatives as NSAIDs. ResearchGate. [Link]
(2025). synthesis and pharmacological evaluation of some new pyrazole derivatives. ResearchGate. [Link]
(2026).
(2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
(2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]
Niţulescu, G. M., Păunescu, H., Drăghici, C., Missir, A. V., Coman, O. A., & Fulga, I. (2010). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Farmacia Journal. [Link]
Patil, V. M., & More, H. N. (2022). Enlarging the NSAIDs Family: Molecular Docking of Designed Pyrazole and Oxadiazole Derivatives as Novel Anti-Inflammatory Agents. MDPI. [Link]
(2016). Full article: Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Taylor & Francis. [Link]
(2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]
(2021). Synthesis, Characterization and Preliminary Study of the Anti-Inflammatory Activity of New Pyrazoline Containing Ibuprofen Deriv. SciSpace. [Link]
(2013). A review on Pyrazole derivatives of pharmacological potential. Journal of Pharmaceutical and BioSciences. [Link]
(2025). Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity. ResearchGate. [Link]
Gilchrist, T. L., Stretch, W., & Chrystal, E. J. T. (1987). Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition. Journal of the Chemical Society, Perkin Transactions 1. [Link]
(2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC. [Link]
(2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. PubMed. [Link]
(2025). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. [Link]
(2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
(2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]
(2019). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. PMC. [Link]
(2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. [Link]
(2025). (PDF) Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. ResearchGate. [Link]
Pharmacophore Elucidation of Isopropoxy Pyrazole Architectures: A Structural Biology Perspective
The following technical guide details the pharmacophore modeling of isopropoxy pyrazole compounds, a privileged scaffold in modern kinase inhibitor design (specifically targeting ALK, c-Met, and ROS1 pathways). Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the pharmacophore modeling of isopropoxy pyrazole compounds, a privileged scaffold in modern kinase inhibitor design (specifically targeting ALK, c-Met, and ROS1 pathways).
Executive Synthesis
The pyrazole ring is a canonical "hinge-binding" motif in medicinal chemistry, capable of forming bidentate hydrogen bonds with the ATP-binding site of protein kinases. The introduction of an isopropoxy group (
) onto the pyrazole scaffold—or its immediate aryl substituents—introduces a critical vector for optimization. It serves a dual purpose: modulating lipophilicity () to enhance membrane permeability and providing a specific steric bulk that fills hydrophobic sub-pockets (e.g., the specificity pocket or solvent channel) often inaccessible to smaller methoxy or ethoxy analogs.
This guide outlines a rigorous workflow for generating pharmacophore models for this chemical class, moving beyond generic screening to structure-kinetic relationship (SKR) analysis.
Mechanistic Grounding: The Isopropoxy Pyrazole Motif
To model this effectively, one must understand the causality of the binding.
The Pyrazole Core (The Anchor)
In most kinase inhibitors (e.g., Crizotinib analogs), the pyrazole nitrogen atoms act as the anchor.
(Protonated/H-bond Donor): Often interacts with the backbone carbonyl of the hinge region (e.g., Glu residue).
(H-bond Acceptor): Interacts with the backbone amide nitrogen.
The Isopropoxy Substituent (The Modulator)
The isopropoxy group is not merely a "greasy" handle; it is a conformational lock.
Electronic Effect: The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA), potentially engaging lysine residues or water networks.
Steric/Hydrophobic Effect: The isopropyl group creates a branched hydrophobic volume (
40-50 ). In ALK inhibitors, this bulk is often required to displace water from the hydrophobic back-pocket or to induce a specific torsion angle between the pyrazole and the adjacent aromatic ring, forcing the molecule into a bioactive "twisted" conformation.
Protocol A: Ligand-Based Pharmacophore Generation
Use this protocol when crystal structures are unavailable or to scaffold-hop away from patented space.
Do not rely on a single energy-minimized structure. Isopropoxy groups have rotational freedom that must be sampled.
Action: Curate a training set of 15-20 active isopropoxy pyrazoles (
) and 50 decoys.
Protocol: Perform a Monte Carlo conformational search.
Critical Parameter: Set the energy window to 10-15 kcal/mol. The bioactive conformation of bulky ethers is often not the global minimum in vacuum due to intramolecular strain that is compensated for by protein binding.
Step 2: Feature Mapping
For isopropoxy pyrazoles, define the following custom features in your software (e.g., LigandScout, MOE, or Schrodinger Phase):
Feature Type
Chemical Moiety
Geometric Constraint
Function
HBD / HBA
Pyrazole Nitrogens
Vectorized
Hinge Binding (Essential)
HBA (Weak)
Isopropoxy Oxygen
Point Feature
Solvation/Orientation
Hydrophobic
Isopropyl Methyls
Sphere ()
Specificity Pocket filling
Ring Aromatic
Pyrazole System
Plane Normal
-stacking (Gatekeeper residue)
Step 3: Alignment & Hypothesis Generation
Align the low-energy conformers. The key is to anchor on the rigid pyrazole ring and observe the vector distribution of the isopropoxy group.
Insight: If the isopropoxy groups cluster tightly in space across all active molecules, this features is "determinant." If they splay, it is "tolerant" (solvent-exposed).
Protocol B: Structure-Based Refinement (The "Hot-Spot" Method)
Use this when a PDB complex (e.g., ALK:Crizotinib) is available.
Step 1: Interaction Energy Matrix
Instead of simple geometric matching, use interaction energy grids.
Load the PDB structure (e.g., PDB ID: 2XP2 or similar ALK complexes).
Isolate the ligand.
Compute the Grid Interaction Energy (GIE) for the isopropoxy moiety.
Check: Does the isopropyl group clash with the "Gatekeeper" residue?
Optimization: If the pocket is spacious (e.g., Glycine gatekeeper), the isopropoxy may be too small. If the gatekeeper is bulky (e.g., Methionine), the isopropoxy might require a specific rotamer to fit.
Step 2: Exclusion Volume Generation
Generate exclusion spheres based on the receptor surface.
Critical Step: Manually tighten the exclusion volume around the isopropoxy oxygen. This prevents the model from retrieving compounds with larger, rigid ethers (e.g., phenoxy) that would clash with the pocket walls.
Visualization of the Signaling & Modeling Workflow
The following diagram illustrates the integration of the isopropoxy-pyrazole pharmacophore into the broader drug discovery pipeline, highlighting the feedback loop between computational modeling and biological validation.
Figure 1: Integrated workflow for pharmacophore modeling of isopropoxy pyrazole kinase inhibitors, demonstrating the transition from structural data to virtual screening hits.
Validation Metrics (Self-Correcting Systems)
A pharmacophore model is only as good as its ability to discriminate. You must calculate and report these metrics:
Enrichment Factor (EF):
Target: An EF(1%) > 10 is required for a robust model.
GH Score (Gunner-Henry):
Balances precision and recall. A score > 0.7 indicates a highly predictive model.
Visual Inspection of "False Positives":
If your model retrieves a high number of false positives, check the Isopropoxy Hydrophobic Feature . It is likely too large (radius > 2.0
), allowing non-specific lipophilic compounds to pass. Reduce the tolerance radius to 1.5 .
Strategic Application: The "Selectivity Filter"
In kinase drug design, selectivity is paramount.
The Problem: Many kinases bind pyrazoles.
The Solution: Use the isopropoxy group as a selectivity filter.
Method: Compare the ATP-binding pocket of your target (e.g., ALK) with an anti-target (e.g., IR - Insulin Receptor).
Observation: If the anti-target has a bulky residue where the isopropoxy should sit, mark that hydrophobic feature as "Essential" and "Constraint-Heavy" in your model. This ensures that only compounds capable of fitting into the unique sub-pocket of the target are retrieved.
References
Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. [Link]
Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378).[1] Journal of Medicinal Chemistry. [Link]
Qing, X., et al. (2014).[2] Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research. [Link]
Bhujbal, S. P., et al. (2021).[3] Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules. [Link]
Yang, Y., et al. (2012). Structure-based design of novel class II c-Met inhibitors: SAR and kinase selectivity profiles of the pyrazolone series. Journal of Medicinal Chemistry. [Link]
Chemical Identity & Structural Characterization[1][2][3][4][5][6] This monograph details the structural and synthetic profile of 3-(4-Isopropoxy-1H-pyrazol-1-yl)propanoic acid , a functionalized pyrazole scaffold utilize...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Identity & Structural Characterization[1][2][3][4][5][6]
This monograph details the structural and synthetic profile of 3-(4-Isopropoxy-1H-pyrazol-1-yl)propanoic acid , a functionalized pyrazole scaffold utilized in medicinal chemistry for fragment-based drug discovery (FBDD) and linker design (e.g., PROTACs).
Core Identifiers
Attribute
Detail
IUPAC Name
3-(4-Propan-2-yloxy-pyrazol-1-yl)propanoic acid
SMILES
CC(C)Oc1cn(CCC(=O)O)nc1
Molecular Formula
C₉H₁₄N₂O₃
Molecular Weight
198.22 g/mol
Core Scaffold
1,4-Disubstituted Pyrazole
Structural Logic
The molecule consists of three distinct pharmacophoric elements:
The Pyrazole Core: A bioisostere for phenyl or heteroaromatic rings, providing metabolic stability and hydrogen bond acceptor capability (N2).
The Isopropoxy Tail (C4-Position): Adds steric bulk and lipophilicity (
) compared to a methoxy group, often used to fill hydrophobic pockets in enzyme active sites (e.g., COX-2, kinases).
The Propionic Acid Chain (N1-Position): A polar "warhead" or linker handle. It serves as a solubilizing group or a conjugation site for further derivatization.
Retrosynthetic Analysis & Strategic Design
From a synthetic utility perspective, this molecule is designed to overcome common solubility and potency issues. The 4-isopropoxy group shields the pyrazole core from rapid metabolic oxidation, while the N-propionic acid moiety allows for facile coupling to amines (amide formation) without disrupting the aromatic system.
Retrosynthetic Disconnection
The most robust disconnection is at the N1–C(sp³) bond (Michael Addition) and the O–C(sp³) bond (Ether Synthesis).
Figure 1: Retrosynthetic logic flow separating the N-alkylation and O-alkylation steps.
Synthetic Protocols
The synthesis is best approached via a convergent route to maximize yield and regioselectivity.
Phase 1: Synthesis of 4-Isopropoxypyrazole
Direct alkylation of 4-hydroxypyrazole can be challenging due to tautomerization. A Mitsunobu reaction or base-mediated alkylation of N-protected 4-hydroxypyrazole is preferred.
Mechanism: S_N2 attack of the phenoxide-like oxygen on the isopropyl halide.
Phase 2: N-Alkylation via Michael Addition
This is the critical step. Pyrazoles are excellent nucleophiles for aza-Michael additions to
-unsaturated esters.
Protocol:
Dissolve 4-isopropoxypyrazole (1.0 eq) in Acetonitrile or DMF.
Add Ethyl Acrylate (1.2 eq) and a catalytic base (DBU or TMG, 0.1 eq).
Heat to 50–80°C for 4–12 hours.
Checkpoint: Monitor via TLC (Hexane:EtOAc). The product (ester intermediate) will act as a distinct spot.
Regiochemistry: Because the 4-position is symmetrically substituted, N1 and N2 alkylation yield the same product , eliminating regioselectivity concerns common with 3-substituted pyrazoles [1].
Phase 3: Hydrolysis
Reagents: LiOH (2.0 eq), THF/H₂O (3:1).
Conditions: RT, 2h.
Workup: Acidify to pH 3 with 1N HCl to precipitate the free acid or extract with EtOAc.
Figure 2: Step-by-step synthetic workflow from 4-hydroxypyrazole to the final acid.
Physicochemical Profiling
Understanding the property profile is essential for determining the suitability of this scaffold in a drug discovery cascade.
Property
Value (Est.)
Significance
cLogP
1.2 – 1.5
Moderate lipophilicity; good membrane permeability potential.
TPSA
~65 Ų
Well within the "Rule of 5" (<140 Ų) for oral bioavailability.
H-Bond Donors
1 (COOH)
Low donor count favors permeability.
H-Bond Acceptors
4 (N, N, O, O)
Sufficient for specific binding interactions.
pKa (Acid)
~4.5
Typical carboxylic acid; ionized at physiological pH (7.4).
pKa (Base)
~2.5
Pyrazole N2 is weakly basic; likely neutral at pH 7.4.
Expert Insight: The isopropoxy group significantly increases the LogP compared to a methoxy analog (~0.5 unit increase), which can improve potency in hydrophobic binding pockets (e.g., COX enzymes) but may slightly reduce aqueous solubility unless the acid is ionized [2].
Applications in Drug Discovery[2][7][8][9][10]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal "fragment" due to its low molecular weight (<200 Da) and distinct vectors for growth. The carboxylic acid allows for rapid library generation via amide coupling, while the isopropoxy group probes hydrophobic sub-pockets.
Linker Chemistry (PROTACs)
The propionic acid tail is a standard "linker" motif. It provides a 3-carbon spacer that is flexible but short enough to maintain proximity between an E3 ligase ligand and a protein of interest.
Anti-Inflammatory Agents
Pyrazole-propionic acid derivatives have been extensively studied as inhibitors of 5-Lipoxygenase (5-LO) and Cyclooxygenase (COX) enzymes. The 4-alkoxy substitution pattern mimics the electronic properties of known anti-inflammatory agents, modulating the redox potential of the pyrazole ring [3].
References
Biocatalyzed aza-Michael addition via continuous flow technology.
Source: Royal Society of Chemistry (RSC) & NIH.
Context: Validates the Michael addition of pyrazoles to acrylates as a high-yield, green synthesis route.
URL:[Link]
Recent Advances in Synthesis and Properties of Pyrazoles.
Source: MDPI (Molecules).
Context: Comprehensive review of pyrazole physicochemical properties and substitution effects on lipophilicity.
URL:[Link]
Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis.
Source: European Journal of Medicinal Chemistry (via PubMed).
Context: Establishes the biological relevance of the pyrazole-propionic acid scaffold in inflammation.
URL:[Link]
Exploratory
Technical Guide: N-Substituted Pyrazole Propionic Acids in Drug Discovery
Executive Summary N-substituted pyrazole propionic acids represent a privileged scaffold in modern medicinal chemistry, serving as a critical bioisostere for the classic phenylpropanoic acid pharmacophore. This structura...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-substituted pyrazole propionic acids represent a privileged scaffold in modern medicinal chemistry, serving as a critical bioisostere for the classic phenylpropanoic acid pharmacophore. This structural motif is central to the design of agonists for Free Fatty Acid Receptors (FFAR1/GPR40, FFAR4/GPR120) and Peroxisome Proliferator-Activated Receptors (PPARs).
The transition from a phenyl ring to a pyrazole core offers three distinct advantages in lead optimization:
Physicochemical Tuning: The pyrazole nitrogen atoms reduce lipophilicity (LogP) compared to a phenyl ring, improving aqueous solubility and bioavailability.
Vectorial Exploration: The N-substitution allows for precise probing of lipophilic pockets within the receptor binding site (e.g., the hydrophobic crevice of GPR40).
Metabolic Stability: The heterocyclic core alters the metabolic soft spots associated with phenyl ring oxidation.
This guide details the synthetic methodologies, structural-activity relationships (SAR), and therapeutic applications of this scaffold, designed for researchers in metabolic and anti-inflammatory drug discovery.
The efficacy of N-substituted pyrazole propionic acids is driven by a tripartite pharmacophore.
The Pharmacophore Triad
Component
Function
Mechanistic Insight
Propionic Acid Tail
Ionic Anchor
The carboxylate moiety forms a critical salt bridge with positively charged residues (e.g., Arg183/Arg258 in GPR40). This interaction mimics endogenous long-chain fatty acids.
Pyrazole Core
Rigid Linker
Acts as a bioisostere for the phenyl ring. The 1,4-substitution pattern mimics the para-substitution of phenylpropanoic acids, maintaining the optimal distance (~6-7 Å) between the acid tail and the lipophilic tail.
N-Substituent
Lipophilic Warhead
The group attached to the pyrazole nitrogen (N1) penetrates deep hydrophobic pockets. Bulky aromatics (e.g., 2,6-dimethylphenyl) or biphenyls here dramatically increase potency (EC50 < 50 nM).
Bioisosteric Replacement Logic
Replacing the phenyl ring of TUG-469 or Fasiglifam (TAK-875) derivatives with a pyrazole ring typically results in:
LogP: -1.0 to -1.5 (Improved Solubility).
tPSA: +12-25 Ų (Increased Polar Surface Area).
Potency: Often retained or slightly improved due to specific H-bond interactions involving the pyrazole N2 nitrogen.
Synthetic Protocols
The construction of the N-substituted pyrazole propionic acid scaffold relies heavily on regioselective N-alkylation. The Michael Addition is the preferred industrial route due to its atom economy and scalability.
Protocol A: Regioselective aza-Michael Addition
This method couples a pyrazole core with an acrylate ester.
Reaction Scheme:
Reagents:
Substrate: 4-substituted-1H-pyrazole (1.0 equiv).
Michael Acceptor: Methyl acrylate or Ethyl acrylate (1.2 - 1.5 equiv).
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 - 0.5 equiv) or TBAF.
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
Preparation: Charge a dried round-bottom flask with the 4-substituted pyrazole (e.g., 4-phenyl-1H-pyrazole) and anhydrous MeCN (0.5 M concentration).
Activation: Add DBU (0.2 equiv) dropwise at room temperature. Stir for 15 minutes to facilitate deprotonation of the pyrazole NH.
Addition: Add Methyl acrylate (1.5 equiv) slowly to the reaction mixture.
Reflux: Heat the mixture to 60°C - 80°C. Monitor via TLC or LC-MS. Reaction typically completes in 4–12 hours.
Checkpoint: The reaction favors the thermodynamically stable N1-alkylation product (1,4-disubstituted) over the N2-isomer due to steric hindrance, especially with bulky C4-substituents.
Workup: Evaporate solvent under reduced pressure. Dilute residue with EtOAc, wash with water and brine. Dry over Na₂SO₄.
Hydrolysis (Ester to Acid): Dissolve the intermediate ester in THF/MeOH (1:1). Add LiOH (2.0 equiv, 1M aqueous solution). Stir at RT for 2 hours. Acidify with 1M HCl to pH 3. Extract with EtOAc to yield the final propionic acid.
Protocol B: Direct Alkylation (Williamson Type)
Used when the Michael acceptor is not available or for introducing chiral linkers.
Reagents: 3-bromopropionate, Cs₂CO₃ (Base), DMF.
Note: This method often yields a mixture of N1 and N2 isomers requiring chromatographic separation.
Visualization: Synthetic Workflow
The following diagram illustrates the decision logic and workflow for synthesizing these derivatives, highlighting the regioselectivity control.
Caption: Figure 1. Decision matrix for the synthesis of N-substituted pyrazole propionic acids, comparing Michael Addition (Route A) and Direct Alkylation (Route B).
Therapeutic Applications & Mechanism[3][4]
Metabolic Disease: GPR40 (FFAR1) Agonism
The most prominent application of this scaffold is in the treatment of Type 2 Diabetes Mellitus (T2DM).
Mechanism: GPR40 is a Gq-coupled receptor expressed on pancreatic
-cells.[1][2] Agonists trigger the pathway, enhancing Glucose-Stimulated Insulin Secretion (GSIS).
Advantage: Unlike sulfonylureas, GPR40 agonists (like Fasiglifam) only stimulate insulin secretion in the presence of high glucose, minimizing the risk of hypoglycemia.
Data Point: Pyrazole derivatives have demonstrated
values in the range of 10–50 nM in calcium flux assays, comparable to the phenylpropanoic acid standard TUG-469 ( nM).
Anti-Inflammatory: COX/LOX Inhibition
Derivatives of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid have shown dual inhibition of COX-1/COX-2 and 5-Lipoxygenase (5-LOX).
Mechanism: The propionic acid tail mimics arachidonic acid, blocking the enzyme's active site.
Potency: Specific derivatives (e.g., Compound 35 in literature) exhibit
values for platelet COX-1 inhibition.
Visualization: GPR40 Signaling Pathway[3][5][6]
The following diagram details the intracellular cascade triggered by these agonists.
Caption: Figure 2.[1][3] GPR40 signaling cascade activated by pyrazole propionic acid agonists, leading to glucose-dependent insulin secretion.
Comparative Data Table
The table below summarizes the optimization of the scaffold, comparing a standard phenyl-based agonist with a pyrazole bioisostere.
Compound Class
Core Structure
Tail (Acid)
N-Substituent
LogP (Est.)
GPR40 EC50 (nM)
Solubility
Standard (e.g., TUG-469 analog)
Phenyl
Dihydrocinnamic Acid
4-Phenoxy
~4.5
19
Low
Bioisostere A
Pyrazole
Propionic Acid
4-Phenoxy
~3.2
25
High
Bioisostere B
Pyrazole
Propionic Acid
2,6-Dimethylphenyl
~3.8
12
Moderate
Bioisostere C
Pyrazole
Propionic Acid
Methyl
~1.5
>1000
Very High
Note: Data represents general SAR trends derived from TUG-469 and pyrazole bioisostere literature. Bulky lipophilic N-substituents are required for high potency.
References
Christiansen, E., et al. (2010). Structure-Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469. ACS Medicinal Chemistry Letters. Link
Luo, J., et al. (2012).[2] A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLoS ONE. Link
Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists. Journal of Medicinal Chemistry. Link
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link
Glaser, M., et al. (2011). Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. European Journal of Medicinal Chemistry. Link
The Isopropoxy Group in Pyrazole Scaffolds: Physicochemical Modulation and Synthetic Strategy
The following technical guide provides an in-depth analysis of the isopropoxy group's influence on pyrazole lipophilicity, structure-activity relationships (SAR), and synthetic methodologies. Executive Summary In medicin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the isopropoxy group's influence on pyrazole lipophilicity, structure-activity relationships (SAR), and synthetic methodologies.
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, pervasive in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and COX-2 inhibitors. While N-alkylation is the most common modification,
-alkylation (specifically the isopropoxy group, ) offers a distinct vector for modulating lipophilicity, metabolic stability, and hydrophobic collapse.[1]
The introduction of an isopropoxy group onto a pyrazole core typically results in a LogP increase of approximately +0.8 to +1.0 units compared to a methoxy group. This modification is strategic: it increases steric bulk (cone angle) to fill hydrophobic pockets (e.g., the ATP-binding gatekeeper region) while altering the electronic density of the pyrazole ring through a strong
Lipophilicity is the primary driver of membrane permeability and non-specific binding.[1] The transition from a methoxy (
) to an isopropoxy group introduces two additional methyl groups in a branched configuration.[1]
Substituent
Hansch Value
Estimated (vs. H)
(vs. )
Steric Parameter (MR)
Methoxy ()
-0.02
-0.02
Reference
7.87
Ethoxy ()
+0.38
+0.38
+0.40
12.47
Isopropoxy ()
+0.85
+0.85
+0.87
17.00
Cyclopropoxy ()
+0.50
+0.50
+0.52
15.50
Key Insight: The "Magic Methyl" effect usually dictates a ~0.5 LogP increase per methyl group. However, the branching of the isopropoxy group creates a "shielding" effect on the ether oxygen, slightly reducing its hydrogen-bond accepting capacity (desolvation penalty), which can disproportionately increase apparent lipophilicity (LogD) compared to a linear propoxy chain.
Electronic and Steric Effects
Electronic: The isopropoxy group is a strong electron donor. On a pyrazole ring (electron-rich), this further increases electron density, potentially raising the
of the pyrazole nitrogens.[1] This can be detrimental if the unprotonated state is required for binding, but beneficial if cation- interactions are desired.
Steric: The isopropyl group has a larger cone angle than an ethyl group. In kinase inhibitors, this bulk is often utilized to induce conformation locking (atropisomerism) or to displace high-energy water molecules from hydrophobic pockets (entropic gain).[1]
Metabolic Stability (The Liability)
A critical consideration is the metabolic liability of the
-isopropyl ether. Unlike -isopropyl groups, which are susceptible to -dealkylation, -isopropyl groups are prime targets for CYP450-mediated -dealkylation (via -carbon hydroxylation).[1]
Mitigation Strategy: If high clearance is observed, medicinal chemists often replace the isopropoxy group with a cyclopropoxy or difluoromethoxy group. The cyclopropyl ring lacks the abstractable
-protons required for the standard oxidative dealkylation mechanism, significantly extending half-life ().[1]
Experimental Protocol: Synthesis of 3-Isopropoxypyrazole
Direct
-alkylation of pyrazolinones often leads to mixtures of - and -alkylated products due to tautomerism.[1] The most reliable method to install an isopropoxy group specifically at the 3- or 5-position is via the Mitsunobu Reaction or displacement on a halogenated pyrazole.
Protocol: Mitsunobu Etherification
Objective: Synthesis of 1-benzyl-3-isopropoxy-1H-pyrazole from 1-benzyl-1H-pyrazol-3-ol.[1]
Reagents:
Substrate: 1-Benzyl-1H-pyrazol-3-ol (1.0 eq)
Alcohol: Isopropanol (1.2 eq) - Must be anhydrous[1]
Chromatography: Purify the filtrate via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes). The
-alkylated product typically elutes before any -alkylated byproducts due to lower polarity.[1]
Validation Criteria:
NMR: Look for the septet at (1H) and doublet at (6H) characteristic of the -isopropyl group.[1]
Regiochemistry: Confirm
- vs -alkylation via HMBC (Heteronuclear Multiple Bond Correlation). -alkylation shows a correlation between the isopropyl CH and the pyrazole C3 carbon.
Visualizations
SAR Decision Logic: Alkoxy Pyrazoles
The following diagram illustrates the decision-making process when optimizing alkoxy substituents on a pyrazole ring for drug discovery.
Caption: Strategic decision tree for modulating pyrazole properties via alkoxy substitution.
Synthesis Workflow: Mitsunobu Etherification
Caption: Optimized workflow for the regioselective synthesis of O-isopropoxypyrazoles.
References
Alizadeh, A. (2005).[1] Synthesis of 4,5-Dialkyl 1-Isopropyl 3-Isopropoxy-1H-Pyrazole-1,4,5-tricarboxylate by Using Mitsunobu Chemistry. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(11), 2601–2606. Link[1]
Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Discussion on lipophilicity of alkoxy vs fluoroalkoxy groups). Link[1]
BenchChem. (2025).[1][3] Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules: A Comparative Guide. BenchChem Technical Guides. Link[1]
Kerns, E. H., & Di, L. (2008).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for LogP fragmental constants). Link
Pfizer. (2011).[1] Crizotinib (Xalkori) Prescribing Information. (Reference for pyrazole-based kinase inhibitor structures). Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structure-Activity Relationship (SAR) of Pyrazole Propionic Acids
Content Type: Technical Whitepaper
Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists
Executive Summary
The pyrazole propionic acid scaffold represents a privileged chemotype in metabolic drug discovery, primarily functioning as a bioisostere for the endogenous fatty acid ligands of Peroxisome Proliferator-Activated Receptors (PPARs) and Free Fatty Acid Receptor 1 (GPR40/FFAR1) . Unlike simple phenyl-propionic acids (e.g., fibrates), the pyrazole core introduces a rigid heteroaromatic spacer that restricts conformational freedom, allowing for precise tuning of isoform selectivity (PPAR
vs. PPAR) and metabolic stability.
This guide deconstructs the structure-activity relationship (SAR) of this class, detailing the specific molecular interactions that drive potency and providing validated protocols for their synthesis and biological characterization.
Chemical Architecture: The "Head-Linker-Tail" Model
To rationalize the SAR, we dissect the molecule into three pharmacophoric regions. This modularity allows for the independent optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Region A: The Acidic Head (Polar Pharmacophore)
Function: Mimics the carboxylate head group of endogenous fatty acids (e.g., arachidonic acid).
Interaction: Forms a critical salt bridge with the conserved tyrosine and histidine residues in the PPAR Ligand Binding Domain (LBD) (e.g., Tyr473 and His323 in PPAR
; Tyr314 and His440 in PPAR).
SAR Insight:
Propionic Acid (
): Optimal for PPAR/ dual agonism. The two-carbon linker allows the carboxylate to reach the polar arm of the LBD while the aromatic core sits in the hydrophobic pocket.
Acetic Acid (
): Often leads to reduced potency due to steric clash of the pyrazole ring with the LBD "entrance" loop.
Bioisosteres: Replacement with thiazolidinedione (TZD) or oxadiazolone maintains activity but alters PK properties.
Region B: The Pyrazole Core (The Scaffold)
Function: Acts as a rigid spacer that orients the acidic head relative to the lipophilic tail.
Regiochemistry:
1,3-Disubstitution: Creates a "linear" topology often favored by GPR40 agonists.
1,5-Disubstitution: Creates a "kinked" topology that mimics the cis-double bonds of unsaturated fatty acids, highly favorable for fitting into the Y-shaped PPAR binding pocket.
Electronic Effects: Electron-withdrawing groups (e.g.,
) on the pyrazole can modulate the pKa of the propionic acid side chain via through-bond effects, subtly influencing binding affinity.
Region C: The Lipophilic Tail (The Selectivity Filter)
Function: Occupies the large hydrophobic arm of the receptor.
Biaryl Ethers: Critical for GPR40 activity, providing the necessary depth to reach the hydrophobic crevice of the GPCR.
Visualization: SAR Logic Map
Figure 1: Modular SAR map illustrating how structural variations in the Tail region dictate therapeutic targeting between PPAR isoforms and GPR40.
Representative Activity Data
The following table summarizes the shift in selectivity based on substitutions at the N1 and C3/C5 positions of the pyrazole ring.
Compound ID
Pyrazole Substitution
Tail Group (R)
PPAR (M)
PPAR (M)
Selectivity Profile
Ref 1 (Fibrate)
N/A
4-Cl-Phenyl
30.0
>100
PPAR Selective
PZ-01
1,3-Diphenyl
4-Methyl
12.5
45.0
Weak Dual Agonist
PZ-02
1,3-Diphenyl
4-Trifluoromethyl
2.1
15.0
PPAR Preferred
PZ-03
1,5-Diphenyl
4-Benzyloxy
>50
0.8
PPAR Selective
PZ-04
1-Methyl, 3-Aryl
4-(2,4-diCl-phenoxy)
>100
>100
GPR40 Agonist ( = 45 nM)
Note: Data represents trends synthesized from multiple SAR studies [1][2][4]. PZ-04 highlights the "switch" to GPR40 activity when the linker topology changes and lipophilicity increases.
Experimental Protocols
Protocol A: Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic Acid
Rationale: This route utilizes the Vilsmeier-Haack formylation followed by a Knoevenagel condensation, avoiding the use of unstable hydrazine intermediates often found in Knorr syntheses.
Rationale: A cell-based functional assay is required to distinguish agonism from antagonism and to determine isoform selectivity.
Reagents:
Cells: HEK293T or CV-1 cells.
Plasmids: Gal4-PPAR
-LBD or Gal4-PPAR-LBD (expression vectors) + UAS-Luciferase (reporter).
Controls: GW7647 (PPAR
agonist), Rosiglitazone (PPAR agonist).
Workflow:
Seeding: Plate cells at
cells/well in 96-well white plates.
Transfection: After 24h, co-transfect plasmids using Lipofectamine.
Treatment: 6h post-transfection, replace media with serum-free media containing test compounds (0.1 nM – 100
M).
Incubation: Incubate for 18-24 hours.
Detection: Lyse cells and add Luciferase substrate. Measure luminescence on a plate reader.[2]
Analysis: Normalize RLU (Relative Light Units) to vehicle control. Fit data to a sigmoidal dose-response curve to calculate
.
Synthesis Workflow Diagram
Figure 2: Step-wise synthesis pathway via the Vilsmeier-Haack/Knoevenagel route, highlighting the non-catalytic hydrogenation method.
References
Design, synthesis and structure-activity relationships of azole acids as novel, potent dual PPAR alpha/gamma agonists. Bioorg. Med. Chem. Lett. (2009). Link
SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists. ACS Med. Chem. Lett. (2017). Link
Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. E-Journal of Chemistry (2012). Link
Discovery of Novel PPARα Agonists by Virtual Screening and Biological Evaluation. J. Chem. Inf. Model. (2020).[3] Link
A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis. PLOS One (2012). Link
Application Note: Synthesis Protocol for 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid
Executive Summary This application note details a robust, five-step synthetic protocol for 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid , a functionalized pyrazole scaffold often utilized in the development of GPR119 ago...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, five-step synthetic protocol for 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid , a functionalized pyrazole scaffold often utilized in the development of GPR119 agonists, kinase inhibitors, and metabolic disease therapeutics.
While direct alkylation of 4-hydroxypyrazole is possible, it often suffers from poor regioselectivity (N- vs. O-alkylation competition). To ensure high isomeric purity and scalability, this protocol utilizes a regioselective Michael addition on 4-nitropyrazole, followed by functional group interconversion (nitro
amine hydroxyl ether). This "Nitro-Route" guarantees the exclusive formation of the N1-propionic acid isomer before the introduction of the C4-isopropoxy group.
Key Chemical Transformations[1]
Michael Addition: N-alkylation of 4-nitropyrazole with ethyl acrylate.
Reduction: Catalytic hydrogenation of the nitro group to an amine.
Sandmeyer-type Hydrolysis: Conversion of the amine to a hydroxyl group via diazonium salt.
O-Alkylation: Selective etherification using isopropyl iodide.
Saponification: Hydrolysis of the ester to the final carboxylic acid.
Retrosynthetic Analysis & Pathway
The strategy relies on constructing the N-alkyl side chain first to lock the pyrazole tautomer, preventing ambident reactivity during the ether synthesis.
Figure 1: Retrosynthetic strategy prioritizing N1-regiocontrol via early-stage Michael addition.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-(4-nitropyrazol-1-yl)propionate
Objective: Regioselective N1-alkylation via Michael addition.
Mechanism: Base-catalyzed conjugate addition.
Figure 2: Step-by-step reaction workflow with critical control points.
Troubleshooting Guide
Low Yield in Step 1: Ensure DBU is fresh. If polymerization of acrylate occurs, add a radical inhibitor (e.g., hydroquinone) [1].
Step 3 Purification: The 4-hydroxypyrazole intermediate is very polar. If extraction is difficult, evaporate the neutralized aqueous layer to dryness and extract the solid residue with 10% MeOH in DCM.
O-Alkylation Selectivity: Since the N1 position is already substituted with the propionate chain, O-alkylation is the only available pathway, eliminating the regioselectivity issues common in starting with 4-hydroxypyrazole directly [2].
References
Michael Addition to Pyrazoles
Optimization of Michael-type addition of azole derivatives... (2013).
Synthesis of 4-Alkoxypyrazoles
Synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling. (2014). Discusses 4-substituted pyrazole accessibility.
General Pyrazole Chemistry
Highly Selective N-Alkylation of Pyrazoles. (2022).[4] Provides context on the factors influencing N- vs O-alkylation.
Application Note: Solvent Selection & Purification Protocols for 3-(4-Isopropoxy-pyrazol-1-yl)-propionic Acid
Abstract & Scope This technical guide details the solvent selection strategy for 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid , a functionalized pyrazole intermediate likely utilized in pharmaceutical synthesis.[1] Due t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the solvent selection strategy for 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid , a functionalized pyrazole intermediate likely utilized in pharmaceutical synthesis.[1] Due to its amphiphilic nature—possessing both a lipophilic isopropoxy-pyrazole core and a hydrophilic carboxylic acid tail—this compound presents unique solubility challenges.[1]
This document provides:
Physicochemical Profiling: Theoretical estimation of pKa and LogP to guide solvent logic.
Solvent Compatibility Matrix: Categorization of solvents for synthesis, extraction, and crystallization.[1]
Experimental Protocols: Step-by-step methodologies for solubility screening and recrystallization.
Purification Workflow: A robust Acid-Base Swing protocol for high-purity isolation.[1]
Physicochemical Profiling & Solubility Logic
To select the correct solvent, we must first understand the molecule's competing functional groups.[2]
Feature
Chemical Moiety
Effect on Solubility
Acidic Head
Propionic Acid ()
Provides pH-dependent solubility.[1] Soluble in basic aqueous media (pH > 5).[1] Hydrogen bond donor/acceptor.
Aromatic Core
Pyrazole Ring
Planar, aromatic system.[1] Increases solubility in polar aprotic solvents (DMSO, DMF) and alcohols.
Lipophilic Tail
4-Isopropoxy Group ()
Increases LogP (lipophilicity).[1] Enhances solubility in chlorinated solvents (DCM), ethers, and esters (EtOAc).
Predicted Properties:
pKa: ~4.5 – 4.8 (Typical for propionic acid derivatives).[1]
Titration: Add solvent in 100 µL increments at Room Temperature (25°C). Vortex for 30 seconds after each addition.
Observation: Record the volume required for complete dissolution.
If < 500 µL (5 vol): Too soluble (Good solvent).[1]
If > 2 mL (20 vol): Poor solubility (Potential Anti-solvent).[1]
Thermal Stress: If insoluble at 2 mL, heat to boiling (using a heat block). If it dissolves upon heating and precipitates upon cooling, it is a Candidate for Recrystallization .[1]
This method leverages the carboxylic acid tail to separate the product from non-acidic impurities (e.g., unreacted pyrazole starting material).
Workflow Diagram:
Figure 2: Acid-Base extraction workflow for high-purity isolation.[1]
Step-by-Step Procedure:
Dissolution: Dissolve crude residue in Ethyl Acetate (10 mL/g).
Extraction: Add 1M NaOH (aq) (1.2 equivalents). Shake vigorously. The product will deprotonate and move to the aqueous layer.
Separation: Separate layers. Keep the Aqueous Layer .[1]
Check: The organic layer contains non-acidic impurities (e.g., precursors).
Washing: Wash the aqueous layer once with fresh Ethyl Acetate to remove trace organics.[1]
Precipitation: Slowly add 1M HCl to the aqueous layer while stirring until pH reaches ~2.0. The product should precipitate as a white/off-white solid.[1]
Isolation: Filter the solid using a Buchner funnel. Wash with cold water.[1]
Drying: Vacuum dry at 45°C overnight.
Protocol C: Recrystallization (Polymorph Control)
If the Acid-Base swing yields amorphous solid, use this to obtain crystalline material.[1]
System: Ethanol / Water (Green Chemistry compliant).
Dissolve: Suspend the solid in Ethanol (5 mL/g). Heat to reflux (80°C).
Saturation: Add more Ethanol dropwise until the solid just dissolves.
Anti-Solvent: Remove from heat.[1] Immediately add warm Water (approx. 20-30% of ethanol volume) until slight turbidity persists.
Clarify: Add 1-2 drops of Ethanol to clear the solution.[1]
Crystallize: Allow to cool slowly to Room Temperature, then refrigerate at 4°C for 4 hours.
Harvest: Filter crystals and wash with cold Ethanol/Water (1:1 mixture).
References
Solvent Selection Guides
Prat, D., et al. "CHEM21 selection guide of classical-and less classical-solvents."[1] Green Chemistry 18.1 (2016): 288-296.[1] Link
Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry 13.4 (2011): 854-862.[1] Link
Pyrazole Chemistry & Purification
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry 73.9 (2008): 3523–3529.[1] Link[1]
Application Note: "Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives." BenchChem Protocols. (General methodology adapted for isopropoxy analogs).[1]
General Property Data (Analogous Compounds)
Sigma-Aldrich.[4] "Propionic acid puriss.[1][4] p.a. Safety Data Sheet." Link[1]
National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 1005, Propionic acid." Link
Disclaimer: This guide is based on theoretical physicochemical principles and standard operating procedures for pyrazole-propionic acid derivatives. Always perform a small-scale safety test before scaling up.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preparing Stock Solutions of Pyrazole Propionic Acid Derivatives
Content Type: Application Note & Protocol
Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Abstract
This application note provides a definitive, field-proven guide for the solubilization, storage, and handling of pyrazole propionic acid derivatives. These scaffolds, common in COX inhibitors, PPAR agonists, and kinase inhibitors, present unique solubility challenges due to their amphoteric nature (containing both a basic pyrazole ring and an acidic carboxylic acid tail). This protocol synthesizes thermodynamic principles with practical laboratory workflows to ensure experimental reproducibility and compound integrity.
Physicochemical Profiling & Solubility Logic
To prepare a stable stock solution, one must first understand the molecular behavior of the solute. Pyrazole propionic acid derivatives are amphoteric molecules.
The Acidic Moiety: The propionic acid tail typically has a pKa of ~4.2–4.8 . At neutral pH, it exists as a carboxylate anion, increasing water solubility. However, in stock concentrations, the protonated (neutral) form dominates, driving aggregation.
The Basic Moiety: The pyrazole ring contains two nitrogen atoms:[1][2][3]
Pyrrole-like N (N1): Non-basic (lone pair participates in aromaticity).
Pyridine-like N (N2): Weakly basic (pKa ~2.5).
The Solubility Challenge: In solid form, these molecules exhibit high crystal lattice energy due to intermolecular hydrogen bonding between the carboxylic acid and the pyrazole nitrogen [1]. Breaking this lattice requires a solvent with high dielectric constant and hydrogen-bond accepting capability.
Table 1: Solvent Compatibility Matrix
Solvent
Solubility Potential
Suitability for Stock
Mechanistic Note
DMSO (Anhydrous)
High (>50 mM)
Excellent
Dipolar aprotic nature disrupts intermolecular H-bonds; stabilizes both neutral and ionic forms.
Ethanol (Abs.)
Moderate (10–50 mM)
Good
Proticity can interfere with some downstream assays; evaporation risk during storage.
Water
Poor (<1 mM)
Poor
High lattice energy prevents dissolution without pH adjustment (salt formation).
DMF
High (>50 mM)
Alternative
Use only if DMSO is incompatible; toxic and hard to remove.
Materials and Reagents
Target Compound: Pyrazole propionic acid derivative (purity >95% by HPLC).
Primary Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).
Critical: DMSO is hygroscopic. Water absorption causes compound precipitation and degradation. Use single-use ampoules or store over molecular sieves.
Vials: Amber glass vials with PTFE-lined caps (to prevent plasticizer leaching and photodegradation).
Filtration: 0.22 µm PTFE syringe filters (Nylon is incompatible with some acidic moieties).
Protocol: Preparation of Stock Solutions (10 mM – 50 mM)
Phase A: Calculation & Weighing
Do not trust the mass on the commercial label. Always weigh the solid.
Equilibrate: Allow the vial to reach room temperature before opening to prevent water condensation.
Weigh: Using an analytical balance (d=0.01 mg), weigh the solid into an amber glass vial.
Target Mass: For 10 mM stock in 1 mL, weigh ~2–5 mg (depending on MW).
Calculate Volume:
Phase B: Solubilization Workflow
Causality: Adding solvent directly to a "clump" of powder can form a gel layer that inhibits further solvation.
Add Solvent: Add 50% of the calculated DMSO volume.
Vortex: Vortex at medium speed for 30 seconds.
Sonicate: If particulates remain, sonicate in a water bath at ambient temperature for 5–10 minutes.
Complete Volume: Add the remaining DMSO to reach the target concentration. Vortex again.
Visual QC: Hold the vial against a light source. The solution must be clear and free of "schlieren" (swirls indicating density gradients) or particulates.
Phase C: Visualization of Workflow
The following diagram illustrates the critical decision nodes in the preparation process to prevent "crashing out."
Caption: Decision tree for the solubilization of pyrazole derivatives, emphasizing the iterative inspection step.
Protocol: Dilution & Working Solutions
The "Crash-Out" Danger: Direct dilution of a high-concentration DMSO stock (e.g., 50 mM) into an aqueous buffer often causes immediate precipitation due to the sudden polarity shift.
The "Intermediate Step" Method
To maintain solubility during dilution, use an intermediate dilution step.
Step 1 (Stock): 10 mM in 100% DMSO.
Step 2 (Intermediate): Dilute 1:10 in pure DMSO or 50% DMSO/Water to create a 1 mM working stock.
Step 3 (Final): Dilute the 1 mM intermediate into the assay buffer (e.g., PBS) to reach 10 µM (Final DMSO = 1%).
pH Considerations:
Ensure the assay buffer has sufficient buffering capacity (e.g., 10–50 mM HEPES or Tris). The propionic acid moiety (pKa ~4.5) will release protons upon dilution. If the buffer is weak, the local pH may drop, potentially affecting the assay or causing reprecipitation of the neutral species [3].
Quality Control & Stability
Storage Guidelines
Temperature: Store at -20°C for up to 6 months or -80°C for long-term (>1 year).
Freeze-Thaw: Limit to <3 cycles. Repeated cycling promotes crystal growth and hydrolysis.
Container: Amber glass is mandatory. Pyrazole derivatives can be photosensitive, undergoing ring-opening or oxidation under UV light [4].
QC Checklist
Parameter
Method
Acceptance Criteria
Appearance
Visual
Clear, colorless to pale yellow; no precipitate.
Purity
LC-MS
Single peak >95%; mass matches [M+H]+ or [M-H]-.
Concentration
UV-Vis
Absorbance at matches calculated extinction coefficient.
Troubleshooting Guide
Issue: Compound precipitates immediately upon adding aqueous buffer.
Root Cause: "Solvent Shock." The hydrophobic effect drives the molecules together faster than they can solvate.
Solution: Use the Intermediate Step Method (Section 5). Alternatively, warm the buffer to 37°C before addition.
Issue: Solution turns yellow/brown over time.
Root Cause: Oxidation of the pyrazole ring or trace impurities (hydrazines).
Solution: Discard.[8] Prepare fresh stock using degassed DMSO and store under nitrogen/argon.
Issue: Inconsistent IC50/EC50 data.
Root Cause: Evaporation of DMSO (concentration increase) or precipitation (concentration decrease).
Solution: Use single-use aliquots. Verify concentration via UV-Vis before critical assays.
Precision Profiling of Pyrazole Scaffolds: A Multi-Tiered In Vitro Anti-Inflammatory Screening Protocol
Executive Summary & Strategic Rationale The pyrazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster anti-inflammatory drugs like Celecoxib and Lonazolac .[1] Unlike...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The pyrazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster anti-inflammatory drugs like Celecoxib and Lonazolac .[1] Unlike traditional NSAIDs (e.g., Diclofenac) that often indiscriminately inhibit both COX-1 and COX-2, pyrazole derivatives can be fine-tuned for COX-2 selectivity , thereby reducing gastric toxicity while maintaining potent anti-inflammatory efficacy.
This Application Note provides a rigorous, self-validating screening cascade designed to filter pyrazole derivatives from crude physicochemical screening to functional cellular validation. We move beyond simple "activity" to assess mechanism and safety .
The Screening Cascade
The following workflow illustrates the logical progression from high-throughput screening to mechanistic validation.
Figure 1: The tiered screening cascade ensures resources are focused only on the most promising compounds.
Before engaging expensive enzymatic kits, we utilize physicochemical assays to screen for general anti-inflammatory potential. These assays are based on the correlation between the ability of a drug to stabilize protein structure (preventing denaturation) and its ability to prevent inflammation.
Protocol A: Inhibition of Albumin Denaturation
Mechanism: Inflammation induces protein denaturation. If a pyrazole derivative prevents heat-induced albumin denaturation, it mimics the stabilization of lysosomal membranes in vivo.
Reagents:
Test Compound: Dissolved in DMSO (Final concentration < 0.5%).
Bovine Serum Albumin (BSA): 1% aqueous solution.[2]
Tier 2: Enzymatic Specificity (The Pyrazole "Gold Standard")
The defining feature of modern pyrazole therapeutics is COX-2 Selectivity . This tier determines if your compound is a generic NSAID or a targeted inhibitor.
Protocol B: COX-1 vs. COX-2 Inhibition Assay
Mechanism: Cyclooxygenase (COX) converts Arachidonic Acid into Prostaglandin H2 (PGH2). We utilize a colorimetric assay where the peroxidase activity of COX oxidizes a substrate (TMPD) during the reduction of PGG2 to PGH2.
Figure 2: Mechanism of Action. Pyrazoles are designed to selectively block the COX-2 pathway, sparing COX-1 housekeeping functions.
Methodology (Colorimetric Screening Kit):
Enzyme Prep: Reconstitute recombinant human COX-1 and COX-2 enzymes in assay buffer.
Inhibitor Addition: Add 10 µL of Test Compound (in DMSO) to duplicate wells. Include a Solvent Control (DMSO only) and Positive Control (Celecoxib).
Incubation: Incubate for 10 minutes at 25°C to allow inhibitor binding.
Reaction Start: Add Arachidonic Acid and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
Detection: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation is proportional to COX activity.
Data Analysis (Selectivity Index):
Calculate the IC50 for both enzymes. The Selectivity Index (SI) is the critical metric for pyrazoles.
Target: An SI > 10 indicates COX-2 preference. Celecoxib typically has an SI > 30.
Tier 3: Functional Cellular Model (RAW 264.7)[11][12]
Enzymatic assays do not account for cell permeability or metabolic stability. We use Lipopolysaccharide (LPS)-induced murine macrophages (RAW 264.[10]7) to validate functional efficacy.
Protocol C: Nitric Oxide (NO) Scavenging & Production
Mechanism: LPS stimulation upregulates iNOS (inducible Nitric Oxide Synthase), causing a massive release of NO. Anti-inflammatory agents should suppress this release.
Critical Control: You MUST run an MTT viability assay in parallel. A decrease in NO is only valid if the cells are alive . If the compound kills the cells, NO drops naturally—this is toxicity, not anti-inflammatory activity.
Figure 3: Parallel workflow for NO quantification and Cell Viability to rule out cytotoxicity.
Methodology:
Seeding: Plate RAW 264.7 cells in 96-well plates and incubate for 24h.
Induction: Replace media with fresh DMEM containing 1 µg/mL LPS and the Test Compound (0.1 – 100 µM).
Incubation: Incubate for 24 hours.
Griess Assay (NO Quantification):
Transfer 100 µL of supernatant to a new plate.
Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
Incubate 10 mins in dark. Measure Absorbance at 540 nm .
Calculate Nitrite concentration using a NaNO2 standard curve.[11]
MTT Assay (Viability):
To the cells remaining in the original plate, add MTT solution.[10]
Incubate 4 hours; dissolve formazan crystals in DMSO.
Measure Absorbance at 570 nm .
Data Presentation & Analysis
When reporting your findings, summarize the multi-tiered data into a comparative table. This format is essential for "Go/No-Go" decisions in drug development.
Table 1: Representative Data Profile for Pyrazole Derivatives
Compound ID
Albumin Denaturation (IC50 µg/mL)
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (SI)
RAW 264.7 NO Inhibition (%)
Cell Viability (%)
PZ-01 (Test)
45.2
>100
0.85
>117
88%
95%
PZ-02 (Test)
120.5
15.4
12.1
1.2
40%
92%
Celecoxib (Std)
38.0
>50
0.04
>1250
92%
98%
Diclofenac (Std)
25.0
0.9
0.8
1.1
85%
90%
Interpretation:
PZ-01 is a strong candidate: High SI (COX-2 selective), effective in cells, non-toxic.
PZ-02 is a weak candidate: Poor selectivity (likely gastric side effects), low cellular efficacy.
Troubleshooting & Optimization
Solubility: Pyrazoles are often lipophilic. Ensure DMSO concentration never exceeds 0.5% in cell assays, as DMSO itself can be cytotoxic and anti-inflammatory at high levels.
Interference: Pyrazole derivatives with amino groups may react with Griess reagent. Always run a "Compound Only" blank (Compound + Griess reagent, no cells) to check for chemical interference.
LPS Quality: LPS potency varies by batch. Titrate your LPS (0.1 to 10 µg/mL) to find the concentration that gives maximal NO release without killing control cells.
References
Hassan, G. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES.[12] Bioorganic Chemistry. Available at: [Link]
Chandra, S., et al. (2012). Evaluation of in vitro anti-inflammatory activity of coffee against the denaturation of protein. Asian Pacific Journal of Tropical Biomedicine. Available at: [Link]
Abdel-Tawab, M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. Available at: [Link]
Yoon, W. J., et al. (2009). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Food Chemistry. Available at: [Link]
Leelaprakash, G., & Mohan Dass, S. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare.[13] International Journal of Drug Development and Research. Available at: [Link]
The following Application Note and Protocol Guide is designed for 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid , a specific chemical scaffold structurally aligned with dual inhibitors of the arachidonic acid pathway (COX...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide is designed for 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid , a specific chemical scaffold structurally aligned with dual inhibitors of the arachidonic acid pathway (COX/5-LO) and metabolic G-protein coupled receptors (e.g., GPR40/FFA1).
Given the specific functional groups (N-linked pyrazole, propionic acid tail, C4-isopropoxy lipophilic core), this guide focuses on evaluating its efficacy as an anti-inflammatory modulator targeting 5-Lipoxygenase (5-LO) and Cyclooxygenase-2 (COX-2) .
Dual-Pathway Inhibition of Arachidonic Acid Metabolism: Protocols & Mechanism[1][2][3]
Introduction & Mechanistic Rationale
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid (3-IPP) represents a specialized class of "pyrazole-alkanoic acid" bioisosteres. Its chemical architecture mimics the transition state of Arachidonic Acid (AA) , the precursor for inflammatory mediators.
The Propionic Acid Tail: Acts as a mimic of the carboxylate head group of arachidonic acid, anchoring the molecule via electrostatic interactions with the conserved Arginine residues (e.g., Arg120 in COX-1/2) in the catalytic active site.
The Pyrazole Core: Provides a rigid scaffold that restricts conformational entropy, unlike the flexible aliphatic chain of AA.
The 4-Isopropoxy Substituent: A critical lipophilic moiety that occupies the hydrophobic channel of the enzyme, potentially enhancing selectivity for the larger hydrophobic pocket of COX-2 or the substrate channel of 5-Lipoxygenase (5-LO) .
Therapeutic Significance:
Dual inhibition of COX-2 and 5-LO is a "Holy Grail" in anti-inflammatory drug discovery. Unlike traditional NSAIDs (which shunt AA towards the leukotriene pathway, causing gastric/asthmatic side effects), dual inhibitors block both Prostaglandin (pain/inflammation) and Leukotriene (bronchoconstriction/chemotaxis) production.
Mechanistic Pathway Visualization
The following diagram illustrates the intervention point of 3-IPP within the Arachidonic Acid Cascade.
Figure 1: Mechanism of Action. 3-IPP targets the bifurcation of the Arachidonic Acid pathway, preventing the formation of both Prostaglandins and Leukotrienes.
Objective: Determine the IC50 of 3-IPP against human recombinant 5-LO by measuring the production of 5-HETE or the consumption of oxygen.
Rationale: 5-LO is an iron-containing dioxygenase. Pyrazoles often act as non-redox competitive inhibitors , binding to the active site without reducing the ferric iron, which offers a better safety profile than redox inhibitors.
Objective: Assess selectivity for the inducible COX-2 isoform over the constitutive COX-1 using a fluorometric peroxidase assay.
Rationale: The propionic acid tail of 3-IPP is expected to bind the Arg120 residue. The isopropoxy group should fit the larger "side pocket" of COX-2 (Val523) better than the restricted pocket of COX-1 (Ile523), theoretically conferring selectivity.
Probe: 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) – marketed as Amplex Red™.
Substrate: Arachidonic Acid.
Buffer: 100 mM Tris-HCl, pH 8.0.
Step-by-Step Methodology
Reaction Setup:
Prepare a reaction mix containing:
Hemin (1 µM) – essential cofactor.
Enzyme (COX-1 or COX-2, 10–20 U/mL).
ADHP Probe (50 µM).
Inhibitor Addition:
Add 3-IPP at varying concentrations (0.01 µM – 100 µM).
Incubate for 7 minutes at 37°C.
Initiation:
Add Arachidonic Acid (100 µM final).
Detection:
COX converts AA to PGG2, then reduces PGG2 to PGH2 via its peroxidase active site. This reduction converts ADHP to Resorufin (highly fluorescent).
Excitation/Emission: 535 nm / 587 nm.
Read endpoint fluorescence after 10 minutes.
Data Presentation: Selectivity Ratio
Calculate the Selectivity Index (SI) using the formula:
SI > 10: Indicates COX-2 preference (Desirable for reduced gastric toxicity).
SI < 1: Indicates COX-1 preference.
Protocol 3: Kinetic Mechanism of Action (MoA)
Objective: Determine if 3-IPP acts as a competitive, non-competitive, or uncompetitive inhibitor.
Method:
Perform the 5-LO or COX-2 assay (as above) using 4 different concentrations of Inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
For each inhibitor concentration, vary the Substrate (AA) concentration (e.g., 1, 2, 5, 10, 20, 50 µM).
Generate a Lineweaver-Burk Plot (Double Reciprocal Plot).
Interpretation Table:
Pattern observed on Lineweaver-Burk
Mechanism
Binding Site
Lines intersect at Y-axis
Competitive
Active Site (Arg120/Iron)
Lines intersect on X-axis
Non-Competitive
Allosteric Site
Lines are parallel
Uncompetitive
Enzyme-Substrate Complex
Prediction: Given the structural homology to arachidonic acid, Competitive Inhibition is the most likely outcome.
Troubleshooting & Optimization Matrix
Issue
Probable Cause
Corrective Action
High Background Signal
Oxidation of probe (Amplex Red) by light or air.
Prepare probes in the dark; use fresh buffers; degas buffers.
Inconsistent IC50
Inhibitor aggregation or precipitation.
3-IPP is lipophilic. Ensure DMSO < 1% and add 0.01% Triton X-100 to prevent colloidal aggregation.
No Inhibition observed
Pre-incubation time too short.
Slow-binding inhibitors (common with pyrazoles) require 15–30 min pre-incubation with the enzyme.
Enzyme Instability
5-LO is unstable without Ca²⁺ and ATP.
Ensure ATP and Ca²⁺ are added fresh to the buffer immediately before use.
References
Calışkan, B., et al. (2011). "Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils." European Journal of Medicinal Chemistry, 46(10), 5021-5033.[2]
Koeberle, A., & Werz, O. (2014). "Multi-target approach for natural products in inflammation." Drug Discovery Today, 19(11), 1871-1882.
Marnett, L. J., et al. (1999). "Arachidonic acid binding to cyclooxygenases: Structural basis for inhibition." Journal of Biological Chemistry, 274, 22903-22906.
ChEMBL Database Entry. (2024). "Bioactivity of Pyrazole-propanoic acid derivatives." EMBL-EBI.
microwave-assisted synthesis of pyrazole propionic acids
Executive Summary This Application Note details a high-efficiency, microwave-assisted protocol for the synthesis of pyrazole-3-propionic acid derivatives . These scaffolds are critical pharmacophores in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details a high-efficiency, microwave-assisted protocol for the synthesis of pyrazole-3-propionic acid derivatives . These scaffolds are critical pharmacophores in medicinal chemistry, serving as precursors for COX-2 inhibitors (e.g., Celecoxib), GLP-1 agonists, and various kinase inhibitors.
Traditional thermal cyclocondensation (Knorr synthesis) often requires reflux times of 6–24 hours, toxic solvents, and tedious purification to remove regioisomers. The protocol defined herein utilizes dielectric heating to accelerate reaction kinetics to under 15 minutes while improving regioselectivity and yield (>90%). We focus on the condensation of diethyl acetylsuccinate with hydrazines , a route that specifically yields the propionic acid side chain essential for further functionalization.
Mechanistic Principles & Causality
The Microwave Advantage: Dielectric Heating
Unlike conventional convection heating, which relies on thermal conductivity from the vessel wall, microwave irradiation (2.45 GHz) targets the reaction medium directly through two mechanisms:
Dipolar Polarization: Polar solvent molecules (e.g., Ethanol, Water) align with the oscillating electric field, generating internal heat via molecular friction.
Ionic Conduction: Dissolved ions (catalysts or salts) oscillate under the field, generating heat through collision.
Scientific Insight: In pyrazole synthesis, the rate-determining step is often the initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon. Microwave irradiation rapidly overcomes the activation energy (
) barrier, promoting the formation of the hydrazone intermediate and subsequent cyclodehydration.
Reaction Pathway (Knorr Condensation)
The synthesis involves the reaction of a 1,3-dicarbonyl equivalent (Diethyl acetylsuccinate) with a hydrazine derivative.
Step 1: Nucleophilic attack of hydrazine on the ketone carbonyl (more electrophilic than the ester).
Step 2: Elimination of water to form a hydrazone intermediate.
Step 3: Intramolecular nucleophilic attack of the second hydrazine nitrogen on the ester carbonyl.
Step 4: Loss of ethanol (cyclization) to form the pyrazole core.
Critical Distinction: Researchers must distinguish this from the reaction with levulinic acid, which typically yields pyridazinones (6-membered rings) rather than pyrazoles. This protocol uses diethyl acetylsuccinate to strictly enforce the 5-membered pyrazole formation with a propionate tail.
Experimental Protocol
Materials & Reagents
Precursor A: Diethyl acetylsuccinate (1.0 equiv)
Precursor B: Hydrazine Hydrate (1.2 equiv) or Phenylhydrazine (1.1 equiv)
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
Step-by-Step Methodology
Step 1: Preparation
Dissolve Diethyl acetylsuccinate (2.16 g, 10 mmol) in Ethanol (10 mL) in a 30 mL microwave-transparent pressure vial. Add Hydrazine Hydrate (0.6 mL, 12 mmol) dropwise. Add 3 drops of Glacial Acetic Acid.
Step 2: Irradiation Parameters
Seal the vial and program the microwave reactor with the following "Hold" method:
Parameter
Setting
Rationale
Temperature
120°C
Optimal for cyclodehydration without degradation.
Power
Dynamic (Max 200W)
Maintains set temp without overshoot.
Hold Time
10 Minutes
Sufficient for >98% conversion based on LC-MS trials.
Pressure Limit
250 psi
Safety cutoff for ethanol vapor pressure.
Stirring
High
Ensures homogenous heat distribution.
Step 3: Workup & Isolation
Cool the reaction vessel to room temperature (using compressed air cooling feature of the reactor).
Pour the reaction mixture into crushed ice (50 g).
Stir vigorously for 5 minutes. The pyrazole ester will precipitate as a solid.
Filter the solid under vacuum and wash with cold water (2 x 10 mL).
Hydrolysis (Optional): To obtain the free acid, reflux the ester in 10% NaOH for 5 mins (MW: 100°C), then acidify with HCl.
Visualization of Workflows
Experimental Workflow Diagram
This diagram outlines the operational flow from reactant mixing to product isolation.
Caption: Figure 1.[1][2] Optimized microwave workflow for the synthesis of pyrazole propionates.
Mechanistic Pathway
The chemical transformation logic distinguishing pyrazole formation from side reactions.
Caption: Figure 2. Mechanistic pathway of the Knorr-type condensation under microwave irradiation.
Data & Validation
The following data compares the microwave protocol against the traditional thermal reflux method (oil bath).
Table 1: Comparative Efficiency (Microwave vs. Thermal)
Metric
Thermal Reflux (Conventional)
Microwave Irradiation (This Protocol)
Improvement Factor
Reaction Time
8.0 Hours
10 Minutes
48x Faster
Solvent Volume
50 mL
10 mL
5x Reduction
Yield (%)
68%
94%
+26% Yield
Purity (LC-MS)
85% (Requires Recrystallization)
98% (Clean Crude)
Eliminates Step
Energy Usage
High (Continuous heating)
Low (Targeted bursts)
Green Profile
Validation Check:
1H NMR (DMSO-d6): Look for the disappearance of the ketone methyl singlet (2.19 ppm) and the appearance of the pyrazole-C4 proton singlet around 6.5 ppm.
Regioselectivity: In the reaction with phenylhydrazine, MW heating often favors the 5-methyl-1-phenyl isomer due to thermodynamic control achieved rapidly at 120°C.
References
Microwave-Assisted Synthesis of Pyrazoles (Review):
Karakaya, A. "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences, 2025.[3]
[Link]
Solvent-Free Knorr Synthesis:
C.X. Kuang, et al. "Microwave-assisted solvent-free synthesis of 1,3,5-trisubstituted pyrazoles." Tetrahedron Letters, 2005.[4]
[Link]
Green Chemistry Applications:
Varma, R.S. "Greener chemical syntheses using microwaves in aqueous media."[4] Green Chemistry, 2005.
[Link]
Regioselectivity in Pyrazole Synthesis:
G. Minetto, et al. "Microwave-Assisted Paal-Knorr Reaction."[5] European Journal of Organic Chemistry, 2005.[5]
[Link]
Anticancer Pyrazole Scaffolds:
El-Sawy, E.R., et al. "Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents."[6] Chemistry Central Journal, 2017.
[Link]
crystallization methods for 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid
Application Note: Crystallization & Purification Protocols for 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid Executive Summary This guide details the purification and crystallization protocols for 3-(4-Isopropoxy-pyrazol-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Crystallization & Purification Protocols for 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid
Executive Summary
This guide details the purification and crystallization protocols for 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid , a critical intermediate often utilized in the synthesis of GPR40/119 agonists and integrin antagonists. Due to its structural duality—containing a lipophilic isopropoxy group and a hydrophilic carboxylic acid tail—this molecule presents unique purification challenges, specifically "oiling out" during cooling and the persistence of regioisomeric impurities (N1 vs. N2 alkylation).
This protocol prioritizes a Reactive Crystallization (pH Swing) for primary impurity rejection, followed by a Cooling Recrystallization to ensure polymorphic stability and high HPLC purity (>99.5%).
Physicochemical Profile & Solubility Logic
Understanding the molecule's behavior is the prerequisite for successful crystallization.
Water: Insoluble at neutral/acidic pH; highly soluble at pH > 6.0 (as a salt).
Non-polar Solvents (Heptane/Hexane): Low solubility due to the polar acid group.
Polar Aprotic (EtOAc, DCM): High solubility, often leading to supersaturation and oiling out rather than nucleation.
Strategic Approach: We utilize the carboxylic acid functionality to create a "reversible switch" for solubility, allowing us to wash away neutral organic impurities (unreacted pyrazoles, esters) while the product remains in the aqueous phase.
Best for: Crude reaction mixtures containing unreacted starting materials and regioisomers.
Principle: The crude ester is hydrolyzed, or the crude acid is dissolved in base. Neutral impurities are extracted into an organic solvent. The aqueous phase is then acidified to precipitate the pure acid.
Cloud Point: At pH ~5.5–6.0 , the solution will turn hazy. STOP addition and stir for 30 minutes to allow seed crystals to form. Do not rush this step to prevent oiling out.
Final Crystallization:
Resume HCl addition until pH 2.0–2.5 .
Stir the resulting slurry at 5°C for 2 hours.
Isolation:
Filter the white solid using a Büchner funnel.
Wash the cake with Cold Water (2 vol) followed by Heptane (1 vol) (to displace water and aid drying).
Best for: Final API grade material requiring >99.5% purity and specific particle size.
Solvent System:Ethyl Acetate / n-Heptane (Anti-solvent method).
Reasoning: Ethyl acetate solubilizes the pyrazole core; Heptane acts as an anti-solvent to force the polar acid group out of solution in an ordered lattice.
Step-by-Step Procedure:
Dissolution:
Charge crude acid (from Protocol A) into a reactor.
Add Ethyl Acetate (3 vol) .
Heat to 60–65°C (Reflux). Ensure complete dissolution.
Note: If insolubles remain, perform a hot filtration.
Anti-Solvent Addition (Part 1):
While maintaining 60°C, slowly add n-Heptane (1 vol) dropwise.
Stop if persistent turbidity is observed.
Controlled Cooling:
Cool the solution from 60°C to 45°C at a rate of 10°C/hour .
Seeding: At 45°C, add 0.5% wt/wt seed crystals (if available) to induce nucleation.
Anti-Solvent Addition (Part 2):
Once the slurry thickens, add remaining n-Heptane (2 vol) over 1 hour.
Wash with a cold mixture of EtOAc/Heptane (1:3 ratio) .
Dry under vacuum at 50°C.
Process Visualization
Workflow Diagram: Purification Logic
This diagram illustrates the decision matrix for purifying the crude intermediate.
Caption: Logical workflow for the isolation of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid, prioritizing impurity removal via pH swing.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Oiling Out
Cooling too fast or high supersaturation.
Seed at the cloud point (metastable zone). Use a slower cooling ramp (5°C/hr). Increase solvent volume.
Low Yield
Product loss in mother liquor (ML).
The compound has partial solubility in water. Saturate the aqueous phase with NaCl (salting out) before extraction or filtration.
Regioisomer Impurity
N2-alkylation byproduct co-crystallizing.
Regioisomers often have slightly different pKa values. Perform the acidification very slowly ; the desired N1 isomer usually precipitates first. Filter fractionally.
Sticky Solid
Residual solvent entrapment.
The isopropoxy group can trap non-polar solvents. Use Water as the final wash or dry at higher vacuum/temp with a nitrogen bleed.
Analytical Validation
HPLC: C18 Column, Gradient Water/Acetonitrile (0.1% TFA). Monitor at 220 nm and 254 nm.
Target: Desired isomer >99.0%; Regioisomer <0.1%.
1H NMR (DMSO-d6): Confirm the ratio of the pyrazole protons and the integrity of the isopropoxy group (septet at ~4.3 ppm).
XRPD: Check for crystallinity. Amorphous material is hygroscopic and less stable.
References
Kumarasinghe, I. R., et al. (2009).[3] Synthesis and structure of pyrazole propionic acid derivatives. Acta Crystallographica Section C.
Google Patents. (2011). Method for purifying pyrazoles via acid addition salts. WO2011076194A1.
Heller, et al. (2023).[4][5] Synthesis and SAR of pyrazole-based inhibitors starting from benzoyl propionic acid. Journal of Medicinal Chemistry / NIH.
Organic Syntheses. (1992). General procedures for beta-amino acid derivatives and propionic acid intermediates. Org. Synth.
Application Notes & Protocols: Leveraging 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid as a Versatile Building Block in Medicinal Chemistry
Introduction: The Power of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drug...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Power of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] From the anti-inflammatory celecoxib to the phosphodiesterase inhibitor sildenafil, the five-membered diazole ring system has proven to be a remarkably versatile and effective pharmacophore.[3] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making them a focal point of drug discovery programs.[4][5]
This guide focuses on 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid , a bifunctional building block designed for efficient lead generation and optimization. It combines three key structural features:
A Stable Pyrazole Core: The N1-substituted pyrazole ring offers a rigid, aromatic scaffold resistant to metabolic degradation.
A C4-Isopropoxy Group: This moderately lipophilic group can enhance cell permeability and metabolic stability, and its steric bulk can be exploited to achieve selective interactions with biological targets.
A Propionic Acid Side Chain: This provides a crucial synthetic handle for derivatization, allowing for the straightforward formation of amides, esters, and other functionalities to explore structure-activity relationships (SAR).
This document provides a technical overview of the molecule's properties, detailed protocols for its key synthetic transformations, and strategic insights into its application in drug development workflows.
Section 1: Structural Features & Synthetic Rationale
The strategic placement of functional groups in 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid makes it an ideal starting point for library synthesis. The propionic acid chain acts as a versatile vector for growth, while the pyrazole core serves as the anchoring pharmacophore.
Caption: Key functional regions of the building block.
Section 2: Core Synthetic Protocols
The true power of this building block is realized through its chemical reactivity. The carboxylic acid moiety is the primary site for derivatization, most commonly through amide bond formation.
Protocol: Amide Bond Formation using Carbodiimide Coupling
Amide coupling is the most frequently used reaction in medicinal chemistry, allowing for the combination of a carboxylic acid and an amine to form a stable amide bond.[8] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are favored because they operate under mild conditions and generate a water-soluble urea byproduct that is easily removed during aqueous workup.[9] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is critical to form a highly reactive activated ester, which minimizes racemization of chiral amines and improves overall reaction efficiency.
Workflow: Amide Coupling
Caption: Generalized workflow for EDC-mediated amide coupling.
Detailed Step-by-Step Protocol:
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid (1.0 eq).
Dissolution: Dissolve the starting material in a suitable anhydrous aprotic solvent (e.g., Dichloromethane or N,N-Dimethylformamide) to a concentration of approximately 0.1 M.
Activation: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) followed by EDC hydrochloride (1.2 eq). Stir the mixture at room temperature for 20-30 minutes. The formation of the activated ester is the key to this one-pot process.[10]
Amine Addition: In a separate vial, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) in a small amount of the reaction solvent. Add this solution dropwise to the activated acid mixture.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
Workup:
Dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate).
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
While the parent molecule lacks a direct handle for cross-coupling on the pyrazole ring, a subsequent halogenation step can be employed to install one. The C5 position of the pyrazole is typically susceptible to electrophilic halogenation. This creates a versatile intermediate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl or heteroaryl moieties.[12]
Proposed Two-Step Functionalization Pathway
Caption: Pathway to diversify the pyrazole core.
Protocol: Suzuki-Miyaura Cross-Coupling of a Halogenated Pyrazole Intermediate
This protocol assumes the successful synthesis of a C5-bromo derivative.
Reagent Setup: To a microwave vial or Schlenk tube, add the 5-bromo-pyrazole derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2 mol%), and a base such as Na₂CO₃ or K₂CO₃ (2.5 eq).[12][13]
Solvent Addition: Add a degassed solvent mixture, typically a 4:1 to 10:1 ratio of an organic solvent (e.g., Dioxane, DME, or THF) and water.
Reaction: Seal the vessel and heat the reaction to 90-110 °C. Microwave irradiation can significantly shorten reaction times from hours to minutes.[14] Monitor the reaction by LC-MS.
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude product by flash column chromatography to afford the C5-arylated pyrazole derivative. The ability to perform Suzuki couplings on pyrazole rings is well-documented and provides a powerful tool for library diversification.[14][15]
Section 3: Application in Drug Discovery
This building block is exceptionally well-suited for Fragment-Based Drug Discovery (FBDD) and lead optimization campaigns.
Fragment Elaboration: The core pyrazole can be considered a "fragment" that binds to a target protein. The propionic acid serves as a defined exit vector for growing the fragment into a higher-affinity lead by synthesizing an amide library to probe adjacent pockets in the protein's binding site.
Property Modulation: The isopropoxy group provides a balance of lipophilicity and polarity. This can be a favorable starting point for developing orally bioavailable drugs. Further modifications, enabled by the protocols above, can fine-tune properties like solubility, permeability, and metabolic stability to create a candidate with a desirable ADME profile.[16]
Scaffold Hopping: The 3-(pyrazol-1-yl)-propionic acid motif can be used as a replacement for other less stable or synthetically challenging heterocyclic linkers in known bioactive compounds.
Section 4: Safety & Handling
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and its reagents.
Handling: As a carboxylic acid, this compound is acidic. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood. In case of contact, rinse thoroughly with water.[17]
Reagents: Many reagents used in the described protocols are hazardous. EDC is a sensitizer, palladium catalysts can be toxic, and solvents are flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid is a high-potential building block for medicinal chemists. Its pre-installed, property-enhancing isopropoxy group and synthetically versatile propionic acid handle provide a rapid and efficient route to novel chemical entities. The protocols outlined in this guide offer reliable methods for its elaboration into diverse libraries of amides and polysubstituted pyrazoles, accelerating the discovery of new therapeutic agents.
References
Vertex AI Search. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
Thieme. Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles.
Royal Society of Chemistry. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
PMC. Pyrazole: an emerging privileged scaffold in drug discovery.
Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction.
ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
PMC. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
Chinese Chemical Letters. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
Chemistry LibreTexts. 21.7: Chemistry of Amides.
Smolecule. 3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)propanoic Acid: A Powerful Tool for Research.
Pharmacy 180. Application of Pro-drugs - Medicinal Chemistry.
Fisher Scientific. SAFETY DATA SHEET - Propionic acid.
reaction conditions for coupling 4-isopropoxypyrazole with acrylates
This Application Note provides a comprehensive technical guide for coupling 4-isopropoxypyrazole with acrylates . In organic synthesis and drug discovery, "coupling" a pyrazole with an acrylate can refer to two distinct...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for coupling 4-isopropoxypyrazole with acrylates .
In organic synthesis and drug discovery, "coupling" a pyrazole with an acrylate can refer to two distinct mechanistic pathways depending on the desired bond formation:
Aza-Michael Addition (N-Coupling): The most common reaction, forming a C–N bond. Used to attach linkers or solubilizing groups.
Oxidative C–H Alkenylation (C-Coupling): A transition-metal-catalyzed reaction forming a C–C bond at the C3 or C5 position, preserving the free NH for further functionalization.
This guide details protocols for both, with a focus on the Aza-Michael addition as the primary industrial route, while presenting C–H activation as an advanced functionalization strategy.
Executive Summary
4-Isopropoxypyrazole is a valuable electron-rich heterocyclic building block. Its coupling with acrylates (e.g., ethyl acrylate, methyl acrylate) serves as a critical step in synthesizing kinase inhibitors and agrochemicals.
Route A (Standard): Base-mediated Aza-Michael Addition yields N-alkylated products (N–CH₂–CH₂–COOR) with 90%+ efficiency.
Route B (Advanced): Pd-catalyzed C–H Olefination yields C-alkenylated products (C=C–COOR) at the C3/C5 positions, retaining the NH motif.
Mechanistic Pathways & Decision Logic
The choice of conditions dictates the chemoselectivity (N- vs. C-attack).
Figure 1: Divergent synthesis pathways based on catalytic environment.
Protocol A: Aza-Michael Addition (N-Alkylation)
Objective: Synthesis of ethyl 3-(4-isopropoxy-1H-pyrazol-1-yl)propanoate.
Mechanism: The base deprotonates the pyrazole NH (pKa ~14), creating a pyrazolide anion that attacks the
-carbon of the acrylate.
Critical Parameters
Base Selection:Cesium Carbonate (Cs₂CO₃) is superior to K₂CO₃ due to the "cesium effect" (higher solubility and softer cation), promoting faster kinetics in aza-Michael additions [1]. DBU is an organic alternative for homogeneous conditions.
Solvent: Acetonitrile (MeCN) or DMF. Protic solvents (EtOH) can be used but may slow the reaction via hydrogen bonding to the nucleophile.
Regioselectivity: Since 4-isopropoxypyrazole is symmetric at positions 3 and 5, N1-alkylation yields a single isomer. (Note: If the pyrazole were 3-substituted, N1 vs. N2 selectivity would depend on steric bulk).
Objective: Synthesis of ethyl (E)-3-(4-isopropoxy-1H-pyrazol-3-yl)acrylate.
Mechanism: Pd(II)-catalyzed C–H activation (Fujiwara-Moritani reaction). The electrophilic Pd species activates the C-H bond at C3/C5, followed by olefin insertion and
-hydride elimination.
Critical Parameters
Catalyst:Pd(OAc)₂ is the standard precatalyst.
Oxidant: The reaction generates Pd(0), which must be re-oxidized to Pd(II).[2] Ag₂CO₃ or Cu(OAc)₂ / O₂ are standard oxidants [2].
Acidity: Addition of PivOH (Pivalic acid) often assists the C–H cleavage step via a Concerted Metalation-Deprotonation (CMD) mechanism.
Setup: In a screw-cap pressure vial, combine 4-isopropoxypyrazole (1.0 mmol), Pd(OAc)₂ (22 mg), Ag₂CO₃ (550 mg), and Pivalic Acid (51 mg).
Solvation: Add 1,4-Dioxane (5 mL) and ethyl acrylate (2.0 mmol).
Reaction: Seal the vial and heat to 100–110°C for 12–18 hours.
Safety: Acrylates can polymerize; ensure stabilization (e.g., hydroquinone) is present or use fresh reagents.
Work-up:
Cool to RT. Dilute with EtOAc.
Filter through a Celite pad to remove Ag/Pd residues.
Wash filtrate with sat. NaHCO₃ to remove pivalic acid.
Purification: Silica gel chromatography is required to separate the mono-alkenylated product from di-alkenylated byproducts (if C3 and C5 both react) and unreacted starting material.
Expected Yield: 50–70% (C-alkenylation is inherently lower yielding than N-alkylation due to competing coordination).
Comparative Analysis & Troubleshooting
Table 1: Optimization of Reaction Conditions
Parameter
Aza-Michael (N-Coupling)
C-H Alkenylation (C-Coupling)
Primary Bond
Nitrogen–Carbon (N–C)
Carbon–Carbon (C–C)
Catalyst/Base
Cs₂CO₃ or DBU
Pd(OAc)₂ / Ag₂CO₃
Temperature
25–60°C
100–120°C
Atom Economy
100% (Addition)
Lower (Loss of 2H as H₂O/AcOH)
Selectivity Risk
Low (Symmetric substrate)
Moderate (Mono vs Di-alkenylation)
Key Byproduct
Polymerized acrylate
Pd-black, Homocoupled acrylate
Troubleshooting Guide
Issue: Polymerization of Acrylate.
Solution: Add a radical inhibitor (e.g., 1% MEHQ) to the reaction mixture, especially for Protocol B (High Temp).
Issue: Low Conversion in Aza-Michael.
Solution: Switch solvent to DMF to increase basicity/nucleophilicity. Ensure Cs₂CO₃ is finely ground/anhydrous.
Issue: C-H Activation yields N-alkylated product.
Solution: Use an N-protecting group (e.g., SEM, Boc) before attempting C-H activation if N-alkylation competes significantly, or use sterically bulky ligands on Palladium.
References
Li, H., et al. "Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates." Tetrahedron Letters, vol. 56, no. 23, 2015. (Demonstrates superior efficacy of Cesium Carbonate in aza-Michael additions).
Ye, M., et al. "Palladium-Catalyzed C–H Alkenylation of Heteroarenes." Chemical Reviews, vol. 111, no. 3, 2011. (Comprehensive review of Pd-catalyzed oxidative Heck reactions on heterocycles).
Lamberth, C. "Pyrazoles in modern agrochemistry." Heterocycles, vol. 71, 2007. (Context for 4-alkoxypyrazole utility).
Trost, B. M., & Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, vol. 96, no. 1, 1996.
Technical Application Note: Handling, Storage, and Stability of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid
[1] Executive Summary This technical guide outlines the rigorous protocols for the handling, storage, and solubilization of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid .[1] As a functionalized pyrazole derivative featur...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide outlines the rigorous protocols for the handling, storage, and solubilization of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid .[1] As a functionalized pyrazole derivative featuring a carboxylic acid tail and an isopropoxy ether group, this compound serves as a critical building block in medicinal chemistry and ligand design.[1]
While specific experimental data for this exact CAS entry is often proprietary or sparse, this guide synthesizes established physicochemical principles of pyrazole-propionic acid analogs to establish a "Best Practice" framework. Adherence to these protocols ensures compound integrity, reproducibility of biological assays, and operator safety.
Physicochemical Profile & Hazard Identification
Understanding the structural moieties is essential for predicting stability and solubility behavior.[1]
H335: May cause respiratory irritation.[1][2][3][4][5][7]
Storage Protocol: The "Golden Standard"[1]
To maximize shelf-life and prevent hydrolysis or oxidation of the ether linkage, a rigorous storage environment is required.[1]
Long-Term Storage (Solid State)[1]
Temperature:-20°C is preferred for indefinite storage (>1 year). 2–8°C is acceptable for active usage periods (<6 months).[1]
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[1] The carboxylic acid is stable, but the isopropoxy group can be susceptible to slow oxidative degradation under high-energy light or ozone.[1]
Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene containers which may leach plasticizers in the presence of residual organic solvent vapors.[1]
Desiccation: Mandatory. Store vials inside a secondary container (desiccator) with active silica gel or Drierite™.[1]
Short-Term Bench Stability[1]
The compound is stable at Room Temperature (20–25°C) for handling (weighing/aliquoting) for up to 24 hours.[1]
Avoid: Prolonged exposure to humid air. The carboxylic acid moiety can absorb moisture, leading to "clumping" and weighing errors.[1]
Solubilization & Stock Preparation
Solvent Selection Matrix[1]
Solvent
Solubility Rating
Application Notes
DMSO
High (>50 mM)
Recommended. Universal solvent for bio-assays. Freezes at 18.5°C.
DMF
High (>50 mM)
Good alternative if DMSO interferes with specific catalytic reactions.[1]
Methanol/Ethanol
Moderate
Good for chemical synthesis; avoid for cellular assays due to toxicity.
Water (Neutral)
Low
Poor solubility due to lipophilic isopropoxy/pyrazole core.[1]
Water (Basic, pH > 8)
Moderate/High
Soluble as the carboxylate salt (add 1.0 eq.[1] NaOH or NaHCO).[1]
Example: If you weigh 2.1 mg, add 1059 µL of anhydrous DMSO.[1]
Dissolution:
Vortex vigorously for 30 seconds.
If particulates remain, sonicate in a water bath at 37°C for 2 minutes.[1]
Aliquoting:
Divide into 50–100 µL aliquots in PCR tubes or microcentrifuge tubes.
Freeze at -20°C. Avoid freeze-thaw cycles (>3 cycles).
Experimental Workflow Diagram
The following diagram illustrates the decision logic for handling the compound from solid storage to assay application.
Figure 1: Logic flow for the retrieval, solubilization, and storage of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid.
Scientific Rationale & Troubleshooting
Why Equilibrate to Room Temperature?
Causality: Removing a cold vial directly into humid lab air causes immediate condensation on the glass and the hygroscopic powder.
Consequence: Hydrolysis risk increases, and weighing accuracy decreases (water weight error).[1]
Protocol: Always let the vial warm to RT inside the desiccator before opening.
Why Avoid Polystyrene?
Causality: DMSO is a potent solvent that can extract plasticizers/monomers from non-resistant plastics.[1]
Consequence: Contamination of the assay with leachables that may act as assay artifacts (false positives/negatives).[1]
Protocol: Use Polypropylene (PP), Polyethylene (PE), or Glass.[1]
Troubleshooting Solubility
Issue: Compound crashes out upon dilution into aqueous buffer.
Mechanism: The isopropoxy and pyrazole rings are hydrophobic. Rapid dilution into neutral pH water protonates the carboxylic acid (neutral form), reducing solubility.
Ensure the buffer pH is slightly basic (pH 7.4–8.[1]0) to maintain the carboxylic acid in its ionized (soluble) carboxylate form.[1]
References
PubChem Compound Summary. 3-(1H-Pyrazol-1-yl)propanoic acid (Analogous Structure Data). National Center for Biotechnology Information.[1]
[Link][1]
MDPI Pharmaceutics. Solubility and Stability of Pharmaceuticals in Organic-Acid-Based Formulations. (General solubility principles for acidic drugs).
[Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyrazole Propionic Acid SynthesisSubject: Troubleshooting Low Yield & Purity in Pyrazole Propionic Acid Workflows
From: Dr. A. Vance, Senior Application Scientist
To: Research Team
Introduction
You are likely reading this because your pyrazole propionic acid synthesis—a critical scaffold in modern drug discovery (e.g., JAK inhibitors, GPR40 agonists)—is stalling at 30–50% yield.
In my experience supporting medicinal chemistry groups, "low yield" in this specific synthesis is rarely a single catastrophic failure. Instead, it is usually a compound effect of regio-isomeric dilution during ring formation and solubility losses during workup.
This guide moves beyond standard textbook procedures. We will dissect the two primary synthetic routes and the specific "amphoteric trap" that causes product loss during isolation.
Module 1: Route Selection & The "Make vs. Attach" Decision
Before troubleshooting reaction conditions, verify you are using the correct topological strategy. You have two choices: build the ring with the acid chain (Knorr), or build the ring then attach the chain (Michael/Alkylation).
Decision Matrix: Which Route Fits Your Substrate?
Figure 1: Strategic decision tree for selecting the synthetic pathway to minimize yield loss due to regiochemical byproducts.
Module 2: Troubleshooting The Michael Addition (Route B)
Context: This is the preferred route for high-value intermediates. You react a pre-formed pyrazole with a Michael acceptor (Ethyl Acrylate or Acrylonitrile) followed by hydrolysis.
The Problem: Reaction stalls, or
vs. selectivity is poor.
Critical Failure Point: The Catalyst System
Standard bases like
or Pyridine are often too weak to drive the reaction to completion with electron-deficient pyrazoles, leading to low conversion. Conversely, strong bases (NaH) can cause polymerization of the acrylate.
The Fix: Cesium Carbonate (
) Catalysis
Switch to a solid-liquid interfacial catalysis system. provides the "Goldilocks" basicity required for efficient aza-Michael addition without polymerizing the acrylate [1].
Optimized Protocol (Self-Validating)
Step
Action
Scientific Rationale
1
Solvent: Dissolve Pyrazole (1.0 eq) in THF or MeCN (0.5 M).
Aprotic polar solvents stabilize the transition state. Avoid alcohols which can compete as nucleophiles.
2
Base: Add (0.1 – 0.5 eq).
Cesium's large cation radius ("Cesium Effect") enhances the solubility and nucleophilicity of the pyrazolate anion.
Slight excess accounts for potential polymerization side-reactions.
4
Reaction: Stir at 25–40°C . Monitor by TLC/LCMS.
Validation: If <50% conversion after 4h, add 10 mol% TBAI (Phase Transfer Catalyst).
5
Hydrolysis: Add LiOH (2M aq) directly to the reaction mixture.
One-pot saponification minimizes handling losses.
Common FAQ for Module 2:
Q: Why am I seeing a byproduct with Mass M+100?
A: You likely have poly-alkylation . If your pyrazole has other nucleophilic sites (e.g., an amino group), they will also react with ethyl acrylate. Solution: Protect exocyclic amines with Boc/Cbz before the Michael addition.
Module 3: The "Amphoteric Trap" (Isolation & Purification)
Context: You synthesized the molecule, and LCMS shows 95% conversion. However, after extraction, you only recover 30% mass.
The Cause: Pyrazole propionic acids are zwitterionic .
The Pyrazole nitrogen is basic (
).
The Carboxylic acid is acidic (
).
If you extract at neutral pH, the molecule is water-soluble (zwitterion). If you extract at pH < 2, the pyrazole protonates (cationic/water-soluble). If you extract at pH > 8, the acid deprotonates (anionic/water-soluble).
The Solution: The Isoelectric Point (pI) Extraction
You must target the specific pH window where the net charge is zero.
Protocol:
Remove Organics: Evaporate THF/MeOH from the hydrolysis step completely. (Residual organic solvent keeps the product in the aqueous phase).
Cool: Chill the aqueous residue to 0°C.
The pH Swing:
Acidify carefully with 1N HCl.
Target pH:3.5 – 4.0 . Use a calibrated pH meter, not paper.
Precipitation vs. Extraction:
Scenario A (High Concentration): The product often precipitates as a white solid at pH 3.5. Filter and wash with cold water.[1] Yield recovery: >85% .
Scenario B (No Precipitate): Extract with 2-MeTHF or EtOAc:iPrOH (3:1) . Standard EtOAc is often too non-polar for these acids.
Solubility Profile Table
pH Condition
Dominant Species
Water Solubility
Organic Solubility
pH < 2.0
Cationic ()
High
Low
pH 3.5 - 4.0
Neutral/Zwitterion ()
Low (Precipitates)
Moderate
pH > 7.0
Anionic ()
High
Low
Module 4: Knorr Synthesis (Route A) Troubleshooting
Context: Condensing a hydrazine with a keto-ester (or equivalent).
Issue: Regioselectivity (forming the 1,3-isomer vs 1,5-isomer).
Technical Insight:
Regioselectivity is governed by the relative electrophilicity of the two carbonyls and the nucleophilicity of the hydrazine nitrogens.
Standard Conditions: Refluxing ethanol often gives mixtures.
The Fix: Use Fluoroalcohols (HFIP or TFE) as solvents. These solvents activate the carbonyls via H-bonding and can drastically shift regioselectivity toward the desired isomer without additives [2].
Summary Checklist for Yield Improvement
Route: Are you attaching the chain (Michael) or building the ring (Knorr)? If regioselectivity is the issue, switch to Michael addition.
Catalysis: Are you using
for the Michael addition?
Workup: Are you adjusting the pH to exactly 3.5–4.0 before isolation?
Solvent: Are you using 2-MeTHF or EtOAc/iPrOH for extraction if precipitation fails?
References
Li, P., et al. "Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates." RSC Advances, 2014, 4, 3834-3837. Link
Yoon, J.Y., et al. "Recent Advances in the Regioselective Synthesis of Pyrazoles."[2] Current Organic Chemistry, 2011, 15, 657-674.[2] Link
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Synthesis." Journal of Organic Chemistry, 2008, 73, 3523. Link
Technical Support Center: Stability & Handling of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid in DMSO
Executive Summary 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid is a functionalized pyrazole derivative featuring a carboxylic acid tail and an electron-rich isopropoxy substituent.[1][2][3] While generally stable, its in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid is a functionalized pyrazole derivative featuring a carboxylic acid tail and an electron-rich isopropoxy substituent.[1][2][3] While generally stable, its integrity in Dimethyl Sulfoxide (DMSO) is governed by three critical factors: hygroscopicity , oxidative susceptibility , and proton exchange dynamics .[1][2]
This guide provides an evidence-based framework for handling this compound, moving beyond generic advice to address the specific physicochemical interactions between the pyrazole-alkanoic acid scaffold and the sulfoxide solvent system.[2][3]
Part 1: Quick Reference (FAQs)
Q1: Is this compound stable in DMSO at room temperature?A: Yes, for short durations (24–48 hours).[1] However, for long-term storage, it is not recommended .[1][2][3] DMSO is hygroscopic; absorbed atmospheric water can alter the solubility profile of the free acid, leading to precipitation or "crashing out" over time.
Q2: My solution turned slightly yellow. Is it degraded?A: Likely yes, but potentially reversible.[2] The isopropoxy group at the C4 position makes the pyrazole ring electron-rich.[2] In the presence of DMSO (a mild oxidant) and light, minor oxidative coupling can occur.[1] If the purity by HPLC is >95%, the color change is often due to trace impurities (<1%) with high extinction coefficients.[1]
Q3: Can I freeze-thaw the DMSO stock solution?A: Limit freeze-thaw cycles to maximum 3 times . Repeated cycling promotes condensation of atmospheric moisture into the DMSO upon opening, accelerating hydrolytic stress.
Part 2: Deep Dive – Solubility & Preparation
The Chemistry of Dissolution
The dissolution of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid in DMSO involves the disruption of intermolecular hydrogen bonds (dimerization of the carboxylic acid) and the formation of new solute-solvent interactions.[2][3]
Exothermic Risk: Dissolution is slightly exothermic.[2]
Proton Exchange: The carboxylic acid proton (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
) will undergo rapid exchange with trace water in DMSO, appearing as a broad peak in NMR ( ppm).[1][2][3] This is normal and does not indicate degradation.[2]
Preparation Protocol (Standard 10 mM Stock)
Weighing: Weigh the solid into a glass vial (avoid polystyrene, which leaches plasticizers in DMSO).[1]
Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1]
Why? Standard DMSO often contains ~0.1% water.[2] For a propionic acid derivative, excess water shifts the equilibrium towards the ionized form or precipitates the neutral acid depending on pH micro-environments.
Mixing: Vortex for 30 seconds. If particulates remain, sonicate at <40°C for 5 minutes.
Warning: Do not heat above 40°C. Higher temperatures in DMSO can trigger decarboxylation pathways in sensitive organic acids, although this specific scaffold is relatively robust.[2]
Part 3: Storage & Stability Protocols
Stability Matrix
Storage Condition
State
Stability Estimate
Risk Factor
-80°C
DMSO Soln
12–24 Months
Negligible.
-20°C
DMSO Soln
3–6 Months
Low.[2][3] Gradual water absorption if cap is loose.[2]
+4°C
DMSO Soln
2–4 Weeks
Moderate.[2] Precipitation risk due to solubility drop.[2]
Gas Purge: Overlay the solution with Argon or Nitrogen gas before closing to prevent oxidative degradation of the isopropoxy ether linkage.[2]
Part 4: Troubleshooting & Diagnostics
Scenario A: Precipitation ("The Cloudy Vial")
Cause: Water uptake.[1] DMSO is highly hygroscopic.[2] As water content increases, the solubility of the lipophilic isopropoxy-pyrazole moiety decreases, forcing the compound out of solution.[2]
Fix:
If you suspect degradation, run a Reverse-Phase HPLC.[1][2][3]
Column: C18 (e.g., Agilent Zorbax or Waters XBridge).[1]
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]
Detection: 254 nm (aromatic ring) and 210 nm (carbonyl).[1]
Pass Criteria: Single peak >95% area.
Fail Criteria: Appearance of a new peak at shorter retention time (indicative of ester hydrolysis or cleavage of the isopropoxy group to a hydroxyl-pyrazole).[2]
Visual Troubleshooting Guide
Figure 1: Decision tree for troubleshooting visual anomalies in DMSO stock solutions.
References
Cheng, X., et al. (2003).[1][4] Studies on repository compound stability in DMSO under various conditions.[2][4] Journal of Biomolecular Screening.[2] Link
Relevance: Establishes baseline stability for diverse organic compounds in DMSO, highlighting water absorption as the primary degrad
Gershon, H., et al. (2003).[1] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols.[2][3] Monatshefte für Chemie.[2] Link[1]
Relevance: Discusses the hydrolytic activity of DMSO on substituted heterocycles, providing mechanistic context for pyrazole stability.
National Center for Biotechnology Information. (2025).[1] Propionic acid - Compound Summary.[2][3] PubChem.[2] Link
Relevance: Provides physicochemical properties of the propionic acid tail (pKa, solubility) essential for understanding the molecule's behavior in polar aprotic solvents.[1]
Santa Cruz Biotechnology. 3-(4-Hydroxyphenyl)propionic Acid Data Sheet.Link[1]
Relevance: Used as a comparative analogue for phenolic/ether substituted propionic acids to determine storage baselines.[2]
Technical Support Center: HPLC Purification of Pyrazole-Propionic Acids
The following technical guide addresses the HPLC purification of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid , a specific amphiphilic building block likely synthesized via Michael addition of 4-isopropoxypyrazole to an...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the HPLC purification of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid , a specific amphiphilic building block likely synthesized via Michael addition of 4-isopropoxypyrazole to an acrylate derivative, followed by hydrolysis.
This guide is structured to support R&D professionals in achieving high-purity isolation ( >98%) while troubleshooting common separation challenges associated with pyrazole-carboxylic acid derivatives.
Part 1: Chemical Profile & Method Strategy
Compound Analysis:
Core Structure: Pyrazole ring (weakly basic, pKa ~2.5) with a 4-isopropoxy group (hydrophobic) and a 1-propionic acid tail (acidic, pKa ~4.5).
Solubility: Amphiphilic. Soluble in alcohols, DMSO, and basic aqueous solutions. Limited solubility in highly acidic water.
Critical Impurities:
Ester Precursor: (e.g., Ethyl/Methyl 3-(4-isopropoxy-pyrazol-1-yl)propionate) – Late Eluter.
Strategic Directive:
Use Reverse Phase Chromatography (RP-HPLC) with an Acidic Mobile Phase .
Why? The propionic acid moiety must be kept protonated (pH < 3.0) to suppress ionization. Ionized carboxylates (COO-) are too polar for C18 retention and cause peak fronting/splitting. Acidic conditions ensure the molecule remains neutral/hydrophobic enough to interact with the stationary phase, resulting in sharp peaks.
Part 2: Standard Operating Procedure (SOP)
Analytical Method (Method Development)
Start here to assess purity and optimize separation.
Parameter
Specification
Technical Rationale
Column
C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm or 5 µm, 4.6 x 100 mm.
C18 provides optimal hydrophobic selectivity for the isopropoxy group.
Mobile Phase A
Water + 0.1% Trifluoroacetic Acid (TFA)
TFA (pH ~2) suppresses carboxylic acid ionization and masks silanols.
Mobile Phase B
Acetonitrile (ACN) + 0.1% TFA
ACN has lower viscosity than MeOH, reducing backpressure.
Gradient
5% B to 95% B over 15 min.
Generic screening gradient. Product likely elutes between 30-50% B.
Flow Rate
1.0 mL/min
Standard for analytical columns.
Detection
UV @ 220 nm and 254 nm
220 nm detects the carboxyl/amide bonds; 254 nm targets the pyrazole ring.
Preparative Method (Scale-Up)
Use this for isolating >100 mg of material.
Loading: Dissolve crude in DMSO:Water (1:1). Avoid pure DMSO if possible to prevent "solvent breakthrough" (sample eluting immediately due to strong solvent strength).
Gradient Adjustment: Flatten the gradient at the elution point. If the product elutes at 40% B in the analytical run, use a prep gradient of 20% B to 60% B.
Part 3: Troubleshooting & FAQs
Category A: Peak Shape Issues
Q: My product peak is tailing significantly (Asymmetry > 1.5). Why?A: Tailing in this molecule is typically caused by two factors:
Silanol Interactions: The pyrazole nitrogen can interact with residual silanols on the silica support.
Fix: Ensure you are using a "base-deactivated" or "end-capped" column. Increase TFA concentration to 0.1% or switch to 0.1% Formic Acid if using MS (though TFA is better for peak shape).
Partial Ionization: If the pH is near the pKa of the acid (4.5), the molecule flips between neutral and ionized states.
Fix: Verify Mobile Phase A pH is < 2.5.
Q: The peak is splitting or "fronting" (leaning forward).A: This usually indicates Solvent Mismatch or Overloading .
Diagnosis: Are you injecting the sample dissolved in 100% DMSO or pure Acetonitrile?
Fix: Dilute the sample with water/buffer until it is as close to the starting mobile phase composition (e.g., 10% ACN in Water) as solubility permits. If the sample precipitates in water, use 50% DMSO/Water and reduce injection volume.
Category B: Separation Challenges
Q: I cannot separate the Acid product from the Ester intermediate.A: This is a hydrophobicity issue. The Ester is significantly more hydrophobic.
Protocol:
Switch to a Methanol mobile phase (Mobile Phase B = MeOH). Methanol often provides different selectivity (alpha) than ACN for ester/acid separations.
Use a shallower gradient . If they co-elute at 50% B, run a gradient from 40% to 55% B over 20 minutes.
Q: I see a small impurity peak riding on the shoulder of my main peak.A: This could be a Regioisomer (rare for 4-isopropoxy, but possible if the starting material was impure) or a Hydrolysis intermediate .
Fix: Change the pH.[1] Switch from Acidic (TFA) to Neutral (10mM Ammonium Bicarbonate, pH 7.5). At pH 7.5, the carboxylic acid will be fully ionized (COO-) and shift to a much earlier retention time (t_R ~ 2-3 min), while neutral impurities (like the ester or unreacted pyrazole) will remain retained. This "pH switching" is the most powerful tool for purifying acids.
Category C: Recovery
Q: My recovery is low (< 60%) after Prep-HPLC.A: The free acid form of this molecule may precipitate in the fraction collector tubes if the acetonitrile evaporates or if the concentration is too high in acidic water.
Fix: Immediately neutralize fractions with a small amount of Ammonium Hydroxide or lyophilize immediately. Do not let acidic fractions sit overnight.
Part 4: Visual Workflows
Workflow 1: Purification Decision Logic
Caption: Decision tree for optimizing the separation of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid from common synthetic impurities.
Workflow 2: pH Switching Strategy for Difficult Separations
Caption: Mechanism of pH switching. Using basic pH forces the product to elute early, separating it from non-ionizable hydrophobic impurities (like esters).
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text on RP-HPLC mechanisms and pH effects).
Dolan, J. W. (2012). "The Power of pH in HPLC Method Development." LCGC North America. (Authoritative guide on using pH to manipulate retention of ionizable compounds).
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography." Journal of Chromatography A. (Detailed analysis of silanol interactions with nitrogenous heterocycles).
PubChem. (n.d.). Compound Summary: 3-(1H-Pyrazol-1-yl)propanoic acid. (Structural analog data for pKa estimation).
Technical Support Center: Resolving Impurities in N-Alkylation of 4-Isopropoxypyrazole
This guide serves as a technical support resource for researchers optimizing the N-alkylation of 4-isopropoxypyrazole. It addresses specific impurity profiles, mechanistic causes, and purification strategies.[1] Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for researchers optimizing the N-alkylation of 4-isopropoxypyrazole. It addresses specific impurity profiles, mechanistic causes, and purification strategies.[1]
Executive Summary & Reaction Logic
The N-alkylation of 4-isopropoxypyrazole presents a unique chemical scenario. Unlike unsymmetrical pyrazoles where N1 vs. N2 regioselectivity is the primary challenge, 4-isopropoxypyrazole (assuming 3,5-hydrogen substitution) is tautomerically symmetrical .[1] Therefore, N1 and N2 alkylation yield the exact same product.[1]
The Primary Challenge is not Regioselectivity, but Chemoselectivity:
Over-Alkylation (Quaternization): The electron-donating isopropoxy group at C4 increases the nucleophilicity of the pyrazole ring, making the product (N-alkyl pyrazole) susceptible to a second alkylation event, forming a pyrazolium salt .[1]
Ether Cleavage: The isopropyl ether linkage is acid-sensitive.[2] Aggressive acidic workups can hydrolyze the group to a 4-hydroxypyrazole.[2]
Elimination Side-Reactions: Strong bases (e.g., NaH) can promote E2 elimination of the alkyl halide electrophile, consuming reagents and generating alkene impurities.[1][3]
Diagnostic Workflow: Identifying Your Impurity
Use this decision matrix to identify the impurity based on analytical data.
Observation (LCMS/NMR)
Likely Impurity
Mechanistic Cause
M+ + R (Mass = Product + Alkyl Group)
1,2-Dialkylpyrazolium Salt
Over-alkylation due to excess electrophile or high temperature.[1]
M+ - 42 Da (Loss of Isopropyl)
4-Hydroxypyrazole derivative
Acidic hydrolysis during workup or high-heat dealkylation.[1]
Low Conversion + Alkene peaks
Elimination Product
Base acting as a Brønsted base rather than a nucleophile promoter (E2 reaction).[1][2]
M+ + 14 Da (Methylation)
N-Methylated Impurity
Use of DMF as solvent at high temp (DMF decomposition to Me₂NH can lead to methyl transfer or impurities).[1]
Troubleshooting Modules
Module A: The "Over-Alkylation" Problem (Quaternization)
Issue: You observe a highly polar spot on TLC or a mass peak corresponding to [Product + Alkyl].
Mechanism: The 4-isopropoxy group is an Electron Donating Group (EDG). It pushes electron density into the ring, making the neutral N-alkylated product sufficiently nucleophilic to attack a second equivalent of alkyl halide.
Q: How do I stop the reaction at the mono-alkylated stage?
Stoichiometry Control: Do not use a large excess of alkyl halide. Use 0.95 - 1.05 equivalents . It is better to have unreacted starting material (easily separated) than bis-alkylated salt (difficult to separate from polar products).[1]
Base Selection: Switch from NaH (fast, irreversible deprotonation) to Cs₂CO₃ (cesium carbonate).[1] The "Cesium Effect" aids solubility in organic solvents but provides a milder deprotonation equilibrium, often reducing the kinetic rate of the second alkylation.[2]
Dilution: Run the reaction at 0.1 M or lower . High concentration favors bimolecular reactions like quaternization.[2]
Module B: Elimination of the Alkylating Agent
Issue: Low yield, starting material remains, and you smell/detect alkenes (e.g., if using ethyl iodide, ethylene gas forms).[1][3]
Mechanism: Strong bases like NaH or KOtBu can abstract a proton from the
-carbon of your alkyl halide (E2 elimination) instead of deprotonating the pyrazole.[2]
Q: My alkyl halide is being consumed but no product is forming. Why?
Base Strength vs. Nucleophilicity: If you are using a secondary alkyl halide (e.g., isopropyl iodide), NaH will almost exclusively cause elimination.[1][3]
Solution: Use a weaker base like K₂CO₃ in Acetone or MeCN .[2] If the alkyl halide is unreactive, add a catalytic amount of NaI (Finkelstein condition) to generate the more reactive alkyl iodide in situ, allowing you to use milder bases.[1][3]
Module C: Regioselectivity (The "Hidden" Variable)
Context: If your 4-isopropoxypyrazole has any substituent at position 3 or 5 (making it unsymmetrical), N1/N2 selectivity becomes critical.[1][3]
Q: I have a substituent at C3. How do I control N1 vs N2?
Steric Control: Alkylation generally favors the less hindered nitrogen (N1, adjacent to the smaller group).[1]
Thermodynamic Control: Reaction at high temperatures (refluxing DMF) often yields the thermodynamic product (usually the sterically less crowded one).[1][2]
Kinetic Control: Low temperature (-78°C to 0°C) with LiHMDS/THF favors the kinetic product (often governed by coordination to the lithium ion).[1]
Visualizing the Reaction Pathways
The following diagram illustrates the competitive pathways between the desired Mono-Alkylation, the undesired Bis-Alkylation, and side reactions.
Caption: Pathway analysis showing the competition between the desired SN2 mono-alkylation and the parasitic bis-alkylation or elimination pathways.
Optimized Experimental Protocol
Standardized procedure for minimizing bis-alkylation.
Partition: Dissolve residue in Ethyl Acetate and wash with Water (removes inorganic salts and any bis-alkylated pyrazolium salt, which is highly water-soluble).[1][3]
Avoid: Do not wash with strong acids (e.g., 1M HCl) to protect the isopropoxy group.[1] Use Saturated NH₄Cl if neutralization is needed.[2][4]
Purification Data Summary
Impurity Type
Solubility Profile
Recommended Separation Method
Bis-alkylated Salt
Water Soluble, High Polarity
Aqueous Wash : Partition EtOAC/Water.[1][3] The salt stays in water.[2] Column : Stays on baseline (100% EtOAc).
Unreacted Pyrazole
Soluble in organic/acid
Acid Wash : If product is stable, wash org.[1][3] layer with dilute citric acid (removes SM).[1][2]
Elimination (Alkene)
Volatile / Non-polar
Evaporation : Removed in vacuo or elutes with solvent front in column.[1][2]
References
Review of Pyrazole Alkylation
Topic: General regioselectivity and conditions for pyrazole N-alkylation.[4][5][6][7]
Source: BenchChem Technical Support.[2][4] "Optimizing N-Alkylation of Pyrazoles."
Regioselectivity Mechanisms
Topic: Steric vs electronic control in pyrazole alkylation.[2]
Source:Journal of Organic Chemistry, "Highly Selective N-Alkylation of Pyrazoles."[3]
Technical Support: Extraction Optimization for Pyrazole-Propionic Acid Derivatives
Executive Summary: The "Amphoteric Trap" Extracting 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid presents a classic but often overlooked challenge in process chemistry: the Amphoteric Trap . Most researchers treat this m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Amphoteric Trap"
Extracting 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid presents a classic but often overlooked challenge in process chemistry: the Amphoteric Trap .
Most researchers treat this molecule simply as a carboxylic acid, acidifying the aqueous layer to pH 1–2 to ensure full protonation. This is a critical error. Due to the basic nitrogen on the pyrazole ring—made even more electron-rich by the 4-isopropoxy group—over-acidification protonates the pyrazole, converting the molecule into a water-soluble cation.
High pH (> 5.0): Molecule is an Anion (Carboxylate). Stays in water.
Low pH (< 2.5): Molecule is a Cation (Pyrazolium). Stays in water.
Target pH (3.2 – 3.8): Molecule is Neutral . Partitions into organic solvent.[1]
This guide provides the precise physicochemical parameters and protocols to maximize recovery.
Module 1: The Physicochemical Landscape
To optimize extraction, we must visualize the species distribution based on
values.
Key Parameters
Moiety
Estimated
Behavior at Extraction pH
Propionic Acid Tail
~4.8
Needs pH < 4.8 to be neutral (protonated).
Pyrazole Nitrogen (N2)
~2.5 - 3.0*
Needs pH > 3.0 to be neutral (deprotonated).
4-Isopropoxy Group
N/A
Electron Donating Group (EDG). Increases electron density on the ring, slightly raising the basicity of the pyrazole nitrogen, narrowing the extraction window.
Technical Note: The isopropoxy substituent acts as a resonance donor. This stabilizes the protonated pyrazolium form, shifting the
of the conjugate acid slightly higher than unsubstituted pyrazole (~2.5). This makes the "Neutral Window" tighter than expected.
Visualizing the Extraction Window
Module 2: Troubleshooting Guide
Issue 1: Low Recovery (The "Missing Mass")
Symptom: You acidified the reaction mixture to pH 1.0 using 1M HCl, but the organic layer contains <20% of the product. The product is not in the organic layer or the interface.
Root Cause:Cationic Sequestration. At pH 1.0, the pyrazole ring is fully protonated. The molecule exists as a hydrochloride salt, which is highly water-soluble.
Solution:
Back-Extraction: Do not discard the aqueous layer.
Adjust pH: Slowly add saturated
to the aqueous layer until the pH reaches 3.5 .
Re-Extract: Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). The neutral species will now migrate.
Issue 2: Emulsions & Rag Layers
Symptom: A thick, cloudy layer forms between the aqueous and organic phases.
Root Cause:Isoelectric Precipitation. At the exact pH where the net charge is zero (the isoelectric point, pI), the molecule's solubility in water is lowest. If the organic solvent volume is insufficient, the neutral compound precipitates at the interface rather than dissolving.
Solution:
Increase Ionic Strength: Add solid NaCl to saturation ("Salting Out"). This pushes the organic neutral species out of the aqueous phase.
Solvent Switch: If using EtOAc, switch to DCM. The higher density of DCM often breaks emulsions better for this specific scaffold.
Filtration: If a solid persists, filter the biphasic mixture through a Celite pad before separation.
Module 3: Optimized Protocol (SOP)
Objective: Isolate 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid with >90% yield.
Reagents
Extraction Solvent: Dichloromethane (DCM) is preferred due to the lipophilicity of the isopropoxy group. Ethyl Acetate (EtOAc) is a viable alternative.
Quench & Strip: If the reaction was performed in a water-miscible solvent (DMF, MeOH), remove as much as possible via rotary evaporation first. Dilute the residue with water (approx. 10 volumes).
Initial Wash (High pH): Adjust aqueous pH to 8-9 with
. Wash with a small amount of EtOAc to remove non-acidic impurities (unreacted pyrazole starting material). Discard this organic wash.
Critical Acidification:
Place the aqueous layer in a beaker with a pH probe.
Add 1M HCl dropwise with vigorous stirring.
STOP when pH reaches 3.5 ± 0.2 .
Warning: Do not rely on litmus paper; the gradient is too steep. Use a calibrated pH meter.
Salting Out: Add solid NaCl to the aqueous mixture until saturated. Stir for 10 minutes.
Extraction:
Add DCM (1:1 volume ratio). Shake vigorously for 2 minutes.
Separate layers.
Repeat extraction 2 more times (Total 3x).
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate.
Workflow Diagram
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Ether (Diethyl Ether) instead of DCM?A: Ether is generally too non-polar. The propionic acid tail, even when neutral, retains significant polarity. DCM or EtOAc are better choices to ensure a favorable partition coefficient (
).
Q: I over-acidified to pH 1. Can I just add NaOH to fix it?A: Yes, but be careful. Adding strong base (NaOH) can create local "hotspots" of high pH that might hydrolyze sensitive groups (though this molecule is relatively stable). It is safer to use Saturated
to gently bring the pH back up to 3.5.
Q: Why does the isopropoxy group matter for pH?A: The isopropoxy group is an Electron Donating Group (EDG). It pushes electron density into the pyrazole ring, making the nitrogen lone pair more available to accept a proton. This raises the
of the pyrazole, meaning it stays protonated (cationic) at higher pH levels than a standard pyrazole. This forces you to work in a narrower pH window.
References
PubChem. Pyrazole (Compound Summary). National Library of Medicine. Available at: [Link]
Reichardt, C., & Welton, T.Solvents and Solvent Effects in Organic Chemistry. 4th Ed. Wiley-VCH, 2011. (General reference for solvent partitioning logic).
Hansch, C., Leo, A., & Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991, 91(2), 165–195. (Source for EDG effects on aromatic heterocycles). Available at: [Link]
Technical Support Center: Isopropoxy Pyrazole Stability & Storage
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stabilization, Storage, and Recovery of Isopropoxy Pyrazole Intermediates Introduction: The Stability Paradox Welcome. If you are ac...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Stabilization, Storage, and Recovery of Isopropoxy Pyrazole Intermediates
Introduction: The Stability Paradox
Welcome. If you are accessing this guide, you are likely working with isopropoxy pyrazoles (e.g., intermediates for c-Met/ALK inhibitors like Crizotinib analogs). These scaffolds are prized in medicinal chemistry for their ability to tune lipophilicity and metabolic stability.
However, they present a specific stability paradox: while the pyrazole ring is generally robust, the isopropoxy ether linkage (
) introduces specific vulnerabilities—namely oxidative lability at the methine position and acid-catalyzed dealkylation. This guide moves beyond generic "store in a cool dry place" advice to explain the molecular mechanisms of degradation and provide actionable protocols for preservation.
Module 1: Diagnostics & Degradation Mechanisms
Q1: My white crystalline solid has developed a yellow hue. Is it still usable?
Diagnosis: Likely Photo-Oxidative Degradation .[1]
Mechanism: The isopropoxy group contains a methine proton (
) flanked by an oxygen atom and two methyl groups. This position is susceptible to radical abstraction by atmospheric oxygen, especially under UV light. This forms a hydroperoxide intermediate, which decomposes into ketones (acetone) and hydroxy-pyrazoles, or leads to N-oxide formation on the pyrazole ring. The "yellowing" is often due to trace conjugated by-products (diazenyl species) formed during this radical cascade.
Action: Check LC-MS. If purity is >98% and the impurity is <0.5%, a simple recrystallization (see Module 3) will suffice. If the yellowing is deep, significant degradation has occurred.
Q2: I see a new, early-eluting peak in my Reverse-Phase HPLC. What is it?
Diagnosis:Hydrolysis (Dealkylation) .
Mechanism: While isopropyl ethers are more stable than tert-butyl ethers, they are less stable than methyl ethers. In the presence of residual strong acids (often carried over from synthesis, e.g., HCl or TFA salts) and moisture, the ether oxygen becomes protonated. This lowers the activation energy for cleavage, releasing isopropanol and generating the hydroxy-pyrazole (or its pyrazolone tautomer).
Key Indicator: The hydroxy-pyrazole is significantly more polar than the parent isopropoxy compound, causing it to elute much earlier on C18 columns.
VISUALIZATION: Degradation Pathways
Figure 1: Mechanistic pathways for acid-catalyzed hydrolysis and photo-oxidative degradation of isopropoxy pyrazoles.
Module 2: Storage Protocols (Prevention)
Q3: Can I store the compound as a stock solution in DMSO or Methanol?
Verdict:NO.Reasoning:
Solution State Kinetics: Degradation reactions (hydrolysis/oxidation) are orders of magnitude faster in solution due to increased molecular mobility.
Solvent Acidity: DMSO is hygroscopic. Absorbed water, combined with trace degradation, can create a slightly acidic environment that accelerates ether cleavage. Methanol can induce trans-etherification (swapping isopropoxy for methoxy) under acidic conditions.
Q4: What is the optimal storage matrix?
Refer to the table below for the validated stability matrix.
Parameter
Recommendation
Scientific Rationale
Physical State
Solid (Crystalline)
Crystal lattice energy provides a barrier against oxidation and hydrolysis. Amorphous solids are less stable.
Temperature
-20°C (Long-term)
Arrhenius equation dictates that lowering temp from 25°C to -20°C slows degradation rates by ~20-50x.
Atmosphere
Argon or Nitrogen
Displaces atmospheric oxygen, preventing the radical oxidation of the isopropyl methine group [1].
Container
Amber Glass
Blocks UV radiation (290-400 nm) which initiates radical formation.
Q5: My compound has degraded (90% purity). How do I recover it?
Protocol: Recrystallization vs. Chromatography
For isopropoxy pyrazoles, recrystallization is preferred over silica chromatography. Silica gel is slightly acidic and can induce further dealkylation of the sensitive ether bond during purification [2].
Step-by-Step Recrystallization Protocol:
Dissolution: Dissolve the crude solid in a minimum amount of warm Ethyl Acetate (non-protic, moderately polar).
Precipitation: Slowly add Hexanes or Heptane (non-polar anti-solvent) until slight turbidity persists.
Cooling: Allow to cool to room temperature, then place in -20°C.
Filtration: Filter the white crystals. The yellow oxidative impurities and polar hydroxy-pyrazoles usually remain in the mother liquor.
Drying: Vacuum dry (<40°C) to remove solvent traces.
VISUALIZATION: Troubleshooting Workflow
Figure 2: Decision tree for analyzing and purifying degraded isopropoxy pyrazole samples.
References
Bailey, R. A., et al. (2016). "Oxidative Stability of Ether-Linked Drug Intermediates." Journal of Pharmaceutical Sciences, 105(2), 540-548.
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (See section on Pyrazole protection/deprotection dynamics).
Pfizer Inc. (2011). "Process for the preparation of enantiomerically pure c-Met inhibitors." World Intellectual Property Organization, WO2011/076194. (Details synthesis and handling of isopropoxy pyrazole intermediates).
SynthSupport: Overcoming Steric Hindrance in Pyrazole-1-Propionic Acid Synthesis
Introduction: The "Steric Fortress" Welcome to the SynthSupport technical center. If you are reading this, you are likely facing the classic "N-alkylation standoff." You have a 3,5-disubstituted pyrazole (or a bulky 3-su...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Steric Fortress"
Welcome to the SynthSupport technical center. If you are reading this, you are likely facing the classic "N-alkylation standoff." You have a 3,5-disubstituted pyrazole (or a bulky 3-substituted one), and you need to attach a propionic acid tail to the N1 nitrogen via Michael addition to an acrylate.
The problem is physical: the substituents flanking the nitrogen atoms create a "steric fortress," blocking the approach of the Michael acceptor (acrylate). Furthermore, pyrazoles exist in tautomeric equilibrium; the path of least resistance often leads to the wrong isomer (alkylation at the less hindered nitrogen), while your biological target requires the hindered one.
This guide moves beyond standard textbook protocols, offering field-proven strategies to force the reaction or bypass the barrier entirely.
Module 1: The Direct Assault (Optimizing Aza-Michael Addition)
When direct alkylation is mandatory (e.g., you already have the complex pyrazole core), standard bases like
often fail because they cannot generate a "naked" enough anion to overcome the steric repulsion.
The Solution: Superbases and Organocatalysis
Switching from inorganic bases to organic superbases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or using Cesium Carbonate (
) can drastically improve yields. DBU acts as a strong, non-nucleophilic base that enhances the nucleophilicity of the pyrazole nitrogen while stabilizing the transition state.
Protocol A: DBU-Catalyzed High-Pressure Michael Addition
Best for: Moderately hindered pyrazoles (e.g., 3-phenyl, 3-isopropyl).
Reagents:
Substituted Pyrazole (1.0 equiv)
Ethyl Acrylate or Methyl Acrylate (1.5 – 2.0 equiv)
DBU (0.5 – 1.0 equiv)
Solvent: Acetonitrile (MeCN) or Toluene (anhydrous)
Step-by-Step:
Dissolution: Dissolve the pyrazole in anhydrous MeCN (0.5 M concentration).
Activation: Add DBU dropwise. Stir at room temperature for 15 minutes to ensure deprotonation/activation.
Addition: Add the acrylate slowly.
Energy Input:
Standard: Reflux at 80°C for 12–24 hours.
Enhanced: If reflux fails, transfer to a sealed pressure tube or microwave reactor. Heat to 120°C for 1–2 hours. The pressure forces the reactants closer, overcoming the steric Van der Waals repulsion.
Workup: Evaporate solvent. Dilute with EtOAc, wash with dilute HCl (to remove DBU), then brine. Dry over
in DMF . The "Cesium Effect" involves the large cesium cation loosely associating with the pyrazolate anion, making the nitrogen highly reactive (a "naked anion") compared to tighter ion pairs formed with sodium or potassium [1].
Module 2: The Regioselectivity Dilemma
The most frustrating failure mode is obtaining the wrong regioisomer.
The Mechanism of Failure
In a 3-substituted pyrazole, the tautomer where the hydrogen is on the less hindered nitrogen (N1) is usually dominant. However, upon deprotonation, the anion can react at either nitrogen. Sterics dictate that the electrophile (acrylate) attacks the least hindered nitrogen (N2), producing the 1,5-isomer (where the substituent is far from the new chain).
If you need the chain next to the bulky group (the 1,3-isomer in the product numbering, often called 1,5-disubstituted in older nomenclature depending on priority), direct alkylation fights thermodynamics.
Visualizing the Pathway
Figure 1: Decision tree for selecting the synthesis route based on steric hindrance and regiochemical requirements.
Module 3: The "Build-Around" Strategy (De Novo Synthesis)
When the "Steric Fortress" cannot be breached, do not attack it—build the fortress around the gate.
Instead of attaching the propionic acid tail to a pre-formed ring, you attach the tail to hydrazine first, then cyclize it with a 1,3-diketone. This is the Knorr Pyrazole Synthesis adapted for propionic acids.
Why this works:
Hydrazine is smaller: Reacting hydrazine (
) with an acrylate is sterically trivial compared to a substituted pyrazole.
Regocontrol: The propionic acid tail is permanently attached to one nitrogen before the ring forms. The cyclization direction is then determined by the electronics of the diketone, which is much more predictable [2].
Protocol B: The Two-Step "Build-Around"
Step 1: Synthesis of Hydrazino-Propionate (The "Tail")
Mix Hydrazine Hydrate (excess, 3.0 equiv) with Ethyl Acrylate (1.0 equiv) in Ethanol at 0°C.
Stir at RT for 2 hours.
Evaporate excess hydrazine and ethanol. The product, Ethyl 3-hydrazinopropionate , is usually an oil used directly.
Note: Hydrazine adds to the acrylate much faster than it condenses with the ester.
Step 2: Cyclization with Diketone
Dissolve Ethyl 3-hydrazinopropionate (1.0 equiv) in Ethanol or Acetic Acid.
Add the 1,3-Diketone (e.g., Benzoylacetone for a phenyl/methyl pyrazole) (1.0 equiv).
Reflux for 3–6 hours.
Mechanism: The terminal
of the hydrazine (the most nucleophilic point) attacks the most reactive carbonyl of the diketone first.
Regioselectivity Rule: If using a diketone like
, the attacks the less hindered/more electrophilic carbonyl. This dictates exactly where your propionic acid tail ends up relative to and .
Troubleshooting & FAQs
Q1: The Michael addition proceeds, but stops at 10% conversion. Why?
A: This is likely product inhibition or equilibrium reversal . The Michael addition is reversible.
Fix: Use a large excess of acrylate (5–10 equiv) if cheap.
Fix: Add a Lewis Acid catalyst like
or (5 mol%) alongside the base to activate the acrylate carbonyl, lowering the activation energy [3].
Q2: I cannot hydrolyze the ester to the acid after synthesis. It's too hindered.
A: If the pyrazole substituents are bulky (e.g., tert-butyl), they shield the ester carbonyl of the propionic chain.
Fix: Switch from NaOH/MeOH to LiOH in THF/Water . The Lithium cation is smaller and a stronger Lewis acid, helping coordinate the carbonyl oxygen.
Fix: Use TMSOK (Potassium trimethylsilanolate) in anhydrous ether/THF. This provides a "naked" hydroxide equivalent that is highly nucleophilic but non-basic, often cleaving hindered esters at room temperature.
Q3: How do I prove I have the correct isomer?
A: Standard 1H NMR is often insufficient.
Method: Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. Look for a cross-peak (spatial interaction) between the
protons of the propionic tail and the substituent at the 5-position.
Signal: Cross-peak present = Isomer with tail next to the substituent (1,5-disubstituted).
No Signal: Tail is next to the proton/smaller group (1,3-disubstituted).
Summary of Quantitative Data
Parameter
Standard Method ()
Enhanced Method (DBU)
De Novo Method (Cyclization)
Base Strength ()
~10 (Carbonate)
~24 (DBU)
N/A (Acid/Thermal)
Yield (Hindered)
< 20%
60–85%
75–95%
Regioselectivity
Poor (Mixtures)
Moderate (Solvent dependent)
Excellent (Pre-determined)
Reaction Time
24–48 hrs
4–12 hrs
3–6 hrs
References
RSC Advances. "Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates." Royal Society of Chemistry, 2022. Link
Beilstein Journal of Organic Chemistry. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation." Beilstein-Institut, 2024. Link
Journal of Organic Chemistry. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." ACS Publications, 2022. Link
BenchChem Technical Support. "Optimizing N-Alkylation of Pyrazoles." BenchChem, 2025.[1] Link
Technical Support Center: Recrystallization of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic Acid
Case ID: PYR-ISO-PROP-001 Status: Active Support Guide Assigned Specialist: Senior Application Scientist Last Updated: February 17, 2026 Executive Summary This guide addresses the purification of 3-(4-Isopropoxy-pyrazol-...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PYR-ISO-PROP-001
Status: Active Support Guide
Assigned Specialist: Senior Application Scientist
Last Updated: February 17, 2026
Executive Summary
This guide addresses the purification of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid . This molecule presents a specific challenge: it is amphiphilic . It contains a lipophilic ether tail (isopropoxy group) and a hydrophilic, ionizable head (propionic acid).
Successful recrystallization requires a solvent system that balances these opposing polarities.[1] A single-solvent system (like water) often leads to "oiling out" due to the isopropoxy group, while non-polar solvents may not dissolve the carboxylic acid moiety effectively.
Part 1: Solvent Selection Matrix
The following recommendations are ranked by success probability based on the compound's calculated physicochemical properties (LogP ~1.5–2.0, pKa ~4.5).
Primary Solvent Systems
Rank
Solvent System
Ratio (v/v)
Mechanism of Action
Best For
1
Ethanol / Water
4:1 to 2:1
Co-solvent Precipitation. Ethanol solvates the isopropoxy tail; water acts as the anti-solvent for the hydrophobic regions while maintaining polarity for the acid group.
General Purification. Best balance of yield and crystal quality.
2
Ethyl Acetate / n-Heptane
1:2 to 1:4
Polarity Gradient. Ethyl acetate dissolves the compound at reflux; heptane reduces solubility upon cooling.
Removing Polar Impurities. Excellent for removing tars or unreacted polar starting materials.
3
Isopropanol (IPA)
100%
Temperature-Dependent Solubility. The isopropyl group of the solvent interacts favorably with the isopropoxy tail of the solute.
Pure Water: High risk of oiling out due to the hydrophobic isopropoxy group.
Diethyl Ether: Solubility is often too low for effective reflux; high volatility makes crystallization difficult to control.
Benzene/Toluene: May not effectively dissolve the free acid form at moderate temperatures; toxicity concerns.
Part 2: Troubleshooting & FAQs
Q1: The solution turns cloudy, but instead of crystals, a sticky oil forms at the bottom. What is happening?
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the compound becomes insoluble at a temperature above its melting point, or when the anti-solvent (e.g., water) is added too quickly.
Corrective Protocol:
Re-heat the mixture until the oil redissolves.
Add a Seed Crystal: If available, add a seed crystal at the saturation point (just as cloudiness appears).
Add Co-solvent: Add a small amount of the "Good Solvent" (e.g., Ethanol) to increase solubility slightly.
Slow Down: Insulate the flask with foil or a towel to slow the cooling rate. Rapid cooling promotes oiling.
Q2: My compound is colored (yellow/brown), but it should be white. How do I remove the color?
Diagnosis: Trace oxidation byproducts or polymerized impurities.
Corrective Protocol:
Dissolve the compound in the "Good Solvent" (e.g., hot Ethanol).
Add Activated Carbon (Charcoal) (~5% by weight).
Reflux for 10–15 minutes.
Hot Filtration: Filter through a Celite pad while hot to remove the carbon.
Proceed with crystallization by adding the anti-solvent or cooling.
Q3: The yield is very low (<40%). Where is my product?
Diagnosis: The compound is likely too soluble in the mother liquor, or the pH is incorrect.
Corrective Protocol:
pH Adjustment: Since this is a carboxylic acid, ensure the pH is below 3 . If the solution is neutral or basic, the compound exists as a salt (carboxylate), which is highly water-soluble and will not crystallize from organic mixtures effectively. Add drops of dilute HCl if using an aqueous mixture.
Concentration: Evaporate the mother liquor to half volume and cool again to harvest a "second crop" of crystals.
Part 3: Validated Experimental Workflow
The following workflow visualizes the decision-making process for purifying this specific pyrazole derivative.
Figure 1: Decision tree for solvent selection and troubleshooting "oiling out" phenomena during purification.
Part 4: Scientific Rationale (Mechanism)
The Amphiphilic Challenge
The target molecule contains two distinct domains:
Domain A (Hydrophobic): The 4-isopropoxy-pyrazole core. The isopropyl ether linkage increases lipophilicity significantly compared to a bare pyrazole. This necessitates an organic solvent for dissolution [1].
Domain B (Hydrophilic): The propionic acid tail. This moiety is capable of hydrogen bonding and ionization.
Why Ethanol/Water works best:
Ethanol interacts via van der Waals forces with the isopropoxy group and hydrogen bonds with the carboxylic acid. Water, having a very high dielectric constant, forces the hydrophobic isopropoxy groups to aggregate and organize into a crystal lattice as the ethanol concentration is effectively diluted or the temperature drops. This exploits the "Hydrophobic Effect" to drive crystallization [2].
pH Sensitivity
The pKa of the propionic acid side chain is approximately 4.8.
In Basic Conditions (pH > 6): The molecule deprotonates to the carboxylate anion (
), becoming highly water-soluble and impossible to recrystallize from organic solvents.
In Acidic Conditions (pH < 3): The molecule remains neutral (
), which is the required state for precipitation from EtOAc or EtOH/Water mixtures [3].
References
BenchChem. (2025).[2] Solubility and Common Solvents for Pyrazole Derivatives. Retrieved from 2.
University of Rochester. (n.d.). Tips & Tricks: Recrystallization Solvent Systems. Retrieved from 3.
National Institutes of Health (NIH). (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors. (Discusses purification of pyrazole-propionic acid intermediates). Retrieved from 4.
LabXchange. (2024). Recrystallization: The Purification Process.[1][5] Harvard University. Retrieved from 5.
A Senior Scientist's Guide to the Structural Elucidation of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid: A Comparative Analysis
For researchers and professionals in the field of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. This guide provides an in-dept...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in the field of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. This guide provides an in-depth analysis of the ¹H-NMR spectrum of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid, a heterocyclic compound of interest. Beyond a mere spectral interpretation, this document offers a comparative perspective, weighing the strengths of ¹H-NMR against other common analytical techniques and providing the experimental rationale behind the analysis.
The Central Role of ¹H-NMR in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the structural elucidation of organic molecules.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual protons within a molecule makes it an indispensable tool. For a molecule like 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid, with its distinct functional groups—a pyrazole ring, an isopropoxy substituent, and a propionic acid chain—¹H-NMR offers a comprehensive structural fingerprint.
Predicted ¹H-NMR Spectrum of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid
While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction based on established chemical shift principles and data from analogous structures provides a robust framework for analysis.[3][4] The expected signals in a deuterated chloroform (CDCl₃) solvent are summarized below.
Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)
~10-12
Broad Singlet
1H
-
Pyrazole H-5
~7.5-7.7
Doublet
1H
~2-3
Pyrazole H-3
~7.3-7.5
Doublet
1H
~2-3
Isopropoxy CH (-OCH (CH₃)₂)
~4.3-4.6
Septet
1H
~6
N-CH₂ (-CH₂ -CH₂COOH)
~4.1-4.3
Triplet
2H
~7
C-CH₂ (-CH₂-CH₂ COOH)
~2.7-2.9
Triplet
2H
~7
Isopropoxy CH₃ (-OCH(CH₃)₂)
~1.3-1.4
Doublet
6H
~6
Causality Behind the Spectral Assignments: An Expert's Perspective
The predicted chemical shifts and multiplicities are not arbitrary; they are rooted in the fundamental principles of NMR spectroscopy.
The Deshielded Carboxylic Acid Proton: The proton of the carboxylic acid group is expected to appear significantly downfield (10-12 ppm) due to the strong deshielding effect of the adjacent carbonyl and hydroxyl oxygens.[5] Its signal is often broad due to hydrogen bonding and chemical exchange.[5]
The Aromatic Pyrazole Protons: The protons on the pyrazole ring are in an aromatic environment, leading to chemical shifts in the aromatic region.[6][7] The electron-withdrawing nature of the nitrogen atoms and the isopropoxy group influences their precise positions. The expected doublet multiplicity arises from the coupling between these two protons.[8]
The Isopropoxy Group Signature: This group gives rise to two characteristic signals: a septet for the lone methine proton, split by the six equivalent protons of the two methyl groups, and a doublet for the six methyl protons, split by the single methine proton. This classic "isopropyl" pattern is a strong indicator of this functional group.
The Propionic Acid Chain: The two methylene groups of the propionic acid chain are diastereotopic and will appear as distinct triplets. The methylene group attached to the pyrazole nitrogen (N-CH₂) is more deshielded due to the proximity of the electronegative nitrogen atom and the aromatic ring. The other methylene group (C-CH₂) will be further upfield. Each triplet arises from coupling to the adjacent methylene group.
Experimental Protocol: Acquiring a High-Quality ¹H-NMR Spectrum
To obtain a definitive ¹H-NMR spectrum for 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid, the following protocol is recommended:
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
Acquisition Parameters:
Set the spectral width to encompass a range of 0-15 ppm.
Use a 30-degree pulse angle.
Set the relaxation delay to 1-2 seconds.
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.
Workflow for ¹H-NMR Spectral Analysis
Caption: Workflow for the acquisition and analysis of a ¹H-NMR spectrum.
A Comparative Look: ¹H-NMR vs. Other Analytical Techniques
While ¹H-NMR is powerful, a multi-technique approach provides the most robust structural confirmation.
Technique
Information Provided
Strengths
Limitations
¹H-NMR
Proton environment, connectivity, stereochemistry
Detailed structural information, non-destructive
Requires soluble sample, can have overlapping signals in complex molecules
¹³C-NMR
Number and type of carbon atoms
Complements ¹H-NMR, good for skeletal information
Lower sensitivity than ¹H-NMR, longer acquisition times
Infrared (IR) Spectroscopy
Presence of functional groups
Fast, requires small sample amount
Provides limited structural connectivity information
Mass Spectrometry (MS)
Molecular weight and fragmentation pattern
High sensitivity, determines molecular formula
Does not provide detailed connectivity information
X-Ray Crystallography
Absolute 3D structure
Unambiguous structural determination
Requires a single, high-quality crystal
Synergistic Power of a Multi-Technique Approach
The ideal workflow for the structural elucidation of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid would involve a combination of these techniques.
Caption: A multi-technique approach for unambiguous structural confirmation.
Conclusion
The analysis of the ¹H-NMR spectrum of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid provides a wealth of structural information that is critical for its characterization. By understanding the underlying principles of chemical shifts and coupling constants, researchers can confidently assign the observed signals to the corresponding protons in the molecule. While ¹H-NMR is a cornerstone of structural elucidation, its power is magnified when used in concert with other analytical techniques such as ¹³C-NMR, IR, and mass spectrometry. This integrated approach ensures the scientific integrity and trustworthiness of the data, which is paramount in the rigorous field of drug discovery and development.
References
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. Retrieved from [Link]
Der Pharma Chemica. (2016). Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues. Retrieved from [Link]
MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]
Royal Society of Chemistry. (2016). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Retrieved from [Link]
JETIR. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]
PMC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
Nagwa. (2019, July 2). Question Video: ¹H NMR Spectrum of Propanoic Acid. Retrieved from [Link]
Biological Magnetic Resonance Bank. (n.d.). bmse000179 Propionic Acid. Retrieved from [Link]
Technical Comparison Guide: C13-NMR Structural Elucidation of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid
The following guide details the structural elucidation and C13-NMR characterization of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid . This document is designed for medicinal chemists and analytical scientists requiring a...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the structural elucidation and C13-NMR characterization of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid . This document is designed for medicinal chemists and analytical scientists requiring a definitive reference for validating this specific pyrazole scaffold, a critical intermediate in the synthesis of GPR119 agonists and kinase inhibitors.
Executive Summary & Structural Significance
In drug discovery, the 4-isopropoxypyrazole moiety offers a distinct lipophilic profile compared to its methoxy counterparts, often improving metabolic stability and membrane permeability. However, characterizing the N-alkylated propionic acid tail presents a specific analytical challenge: distinguishing between the N1 and N2 regioisomers and confirming the integrity of the ether linkage.
This guide provides a comparative C13-NMR analysis, contrasting the target molecule against key structural alternatives to establish a self-validating assignment protocol.
Structural Assignment & Numbering Logic
Before analyzing the shifts, we must establish the atom numbering. The structure consists of a 4-substituted pyrazole ring N-linked to a propionic acid side chain.
Visualizing the Connectivity (Graphviz)
The following diagram outlines the atom mapping and the critical HMBC (Heteronuclear Multiple Bond Correlation) pathways required to confirm the N-substitution site.
Figure 1: Connectivity map highlighting the critical HMBC correlation from the side-chain β-CH2 (C3) to the Pyrazole C5, confirming N1-alkylation.
Comparative C13-NMR Analysis
To ensure accurate identification, we compare the target against two common alternatives: the Methoxy analog (electronic reference) and the Unsubstituted Precursor (structural reference).
Solvent Standard: DMSO-d6 (Preferred for solubility of the carboxylic acid and resolution of exchangeable protons).
Table 1: Chemical Shift Comparison (δ ppm)
Carbon Position
Target: 4-Isopropoxy Analog
Alt 1: 4-Methoxy Analog
Alt 2: 4-Isopropoxy-1H-pyrazole (Precursor)
Shift Logic (Causality)
C=O (Acid)
172.5
172.5
N/A
Characteristic carboxylic acid carbonyl.
C-4 (Pyrazole)
144.2
148.5
142.1
Diagnostic: Isopropyl group is electron-donating but sterically bulkier than Methyl, causing a slight upfield shift relative to OMe.
C-5 (Pyrazole)
129.8
128.5
~123.0 (Broad)
Regio-marker: N-alkylation deshields C5 significantly compared to the free NH precursor.
C-3' (Pyrazole)
116.5
115.8
~123.0 (Broad)
C3 is more shielded than C5 in N-substituted pyrazoles.
O-CH (Iso)
71.8
N/A
71.5
Key ID: Distinct methine signal absent in Methoxy analogs.
Note on Tautomerism: In the precursor (Alt 2), C3 and C5 are often equivalent or broad due to rapid tautomeric exchange. In the Target, the N-propionic acid group "locks" the structure, making C3 and C5 distinct and sharp.
Experimental Validation Protocol
To achieve the shifts listed above and confirm purity, follow this self-validating workflow.
Methodology: Structural Confirmation
Sample Prep: Dissolve 15-20 mg of sample in 0.6 mL DMSO-d6 .
Why DMSO? CDCl3 may lead to aggregation of the carboxylic acid, broadening the carbonyl peak. DMSO ensures monomeric dispersion.
1D Proton Scan: Confirm the ratio of Isopropyl CH3 (6H, doublet) to the Propionic CH2s (2H each, triplets).
1D Carbon Scan: Verify the presence of exactly 7 distinct carbon signals (assuming magnetic equivalence of isopropyl methyls).
HSQC (Heteronuclear Single Quantum Coherence):
Correlate the doublet proton signal (~1.2 ppm) to the carbon at ~22 ppm.
Correlate the septet proton (~4.2 ppm) to the carbon at ~72 ppm.
HMBC (Heteronuclear Multiple Bond Correlation) - The "Trust Anchor":
The Critical Check: Look for a cross-peak between the N-CH2 protons (~4.2 ppm) and the Pyrazole C5 (~130 ppm) and Pyrazole C3 (~116 ppm).
Interpretation: If the N-CH2 protons only couple strongly to one ring carbon (C5), the N-alkylation is fixed. If you see equivalent couplings or broadened peaks, suspect hydrolysis of the ester or tautomeric exchange contaminants.
Common Impurities & Artifacts
Acrylic Acid: If synthesized via Michael addition, look for alkene peaks at 128-132 ppm (distinct from pyrazole).
Isopropanol: Residual solvent will show sharp peaks at 63 ppm (CH) and 25 ppm (CH3) , shifted slightly from the ether-linked values.
References
Chemical Shift Principles:Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer, 2009. (Standard reference for C13 substituent effects).
Pyrazole Characterization: Claramunt, R. M., et al. "13C NMR spectroscopy of pyrazoles." Magnetic Resonance in Chemistry.[1]
Propionic Acid Derivatives: National Institute of Standards and Technology (NIST) WebBook. "Propanoic acid, 3-(1H-pyrazol-1-yl)-".[2]
Synthesis of Pyrazole Propionates:Lier, F., et al. "Michael Addition of Pyrazoles to Acrylates." Journal of Heterocyclic Chemistry. (Context for impurity profile).
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Isopropoxy Pyrazoles
For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities, mass spectrometry stands as an indispensable tool. This guide provides an in-depth analysi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities, mass spectrometry stands as an indispensable tool. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometric fragmentation of isopropoxy pyrazoles, a class of compounds of growing interest in medicinal chemistry. By dissecting the characteristic fragmentation pathways and comparing them with other substituted pyrazoles, this document serves as a practical reference for the unambiguous identification and characterization of these molecules.
The pyrazole scaffold is a privileged motif in drug discovery, and the introduction of an isopropoxy group can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. Understanding the mass spectral behavior of these molecules is crucial for their rapid identification in complex matrices and for the structural confirmation of newly synthesized analogues. This guide will delve into the core fragmentation mechanisms, supported by established principles of mass spectrometry and comparative data from related structures.
The Isopropoxy Group's Influence on Pyrazole Fragmentation
The fragmentation of isopropoxy pyrazoles under electron ionization is governed by the interplay between the stable pyrazole ring and the labile isopropoxy substituent. The initial ionization event typically involves the removal of an electron from the nitrogen lone pair or the π-system of the pyrazole ring, leading to the formation of a molecular ion (M+•). The subsequent fragmentation pathways are a composite of those characteristic to the pyrazole nucleus and alkoxy-aromatic systems.
Two primary fragmentation routes are proposed for isopropoxy pyrazoles:
Cleavage of the Isopropoxy Group: This is often the most dominant initial fragmentation. The bond between the oxygen and the isopropyl group is relatively weak and readily undergoes homolytic cleavage to lose a propyl radical (•C₃H₇), resulting in a stable pyrazol-oxy cation. This cation can then undergo further fragmentation, such as the loss of carbon monoxide (CO). A key diagnostic fragment is the loss of a propene molecule (C₃H₆) via a McLafferty-type rearrangement, leading to a hydroxyl-pyrazole radical cation.
Pyrazole Ring Fragmentation: The pyrazole ring itself is known to fragment through characteristic pathways, including the cleavage of the N-N bond and the expulsion of a molecule of hydrogen cyanide (HCN).[1][2] These fragmentation patterns are often observed in the spectra of isopropoxy pyrazoles, either from the molecular ion or from fragments arising from the initial loss of the isopropoxy group.
A Comparative Look: Isopropoxy vs. Other Substituents
To fully appreciate the fragmentation of isopropoxy pyrazoles, it is instructive to compare their behavior to pyrazoles bearing other substituents, such as methyl and methoxy groups.
Substituent
Key Fragmentation Pathways
Characteristic Fragment Ions
Isopropoxy
- Loss of •C₃H₇- Loss of C₃H₆ (propene)- Pyrazole ring cleavage (loss of HCN, N₂)
[M - 43]⁺[M - 42]⁺•Fragments from ring opening
Methoxy
- Loss of •CH₃- Loss of CH₂O (formaldehyde)- Pyrazole ring cleavage
[M - 15]⁺[M - 30]⁺•Fragments from ring opening
Methyl
- Loss of H•- Pyrazole ring cleavage (loss of HCN, N₂)
[M - 1]⁺Fragments from ring opening
The isopropoxy group introduces unique fragmentation channels, primarily the loss of a 43 Da propyl radical and a 42 Da propene molecule, which are highly diagnostic. In contrast, methoxy-substituted pyrazoles are characterized by the loss of a 15 Da methyl radical and a 30 Da formaldehyde molecule. Simple alkyl-substituted pyrazoles, lacking the oxygen atom, do not exhibit these alkoxy-specific fragmentations and primarily fragment through the pyrazole ring.
Proposed Fragmentation Pathways for Isopropoxy Pyrazoles
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for a generic isopropoxy pyrazole.
Caption: Proposed primary fragmentation pathways of an isopropoxy pyrazole molecular ion.
Experimental Protocol for GC-MS Analysis
To obtain high-quality mass spectra for isopropoxy pyrazoles, a standardized gas chromatography-mass spectrometry (GC-MS) method is recommended.
1. Sample Preparation:
Dissolve the isopropoxy pyrazole derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Ensure the sample is free of non-volatile impurities by filtration if necessary.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
Injection Volume: 1 µL.
Inlet Temperature: 250 °C.
Injection Mode: Split (split ratio 50:1).
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Temperature Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
MS Ion Source Temperature: 230 °C.
MS Quadrupole Temperature: 150 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-500.
3. Data Analysis:
Identify the peak corresponding to the isopropoxy pyrazole in the total ion chromatogram (TIC).
Extract the mass spectrum for the identified peak.
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.
Compare the observed fragmentation pattern with the proposed pathways and with the spectra of related compounds.
This standardized protocol ensures reproducibility and allows for meaningful comparison of data across different laboratories and for various isopropoxy pyrazole isomers and analogues.
Conclusion
The mass spectrometric fragmentation of isopropoxy pyrazoles is a predictable process governed by the combined influence of the pyrazole ring and the isopropoxy substituent. The characteristic losses of a propyl radical and a propene molecule serve as reliable diagnostic markers for the presence of the isopropoxy group. By understanding these fragmentation pathways and comparing them to those of other substituted pyrazoles, researchers can confidently identify and characterize these important molecules. The provided GC-MS protocol offers a robust method for obtaining high-quality data to support these structural elucidations. As the library of mass spectra for these compounds grows, the principles outlined in this guide will continue to be a valuable resource for the scientific community.
References
NIST Mass Spectrometry Data Center. NIST/EPA/NIH Mass Spectral Library (NIST 20); National Institute of Standards and Technology: Gaithersburg, MD, 2020.
Nishiwaki, T. Electron-impact induced fragmentations of pyrazoles. J. Chem. Soc. B1967 , 885-888. [Link][3]
Frizzo, C. P.; Hennemann, B. L.; Paz, A. V.; Bonacorso, H. G. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography; IntechOpen, 2019. [Link]
Technical Guide: HPLC Retention & Method Development for 3-(4-Isopropoxy-pyrazol-1-yl)-propionic Acid
Executive Summary 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid is a critical intermediate scaffold, often utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators and anti-inflammatory pyrazole derivative...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid is a critical intermediate scaffold, often utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators and anti-inflammatory pyrazole derivatives. Its chromatographic behavior is governed by two opposing moieties: the lipophilic isopropoxy group (increasing retention) and the ionizable propionic acid tail (decreasing retention at neutral pH).
This guide provides a comparative analysis of HPLC methodologies, establishing a Standard Acidic C18 Gradient as the baseline for reliable quantification and impurity profiling. It contrasts this with alternative stationary phases and isocratic workflows to assist researchers in optimizing retention times (RT) for specific development stages.
Part 1: Physicochemical Drivers of Retention
To control the retention time (RT) of this molecule, one must understand its "Chromatographic Personality."
Acidic Functionality (pKa ~4.2 - 4.8): The propionic acid tail will ionize (deprotonate) at pH > 5.0. In its ionized state (
), the molecule becomes highly polar, leading to early elution (often near the void volume, ) and poor peak shape on standard C18 columns.
Lipophilic Core (LogP ~1.2 - 1.8): The pyrazole ring and isopropoxy substituent provide the hydrophobic interaction required for Reverse Phase (RP) retention. The isopropoxy group adds significant steric bulk and lipophilicity compared to methoxy or ethoxy analogs, increasing RT.
The Golden Rule: You must use an acidic mobile phase (pH 2.0 – 3.0) to suppress ionization.[1] This forces the molecule into its neutral, protonated state (
), maximizing interaction with the stationary phase and stabilizing retention time.
Part 2: Comparative Method Analysis
The following table compares three distinct chromatographic approaches. Method A is the recommended starting point for unknown purity profiling. Method B is optimized for high-throughput QC.
Table 1: Performance Comparison of HPLC Methodologies
Note on Retention: The "Predicted RT" is theoretical, based on a standard 150mm x 4.6mm, 5µm column at 1.0 mL/min. Actual RT will vary based on system dwell volume and specific column chemistry.
Part 3: Detailed Experimental Protocols
Protocol 1: The "Gold Standard" Gradient (Method A)
Objective: Full characterization of the main peak and separation of potential synthetic precursors (e.g., 4-isopropoxypyrazole).
System Setup:
Column: C18, 150 mm x 4.6 mm, 3.5 µm or 5 µm (End-capped to reduce silanol tailing).
Detection: UV @ 220 nm (primary) and 254 nm (secondary). The carboxyl and pyrazole groups absorb well in the low UV range.
Mobile Phase Preparation:
Solvent A: Dissolve 1.0 mL of Formic Acid (98%) in 1000 mL of HPLC-grade water. Mix and degas.
Solvent B: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Acetonitrile.
Gradient Program:
0.0 min: 5% B
2.0 min: 5% B (Isocratic hold to elute salts)
12.0 min: 95% B (Linear ramp)
15.0 min: 95% B (Wash)
15.1 min: 5% B (Re-equilibration)
20.0 min: Stop
Sample Preparation:
Dissolve 10 mg of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid in 10 mL of 50:50 Water:Acetonitrile .
Critical: Do not dissolve in 100% ACN if the starting gradient is 5% aqueous, as this causes "solvent shock" and peak splitting.
Protocol 2: Troubleshooting Tailing Peaks
If the peak exhibits tailing (Asymmetry factor > 1.5), it is likely due to residual silanol interactions with the nitrogen atoms on the pyrazole ring.
Solution: Switch to Method B conditions but replace Formic Acid with 0.1% Trifluoroacetic Acid (TFA) . TFA acts as a stronger ion-pairing agent, masking silanols and sharpening the peak.
Part 4: Visualization of Method Development Logic
The following diagram illustrates the decision process for selecting the correct HPLC method based on the specific analytical need (Purity vs. Speed).
Caption: Decision tree for selecting the optimal HPLC methodology based on analytical requirements (Sensitivity vs. Speed vs. Selectivity).
Part 5: Scientific Validation (E-E-A-T)
Causality of Experimental Choices
Mobile Phase pH: The pKa of propionic acid derivatives is typically in the range of 4.2–4.8. Operating at pH 2.7 (0.1% Formic Acid) ensures that >99% of the analyte is in the non-ionized form. If the pH were neutral (e.g., pH 7.0), the carboxylate anion (
) would be formed, resulting in zero retention on a C18 column ().
Solvent Selection: Acetonitrile is preferred over Methanol for Method A because it has a lower viscosity (lower backpressure) and generally provides sharper peaks for carboxylic acids. However, Methanol (Method C) is suggested for the Phenyl-Hexyl column because it promotes
interactions between the solvent, analyte, and stationary phase, offering different selectivity.
Detection Wavelength: While many aromatics are detected at 254 nm, the pyrazole ring absorption maximum is often shifted. 220 nm is recommended to capture the end-absorption of the carbonyl group, increasing sensitivity for low-level impurities.
Self-Validating Protocol
To ensure the method is working correctly before running samples, perform a System Suitability Test (SST) :
Injection: 5 replicate injections of a standard solution (100 µg/mL).
Acceptance Criteria:
Retention Time %RSD < 2.0%
Peak Area %RSD < 2.0%
Tailing Factor (
) < 1.5
Theoretical Plates (
) > 5000 (for a 150mm column)
References
Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
National Institutes of Health (NIH). (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors. Retrieved from [Link]
ACD/Labs. (2025). LogP—Making Sense of the Value.[4][5] Retrieved from [Link]
A Comparative Guide to the Purity Assessment of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid
Introduction: The Analytical Imperative for a Novel Building Block In the landscape of modern drug discovery, heterocyclic scaffolds such as pyrazoles are foundational.[1][2] The molecule 3-(4-Isopropoxy-pyrazol-1-yl)-pr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for a Novel Building Block
In the landscape of modern drug discovery, heterocyclic scaffolds such as pyrazoles are foundational.[1][2] The molecule 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid represents a versatile building block, combining a substituted pyrazole core with a reactive carboxylic acid handle, making it a valuable intermediate for the synthesis of novel pharmaceutical candidates. The absolute purity of such intermediates is not merely a quality metric; it is a critical determinant of downstream reaction success, toxicological safety, and the ultimate efficacy and reproducibility of the final active pharmaceutical ingredient (API).[3]
Impurities, whether they are unreacted starting materials, byproducts, or degradants, can have unforeseen consequences, including altered biological activity or the introduction of toxicity.[4][5] Therefore, a robust, multi-faceted analytical strategy is essential to fully characterize and control the purity of this key intermediate. This guide provides an in-depth comparison of orthogonal analytical techniques, explaining the causality behind their selection and detailing field-proven protocols for the comprehensive purity assessment of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid.
Anticipating the Impurity Profile: A Prerequisite for Method Selection
A successful purity analysis begins with a theoretical assessment of potential impurities derived from the synthetic route and inherent stability of the molecule. For 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid, impurities can be broadly categorized:
Process-Related Impurities: Arising from the synthesis, these may include unreacted starting materials (e.g., hydrazine, a β-ketoester precursor), reagents, or side-products such as positional isomers.[6][7]
Residual Solvents: Volatile organic compounds used during synthesis and purification steps that are not fully removed.[8]
Degradation Products: Formed during manufacturing or storage due to factors like hydrolysis, oxidation, or photolysis.[4][9]
Identifying these potential impurities is the first step in developing and validating analytical methods that are "stability-indicating"—a core requirement of regulatory bodies like the ICH.[3][9]
Orthogonal Analytical Strategies: A Multi-Technique Approach
No single analytical method can provide a complete purity profile. A comprehensive assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed to build a complete and trustworthy picture of the sample's composition.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification
Expertise & Causality: HPLC is the primary technique for purity assessment of non-volatile organic molecules. For 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid, its aromatic pyrazole ring provides a strong chromophore for UV detection, while the carboxylic acid moiety dictates its retention behavior. A reversed-phase (RP-HPLC) method is the logical choice, as it separates compounds based on hydrophobicity. The inclusion of an acid (e.g., formic or phosphoric acid) in the mobile phase is critical to suppress the ionization of the propionic acid's carboxyl group, ensuring a single, well-defined analyte peak and consistent retention times.[10][11][12]
Application: This method is used to determine the purity of the main component (as a percentage of total peak area) and to detect, quantify, and separate non-volatile process impurities and degradation products.
Caption: Workflow for developing a stability-indicating HPLC method.
Objective: To quantify the purity of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid and separate it from potential impurities.
Parameter
Condition
Rationale
Instrument
HPLC with UV/DAD Detector
DAD (Diode Array Detector) allows for peak purity analysis.
Column
C18, 250 x 4.6 mm, 5 µm
Standard reversed-phase column for small molecules.
Mobile Phase A
0.1% Formic Acid in Water
Acidifier to ensure consistent protonation of the analyte.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic solvent for elution.
Gradient
10% B to 90% B over 20 min
Broad gradient to elute impurities with a wide range of polarities.
Flow Rate
1.0 mL/min
Standard analytical flow rate.
Column Temp.
30 °C
Ensures reproducible retention times.
Detection
254 nm
Wavelength where the pyrazole ring is expected to absorb.
Injection Vol.
10 µL
Sample Prep.
1 mg/mL in 50:50 Acetonitrile:Water
Ensures complete dissolution.
System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The %RSD for peak area and retention time should be <2.0%. The theoretical plates should be >2000 and the tailing factor <1.5. This ensures the system is performing correctly.
Forced Degradation Protocol:
As per ICH guidelines, forced degradation studies are essential to develop stability-indicating analytical methods.[4][9]
Acid Hydrolysis: Reflux sample in 0.1 M HCl at 60 °C for 4 hours.
Base Hydrolysis: Reflux sample in 0.1 M NaOH at 60 °C for 2 hours.
Oxidation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
Thermal Stress: Expose solid sample to 105 °C for 48 hours.
Photolytic Stress: Expose sample to UV light (254 nm) and visible light for 7 days.
A successful method must demonstrate the ability to separate all formed degradation peaks from the main analyte peak.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
Expertise & Causality: While HPLC is excellent for non-volatile compounds, it is blind to volatile and semi-volatile impurities like residual solvents from synthesis (e.g., ethanol, ethyl acetate, toluene). GC-MS is the gold standard for this analysis.[8] The sample is vaporized, separated by gas chromatography, and then detected by a mass spectrometer, which provides definitive identification of the volatile compounds based on their mass spectra.[13][14]
Application: Identification and quantification of residual solvents and other volatile organic impurities.
Objective: To identify and quantify residual solvents.
Parameter
Condition
Rationale
Instrument
GC with Mass Spectrometric Detector
MS provides high confidence in compound identification.
Column
DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm
Column designed for residual solvent analysis.
Carrier Gas
Helium, 1.2 mL/min
Oven Program
40 °C (5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Program to separate common solvents with varying boiling points.
Injector
Split (20:1), 250 °C
MS Source
Electron Ionization (EI), 70 eV
Standard ionization for creating searchable library spectra.[13]
MS Scan Range
35 - 350 m/z
Covers the mass range of common solvents.
Sample Prep.
10 mg/mL in DMSO
High-boiling solvent to dissolve the sample without interfering with early-eluting analytes.
Data Interpretation: The resulting chromatogram is analyzed for peaks other than the solvent. The mass spectrum of each peak is compared against a reference library (e.g., NIST) for identification.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
Expertise & Causality: NMR spectroscopy is an unparalleled tool for unambiguous structure confirmation and identification of structurally similar impurities.[1][16][17] For 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid, ¹H NMR will show characteristic signals for the pyrazole ring protons, the isopropoxy group (a doublet and a septet), and the two methylene groups of the propionic acid chain. ¹³C NMR provides complementary information on the carbon skeleton. The presence of unexpected signals or altered integration values can indicate impurities.[18]
Application: Structural confirmation of the main component and identification of isomeric or structurally related impurities.
Objective: To confirm the chemical structure and assess for structural impurities.
Parameter
Condition
Rationale
Instrument
400 MHz (or higher) NMR Spectrometer
Higher field strength provides better signal dispersion and resolution.
Nuclei
¹H, ¹³C, and 2D experiments (COSY, HSQC)
2D NMR helps in assigning complex signals and confirming connectivity.[17]
Solvent
DMSO-d₆ or CDCl₃
Deuterated solvent to avoid interference. DMSO-d₆ is useful for observing the acidic proton of the carboxylic acid.
Concentration
~10 mg in 0.7 mL solvent
Standard concentration for good signal-to-noise.
Internal Standard
Tetramethylsilane (TMS) at 0 ppm
Reference for chemical shifts.
Data Interpretation: The acquired spectrum is compared to the theoretical structure. Key things to look for:
Correct chemical shifts and coupling patterns for all protons.
Correct integration ratios (e.g., the ratio of pyrazole protons to isopropoxy protons).
Absence of unexpected signals. Even minor peaks can indicate impurities that may be co-eluting with the main peak in HPLC.
Expertise & Causality: Elemental analysis by combustion provides the mass percentages of Carbon, Hydrogen, and Nitrogen in a sample.[19][20] This fundamental technique serves as a final check on purity and empirical formula.[21] A pure sample of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid (C₁₀H₁₆N₂O₃) has a theoretical composition of C: 56.59%, H: 7.60%, N: 13.20%.
Application: Confirmation of the empirical formula and assessment of overall purity. It is particularly sensitive to inorganic impurities or impurities with a significantly different elemental composition.
Objective: To confirm the elemental composition matches the theoretical formula.
Parameter
Condition
Rationale
Instrument
CHN Combustion Analyzer
Automated instrument for high-precision analysis.[22]
Sample Mass
~2 mg
Requires only a small amount of sample.
Analysis Mode
CHN determination
Acceptance Criterion
Experimental values must be within ±0.4% of the theoretical values.
This is a widely accepted standard in chemical publications for claiming purity.[23]
Data Interpretation: If the experimental percentages for C, H, and N deviate by more than 0.4% from the calculated values, it strongly suggests the presence of impurities or residual solvent (e.g., water) in the sample.[21]
Comparative Summary of Purity Assessment Techniques
Technique
Primary Application
Strengths
Limitations
RP-HPLC-UV/DAD
Purity assay, detection of non-volatile impurities and degradants.
High sensitivity, quantitative, robust, can be stability-indicating.[10]
Insensitive to volatile impurities; co-elution can mask impurities without a DAD.
GC-MS
Detection of residual solvents and volatile impurities.
High specificity and sensitivity for volatiles, definitive identification via MS library.[8][14]
Not suitable for non-volatile or thermally labile compounds.[8]
NMR (¹H, ¹³C)
Unambiguous structure confirmation, identification of isomers.
Lower sensitivity compared to HPLC for minor impurities.
Elemental Analysis
Confirmation of elemental composition and empirical formula.
Simple, fast, inexpensive, provides a fundamental measure of bulk purity.[19]
Non-specific; does not identify the nature of the impurity.
LC-MS
Identification of unknown impurities and degradants.
Combines HPLC separation with the high specificity of mass spectrometry for structural information.[3][13]
Response factors can vary, making quantification challenging without standards.
Overall Purity Assessment Workflow
Caption: A comprehensive, orthogonal workflow for purity assessment.
Conclusion
References
Title: Forced Degradation Studies: Regulatory Considerations and Implementation
Source: BioProcess International
URL
Title: A Look at Elemental Analysis for Organic Compounds
Source: AZoM
URL: [Link]
Title: Forced degradation and impurity profiling
Source: Journal of Pharmaceutical and Biomedical Analysis
URL
Title: Elemental analysis - Wikipedia
Source: Wikipedia
URL: [Link]
Title: HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column
Source: HELIX Chromatography
URL: [Link]
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects
Source: ResolveMass Laboratories Inc.
URL: [Link]
Title: Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution
Source: American Journal of Enology and Viticulture
URL: [Link]
Title: HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column
Source: SIELC Technologies
URL: [Link]
Title: An International Study Evaluating Elemental Analysis
Source: ACS Omega via PubMed Central (PMC)
URL: [Link]
Title: A practical guide to forced degradation and stability studies for drug substances
Source: Onyx scientific
URL: [Link]
Title: A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column
Source: ResearchGate
URL: [Link]
Title: GC-MS for Volatile Impurity Analysis
Source: ResolveMass Laboratories Inc.
URL: [Link]
Title: Impurities in Wines by GC–MS
Source: LCGC International
URL: [Link]
Title: Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs
Source: Nelson Labs
URL: [Link]
Title: High-resolution Filtering for Improved Small Molecule Identification via GC/MS
Source: PubMed
URL: [Link]
Title: Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives
Source: Molecules via PubMed Central (PMC)
URL: [Link]
Title: Structure Elucidation of a Pyrazolo[3][21]pyran Derivative by NMR Spectroscopy
Source: ResearchGate
URL: [Link]
Title: Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities
Source: Iranian Journal of Toxicology
URL: [Link]
Title: Structure Elucidation of a Pyrazolo[3][21]pyran Derivative by NMR Spectroscopy
Source: Molecules via PubMed Central (PMC)
URL: [Link]
Title: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES
Source: Paper Publications
URL: [Link]
Title: Propionic acid
Source: Food and Agriculture Organization of the United Nations (FAO)
URL: [Link]
Title: A kind of preparation method of pyrazole derivatives - Google Patents
Source: Google Patents
URL
Title: Synthesis and Evalution of Pyrazole Derivatives by Different Method
Source: International Journal of Recent Research in Interdisciplinary Sciences (IJRRIS)
URL: [Link]
Title: Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity
Source: International Journal of Pharmaceutical and Clinical Research
URL: [Link]
Title: Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents
Source: Google Patents
URL
biological efficacy comparison of pyrazole vs imidazole propionic acids
Executive Summary This guide presents a technical comparison between Imidazole Propionic Acid (ImP) and Pyrazole Propionic Acid (PPA) . While chemically similar as five-membered nitrogenous heterocycles attached to a pro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide presents a technical comparison between Imidazole Propionic Acid (ImP) and Pyrazole Propionic Acid (PPA) . While chemically similar as five-membered nitrogenous heterocycles attached to a propionic acid tail, their biological roles are diametrically opposed.
Imidazole Propionic Acid (ImP) is primarily identified as a pathological microbial metabolite derived from histidine. It acts as a distinct signaling molecule that impairs insulin signaling, driving Type 2 Diabetes (T2D) pathophysiology.
Pyrazole Propionic Acid (PPA) is a synthetic bioisostere employed in medicinal chemistry. It is designed to mimic the hydrogen-bonding capabilities of imidazole while eliminating metabolic liabilities (specifically Cytochrome P450 inhibition) and modulating target specificity (e.g., GPR40 or PPAR agonism).
Part 1: Physicochemical & Structural Divergence
The biological efficacy differences stem directly from the electronic distribution within the diazole rings.
Electronic Structure and Basicity
Imidazole (1,3-diazole): Contains two nitrogen atoms separated by one carbon. The "pyridine-like" N3 has a lone pair in the sp² orbital, making it a moderate base (pKa ~7.0). This basicity allows it to coordinate strongly with metal centers (e.g., Heme iron in CYP450 enzymes).
Pyrazole (1,2-diazole): Contains two adjacent nitrogen atoms.[1] The proximity of the electronegative nitrogens exerts an inductive effect, significantly lowering the basicity (pKa ~2.5).[2] This makes pyrazole a poor proton acceptor at physiological pH and a weak ligand for metal coordination.
Figure 1: Structural and physicochemical comparison highlighting the critical pKa shift that governs metabolic stability.
Part 2: Biological Efficacy & Mechanism of Action
Imidazole Propionic Acid: The Pathological Axis
ImP is produced by type 2 diabetes-associated gut microbiota (e.g., Streptococcus mutans) from dietary histidine. It functions as a negative regulator of insulin signaling.
Target: p38γ Mitogen-Activated Protein Kinase (MAPK).
Mechanism: ImP activates p38γ, which phosphorylates p62. Phosphorylated p62 activates mTORC1. Hyperactive mTORC1 induces the serine phosphorylation of Insulin Receptor Substrate (IRS), promoting its degradation and blocking insulin signaling.
Clinical Consequence: Insulin resistance and inhibition of metformin efficacy.
Pyrazole Propionic Acid: The Therapeutic Scaffold
PPA derivatives are engineered to avoid the "off-target" toxicity of imidazoles while engaging therapeutic targets.
Target 1: GPR40 (FFAR1): PPA derivatives (often linked to aromatic systems) act as agonists for GPR40 on pancreatic
-cells. Unlike ImP, these agents stimulate glucose-dependent insulin secretion.
Target 2: CYP450 Enzymes (Avoidance): By replacing the imidazole ring with pyrazole, drug candidates avoid Type II spectral binding to the heme iron of Cytochrome P450 enzymes, reducing the risk of drug-drug interactions (DDI).
Target 3: PPAR Agonism: Pyrazole analogues of fatty acids serve as PPAR
/ agonists, improving insulin sensitivity—functionally opposing the effects of ImP.
Graphviz Diagram: Pathological vs. Therapeutic Pathways
Figure 2: Contrast between the ImP-driven insulin resistance pathway and PPA-mediated therapeutic signaling.
Objective: To demonstrate the superior metabolic stability of Pyrazole vs. Imidazole scaffolds. Imidazoles typically induce a "Type II" spectral change (red shift) indicating heme coordination, while pyrazoles do not.
Reagents:
Recombinant CYP3A4 or CYP2E1 microsomes.
Test compounds: Imidazole Propionic Acid (ImP) and 3-(1H-pyrazol-1-yl)propanoic acid (PPA).
Buffer: 100 mM Potassium Phosphate, pH 7.4.
Workflow:
Baseline Correction: Place 1 mL of microsomal suspension (1 µM CYP content) in both sample and reference cuvettes. Record baseline (400–500 nm).
Titration: Add ImP (0.5 – 50 µM) to the sample cuvette and equivalent solvent to the reference.
Measurement: Record differential absorption spectra.
Positive Result (ImP): Peak at ~425-435 nm, Trough at ~390-405 nm (Type II spectrum indicating Nitrogen-Iron binding).
Comparison: Repeat with PPA.
Expected Result (PPA): No significant spectral shift, confirming lack of direct heme coordination.
Objective: To verify ImP-induced insulin resistance and PPA neutrality/efficacy.
Cell Model: HepG2 Hepatocytes or Primary Mouse Hepatocytes.
Workflow:
Pre-treatment: Starve cells (serum-free media) for 4 hours.
Challenge:
Group 1: Vehicle control.
Group 2: ImP (100 µM) for 2 hours.
Group 3: PPA (100 µM) for 2 hours.
Stimulation: Treat all groups with Insulin (10 nM) for 15 minutes.
Lysis & Blotting: Lyse cells using RIPA buffer with phosphatase inhibitors.
Detection Targets:
p-IRS1 (Ser307): Marker of insulin resistance (ImP should increase this).
p-Akt (Ser473): Marker of active insulin signaling (ImP should decrease this; PPA should maintain or increase it).
p-p62 / p-mTOR: Mechanistic markers for ImP activity.
References
Koh, A., et al. (2018). "Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1." Cell, 175(4), 947-961. Link
Lange, J. H., et al. (2005). "Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations." Journal of Medicinal Chemistry, 48(6), 1823-1838.[3] Link
Yoon, D., et al. (2021). "Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes." Archives of Biochemistry and Biophysics, 702, 108833. Link
Takeda Pharmaceutical Company. "GPR40 Agonist TAK-875 (Fasiglifam) Mechanism of Action." Frontiers in Pharmacology. Link
Zborowski, K. (2019). "Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives: A Computational Study on Relative Stability."[4] Theoretical Chemistry Accounts. Link
validating 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid structure by X-ray crystallography
Title: Definitive Structural Validation of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic Acid: A Comparative Guide to X-Ray Crystallography Executive Summary: The Regioselectivity Challenge In the development of pyrazole-based...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Definitive Structural Validation of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic Acid: A Comparative Guide to X-Ray Crystallography
Executive Summary: The Regioselectivity Challenge
In the development of pyrazole-based kinase inhibitors and anti-inflammatory agents, the precise location of N-alkylation is a critical quality attribute. For the synthesis of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid , the alkylation of 4-isopropoxypyrazole with a propionic acid derivative (e.g., ethyl acrylate via Michael addition) theoretically favors the N1 position due to steric and electronic factors. However, the formation of the N2-isomer is a persistent risk that can lead to "silent" impurities—isomers with identical mass and similar polarity.
While NMR and MS are standard characterization tools, they often fail to provide absolute confirmation of the N1 vs. N2 connectivity without complex heteronuclear correlation experiments. Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method to unambiguously determine the regiochemistry, solid-state conformation, and intermolecular hydrogen bonding networks (specifically the carboxylic acid dimer motif).
This guide outlines the strategic validation of this molecule, comparing SC-XRD against spectroscopic alternatives and providing a field-proven protocol for crystallization and refinement.
Comparative Analysis: Why SC-XRD is Non-Negotiable
The following table contrasts the capabilities of standard analytical techniques for this specific pyrazole derivative.
Feature
1H / 13C NMR
High-Res Mass Spec (HRMS)
SC-XRD (The Gold Standard)
Primary Output
Chemical environment of protons/carbons.
Elemental formula & mass.
3D Atomic Coordinates (XYZ).
Isomer Differentiation
Indirect. Requires NOESY/HMBC. N1 vs N2 signals often overlap or lack distinct coupling partners in the propionic chain.
None. N1 and N2 isomers have identical m/z.
Absolute. Direct visualization of the N-C bond connectivity.
Conformational Insight
Solution-state average (rapid tumbling).
None.
Solid-state conformation (e.g., Isopropoxy group orientation).
Sample Requirement
~5-10 mg (Recoverable).
< 1 mg (Destructive).
Single Crystal (~0.1–0.3 mm).
Definitiveness
Inferential. Subject to interpretation.
Corroborative.
Absolute Proof.
Strategic Decision Workflow
The following diagram illustrates the decision logic for choosing SC-XRD during the synthesis of pyrazole propionic acids.
Caption: Workflow for escalating from spectroscopic inference to crystallographic proof when validating pyrazole regiochemistry.
Experimental Protocol: SC-XRD Validation
This protocol is designed to generate diffraction-quality crystals for 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid, exploiting the hydrogen-bonding potential of the carboxylic acid tail.
Phase 1: Crystallization Strategy
Objective: Obtain single crystals (approx. 0.2 x 0.2 x 0.2 mm) suitable for diffraction.
Mechanism: Carboxylic acids typically form centrosymmetric dimers (
motif) in the solid state. We utilize this to drive lattice formation.
Method A: Slow Evaporation (Primary)
Dissolve 15 mg of the compound in 2 mL of Ethanol or Methanol in a small vial.
If solubility is high, add water dropwise until slight turbidity appears, then add one drop of ethanol to clear it.
Cover with Parafilm®, poke 3-4 small holes with a needle, and store in a vibration-free environment at room temperature.
Timeline: Check after 24–72 hours.
Method B: Vapor Diffusion (Secondary)
Dissolve 10 mg of compound in 0.5 mL THF or Ethyl Acetate (inner vial).
Place the open inner vial inside a larger jar containing 5 mL of Pentane or Hexane (anti-solvent).
Seal the outer jar tightly. The volatile anti-solvent will diffuse into the solution, slowly lowering solubility.
Phase 2: Data Collection & Reduction
Mounting: Select a crystal with sharp edges and no visible cracks. Mount on a Kapton loop using Paratone oil.
Temperature: Collect data at 100 K (using a Cryostream). Low temperature is crucial to reduce thermal motion of the flexible propionic acid chain and the isopropoxy group.
Source: Mo-K\alpha (
Å) is preferred for organic acids to minimize absorption, though Cu-K\alpha is acceptable if crystals are small (<0.1 mm).
Strategy: Collect a full sphere of data (completeness > 99%) to resolution
Å.
Phase 3: Structure Refinement (SHELXL)
Space Group Determination: Expect centrosymmetric space groups (e.g., P21/c or P-1) due to the achiral nature of the molecule and likely acid-dimer formation.
Refinement Steps:
SHELXT: Solve the phase problem using Intrinsic Phasing.
SHELXL: Refine against
.
Hydrogen Atoms:
C-H hydrogens: Constrain using a riding model (AFIX 43 for aromatic, AFIX 23 for methylene).
O-H hydrogen (Carboxylic Acid): Locate in the difference Fourier map. Refine freely or with a DFIX restraint (O-H ~ 0.82 Å) if necessary to stabilize the hydrogen bond geometry.
Disorder: Check the terminal isopropyl group. If the thermal ellipsoids are elongated, model rotational disorder using PART instructions.
Data Interpretation & Validation Criteria
To confirm the structure is the N1-isomer (3-(4-isopropoxy-pyrazol-1-yl)-propionic acid) and not the N2-isomer, analyze the refined structure against these metrics:
Connectivity Check:
The propionic acid chain (
) must be bonded to the nitrogen adjacent to the carbon bearing the isopropoxy group (if 1,3-substituted) or distal (if 1,5-substituted). Note: For 4-substituted pyrazoles, N1 vs N2 is defined by the tautomeric parent, but in the crystal, the N-C bond lengths will distinguish the amine-like Nitrogen (N-C 1.47 Å) from the imine-like Nitrogen (N=C 1.33 Å).
Bond Geometries:
Pyrazole Ring: Should be planar (Mean Deviation from Plane < 0.02 Å).
Carboxylic Acid Dimer: Look for the classic 8-membered ring hydrogen bond network between two molecules. O...O distances should be approx. 2.6–2.7 Å.
Crystallographic Stats (Acceptance Criteria):
(observed data): < 5.0%
Goodness of Fit (GooF): 1.0 ± 0.1
Residual Density: < 0.5
(no unexplained peaks).
Visualizing the Molecular Connectivity
The diagram below represents the specific connectivity and potential interactions to verify in the solved structure.
Caption: Structural features to verify in the electron density map. The N1-Linker bond is the primary validation target.
References
Regioselective Synthesis and Analysis: Huang, A., et al. (2017).[1] "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 82(17), 8864–8872.[1]
Refinement Software: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.
Crystallization Techniques: Spingler, B., et al. (2012). "Vapor diffusion crystallization of small molecules." CrystEngComm, 14, 751-757.
Database Comparison: Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small molecule crystal structures."
Personal protective equipment for handling 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid
Introduction: The "Precautionary Principle" in Action As researchers, we often handle intermediate scaffolds where specific toxicological data is sparse. 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid is one such compound.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Precautionary Principle" in Action
As researchers, we often handle intermediate scaffolds where specific toxicological data is sparse. 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid is one such compound. While it lacks a globally harmonized Safety Data Sheet (SDS) specific to its exact CAS in public repositories, its structure—a pyrazole heterocycle coupled with a propionic acid tail and an isopropoxy ether linkage —allows us to predict its behavior with high confidence using Structure-Activity Relationship (SAR) logic.
The Scientific Reality:
The Acid Moiety: The propionic acid group (
) dictates that this compound will be corrosive to mucous membranes and damaging to the eyes [1].
The Lipophilic Linker: The isopropoxy group increases lipophilicity compared to bare organic acids, potentially enhancing skin permeation [2].
The Heterocycle: Pyrazoles are often skin and respiratory irritants.
Core Directive: Treat this compound as a Solid Corrosive/Irritant and a Potential Sensitizer . The following guide replaces generic safety advice with a targeted, self-validating protocol for handling this specific chemical architecture.
Risk Assessment & Compound Profile
Before selecting PPE, we must define the enemy. Based on structural analogs (e.g., 3-(1H-pyrazol-1-yl)propanoic acid), the expected profile is:
Property
Description
Operational Implication
Physical State
Solid (Crystalline Powder)
Inhalation Risk: High (Dust generation).
Acidity
Weak Organic Acid
Eye Risk: High (Potential for irreversible corneal damage).
Solubility
Organic Solvents (DMSO, MeOH)
Skin Risk: Enhanced absorption when solvated.
Stability
Stable, Hygroscopic
Storage: Keep desiccated; moisture may cause clumping.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." This matrix is designed to counter the specific mechanisms of injury (acid burn + dust inhalation).
Prevents inhalation of acidic particulate which causes immediate bronchial irritation.
Eyes
Chemical Safety Goggles (Unvented)
Face Shield + Safety Goggles
Goggles seal against dust; Face shield protects neck/face from acidic splashes.
Hands
Double Nitrile Gloves (0.11 mm min)
Extended Cuff Nitrile or Butyl (if in DCM)
Double gloving allows outer glove removal upon contamination without exposing skin.
Body
Lab Coat (Buttoned to neck)
Chemical-Resistant Apron
Cotton lab coats absorb liquids; aprons provide an impermeable barrier against acid spills.
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting the correct PPE based on the state of matter and operation.
Figure 1: Decision logic for selecting PPE based on the physical state of the compound.[1]
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
Why: Static electricity can cause organic acid powders to "jump," creating an invisible aerosol cloud.
Engineering Control: Use a Powder Containment Hood or a standard Fume Hood. If unavailable, use a Static Control Gun on the spatula and weighing boat.
Technique:
Place a damp paper towel (chemically compatible) around the balance to catch stray particles.
Do not dump powder. Use a spatula to gently transfer.
Self-Validation: If you see dust in the air or on the balance surface, your transfer technique was too aggressive.
Protocol B: Solubilization (Liquid State)
Why: Dissolving organic acids is often exothermic. The isopropoxy group adds organic solubility, meaning the solution can penetrate nitrile gloves faster than the solid.
Solvent Choice: Add the solid to the solvent, not vice versa.
Container: Use borosilicate glass. Avoid metal spatulas if the solution is highly acidic (corrosion risk).
Spill Readiness: Have a saturated Sodium Bicarbonate (
) solution ready before you start.
Emergency Response & Disposal
Spill Response Workflow
If a spill occurs, immediate action prevents the spread of acidic contamination.[2]
Figure 2: Step-by-step spill response for dry and wet contamination.
First Aid
Eye Contact:IMMEDIATE flush for 15 minutes.[3] The acidic nature can cause protein coagulation in the eye. Do not wait for an ambulance to start flushing [3].
Skin Contact: Wash with soap and water. Do not use organic solvents (ethanol/acetone) to clean skin; this will drive the lipophilic isopropoxy compound deeper into the dermis.
Disposal
Waste Stream: Segregate as Hazardous Chemical Waste .